Product packaging for Gantacurium chloride(Cat. No.:CAS No. 213998-46-0)

Gantacurium chloride

Cat. No.: B1674625
CAS No.: 213998-46-0
M. Wt: 1064.5 g/mol
InChI Key: SDIFKXLSGXCGEN-WJUBNSBASA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gantacurium chloride is a benzylisoquinoline alkaloid potentially used as adjuncts to anesthesia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H69Cl3N2O14 B1674625 Gantacurium chloride CAS No. 213998-46-0

Properties

CAS No.

213998-46-0

Molecular Formula

C53H69Cl3N2O14

Molecular Weight

1064.5 g/mol

IUPAC Name

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate dichloride

InChI

InChI=1S/C53H69ClN2O14.2ClH/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10;;/h24-32,40,50H,13-23H2,1-12H3;2*1H/q+2;;/p-2/b39-32-;;/t40-,50+,55-,56+;;/m1../s1

InChI Key

SDIFKXLSGXCGEN-WJUBNSBASA-L

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl.[Cl-].[Cl-]

Appearance

Solid powder

Other CAS No.

213998-46-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AV 4430A;  GW 280430;  GW 280430A;  GW-0430;  AV4430A;  GW280430;  GW280430A;  GW0430;  AV-4430A;  GW-280430;  GW-280430A;  GW-0430

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gantacurium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent belonging to the benzylisoquinolinium class. It was designed to have a rapid onset and an ultra-short duration of action, positioning it as a potential alternative to succinylcholine for rapid sequence intubation. Its mechanism of action is primarily competitive antagonism of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. A unique feature of gantacurium is its dual-pathway metabolism, involving rapid inactivation through adduction with endogenous L-cysteine and a slower hydrolysis, independent of organ function. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. Although the clinical development of gantacurium has been discontinued, the principles of its design and mechanism of action remain of significant interest in the field of neuromuscular pharmacology.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine, the endogenous neurotransmitter, from binding and initiating the depolarization of the muscle cell membrane. This inhibition of acetylcholine-mediated signaling leads to a flaccid paralysis of skeletal muscle.

While specific binding kinetics such as the inhibition constant (Ki), on-rate (kon), and off-rate (koff) for gantacurium at the nAChR are not publicly available, its classification as a competitive antagonist is well-established through preclinical and clinical studies.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the competitive antagonism of the nicotinic acetylcholine receptor by this compound.

Gantacurium_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Binding Site 1 Binding Site 2 Ion Channel ACh->nAChR:f0 Binds Gantacurium This compound Gantacurium->nAChR:f1 Competitively Binds (Blocks ACh) Muscle_Contraction Muscle Contraction nAChR:f2->Muscle_Contraction Channel Opens (Depolarization) No_Contraction Muscle Relaxation (Paralysis) nAChR:f2->No_Contraction Channel Remains Closed (No Depolarization) Gantacurium_Metabolism Gantacurium_Active This compound (Active) Cysteine_Adduct Cysteine Adduct (Inactive) Gantacurium_Active->Cysteine_Adduct Rapid Adduction Hydrolysis_Products Hydrolysis Products (Inactive) Gantacurium_Active->Hydrolysis_Products Slow Hydrolysis L_Cysteine Endogenous L-Cysteine L_Cysteine->Gantacurium_Active Plasma_pH_Temp Plasma pH and Temperature Plasma_pH_Temp->Gantacurium_Active Preclinical_Workflow cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Anesthesia Anesthetize Animal Model Monitoring Establish Physiological Monitoring (HR, BP, Temp) Anesthesia->Monitoring Nerve_Stim Place Stimulating Electrodes (e.g., Ulnar Nerve) Monitoring->Nerve_Stim Twitch_Measure Attach Force Transducer (e.g., Adductor Pollicis) Nerve_Stim->Twitch_Measure Baseline Record Stable Baseline Twitch Response (TOF) Twitch_Measure->Baseline Dose_Admin Administer IV Gantacurium (Dose Escalation) Baseline->Dose_Admin Record_Block Record Onset and Depth of Neuromuscular Block Dose_Admin->Record_Block Record_Recovery Monitor Spontaneous Recovery of Twitch Response Record_Block->Record_Recovery Safety_Assess Assess Cardiovascular Effects and Histamine Release Record_Block->Safety_Assess Dose_Response Plot Dose-Response Curve Record_Recovery->Dose_Response Duration_Calc Determine Duration of Action (T25, T75, T95) Record_Recovery->Duration_Calc ED95_Calc Calculate ED95 Dose_Response->ED95_Calc

An In-depth Technical Guide to the Synthesis of Gantacurium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride, an investigational non-depolarizing neuromuscular blocking agent, is a structurally unique asymmetric bis-tetrahydroisoquinolinium chlorofumarate. Its ultrashort duration of action is attributed to rapid and predictable inactivation via adduction with the endogenous amino acid L-cysteine.[1][2] This technical guide provides a detailed overview of the core synthesis pathway of this compound, compiling experimental protocols and quantitative data from seminal publications in the field. The synthesis is a multi-step process involving the preparation of two distinct chiral tetrahydroisoquinoline moieties, which are subsequently coupled via a chlorofumarate linker.[3]

Core Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the (1R,2S)-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.

  • Synthesis of the (1S,2R)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium precursor.

  • Assembly of the final molecule via a chlorofumarate linker.

A simplified representation of this overall process is depicted below.

Gantacurium_Synthesis_Overview cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Linker and Final Assembly R_Laudanosine (R)-(-)-5'-Methoxylaudanosine Propylsulfonate_1 Quaternized Propylsulfonate R_Laudanosine->Propylsulfonate_1 1,3-dioxa-2-thiane 2,2-dioxide Isoquinolinium_1 (1R,2S)-Isoquinolinium Precursor Propylsulfonate_1->Isoquinolinium_1 Ac-Cl, MeOH Monoester Dichlorosuccinic Acid Monoester S_Cryptostyline (S)(+)-Cryptostyline III Propylsulfonate_2 Quaternized Propylsulfonate S_Cryptostyline->Propylsulfonate_2 1,3-dioxa-2-thiane 2,2-dioxide Isoquinolinium_2 (1S,2R)-Isoquinolinium Precursor Propylsulfonate_2->Isoquinolinium_2 Ac-Cl, MeOH Gantacurium This compound Dichlorosuccinic_Anhydride 2,3-Dichlorosuccinic Anhydride Dichlorosuccinic_Anhydride->Monoester + Isoquinolinium 1 Chlorofumaric_Monoester Chlorofumaric Acid Monoester Monoester->Chlorofumaric_Monoester TEA Acyl_Chloride Acyl Chloride Intermediate Chlorofumaric_Monoester->Acyl_Chloride Oxalyl Chloride Acyl_Chloride->Gantacurium + Isoquinolinium 2

Figure 1: High-level overview of the this compound synthesis pathway.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for the key transformations in the synthesis of this compound.

Synthesis of Isoquinolinium Precursors

The two chiral isoquinolinium precursors are synthesized from commercially available starting materials, (R)-(-)-5'-methoxylaudanosine and (S)(+)-cryptostyline III.[3]

Protocol 1: Synthesis of the (1R,2S)-Isoquinolinium Precursor [3]

  • Quaternization: (R)-(-)-5'-methoxylaudanosine is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetone to yield the quaternized propylsulfonate intermediate.

  • Methanolysis: The resulting propylsulfonate is treated with acetyl chloride in methanol to afford the target (1R,2S)-isoquinolinium derivative.

Protocol 2: Synthesis of the (1S,2R)-Isoquinolinium Precursor

  • Quaternization: (S)(+)-cryptostyline III is reacted with 1,3-dioxa-2-thiane 2,2-dioxide in hot acetonitrile to form the corresponding quaternized propylsulfonate.

  • Methanolysis: Subsequent treatment with acetyl chloride in methanol yields the desired (1S,2R)-isoquinolinium precursor.

Starting MaterialReagentsSolventProductYield (%)
(R)-(-)-5'-methoxylaudanosine1) 1,3-dioxa-2-thiane 2,2-dioxide2) Ac-Cl, MeOHAcetone, Methanol(1R,2S)-Isoquinolinium PrecursorNot Reported
(S)(+)-cryptostyline III1) 1,3-dioxa-2-thiane 2,2-dioxide2) Ac-Cl, MeOHAcetonitrile, Methanol(1S,2R)-Isoquinolinium PrecursorNot Reported
Table 1: Summary of Isoquinolinium Precursor Synthesis.
Assembly of the Chlorofumarate Linker and Final Condensation

The central chlorofumarate linker is constructed and coupled with the two isoquinolinium precursors in a stepwise manner to ensure the correct asymmetric structure of the final product.

Gantacurium_Final_Assembly Start 2,3-Dichlorosuccinic Anhydride Step1 Reaction with (1R,2S)-Isoquinolinium Precursor Start->Step1 Intermediate1 Dichlorosuccinic Acid Monoester Step1->Intermediate1 Dichloromethane Step2 Dehydrochlorination Intermediate1->Step2 Intermediate2 Chlorofumaric Acid Monoester Step2->Intermediate2 Triethylamine (TEA) Step3 Acyl Chloride Formation Intermediate2->Step3 Intermediate3 Acyl Chloride Intermediate Step3->Intermediate3 Oxalyl Chloride Step4 Condensation with (1S,2R)-Isoquinolinium Precursor Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Dichloromethane

Figure 2: Workflow for the final assembly of this compound.

Protocol 3: Final Assembly of this compound

  • Monoester Formation: 2,3-Dichlorosuccinic anhydride is reacted with the (1R,2S)-isoquinolinium precursor in dichloromethane to yield the dichlorosuccinic acid monoester.

  • Dehydrochlorination: The monoester is treated with triethylamine (TEA) in dichloromethane to facilitate a trans-elimination of hydrogen chloride, affording the chlorofumaric acid monoester. This step is crucial for establishing the correct stereochemistry of the double bond.

  • Acyl Chloride Formation: The chlorofumaric acid monoester is reacted with oxalyl chloride in dichloromethane to produce the corresponding acyl chloride.

  • Final Condensation: The acyl chloride intermediate is condensed with the (1S,2R)-isoquinolinium precursor in dichloromethane to yield the final product, this compound.

  • Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).

StepReactantsReagentsSolventProductYield (%)
12,3-Dichlorosuccinic Anhydride, (1R,2S)-Isoquinolinium Precursor-DichloromethaneDichlorosuccinic Acid MonoesterNot Reported
2Dichlorosuccinic Acid MonoesterTriethylamine (TEA)DichloromethaneChlorofumaric Acid MonoesterNot Reported
3Chlorofumaric Acid MonoesterOxalyl ChlorideDichloromethaneAcyl Chloride IntermediateNot Reported
4Acyl Chloride Intermediate, (1S,2R)-Isoquinolinium Precursor-DichloromethaneThis compoundNot Reported
Table 2: Summary of the Final Assembly Steps.

Logical Relationship of Key Synthetic Transformations

The synthesis of this compound relies on a series of carefully orchestrated reactions to achieve the desired stereochemistry and regiochemistry. The logical flow of these key transformations is illustrated below.

Gantacurium_Logic Start_Precursors Chiral Tetrahydroisoquinoline Starting Materials Quaternization Quaternization with Propylsulfonate Linker Start_Precursors->Quaternization Methanolysis Methanolysis to Yield Alcohol Precursors Quaternization->Methanolysis Linker_Activation Activation of Dichlorosuccinic Anhydride with first Precursor Methanolysis->Linker_Activation Final_Coupling Coupling with Second Chiral Precursor Methanolysis->Final_Coupling Stereoselective_Elimination Stereoselective trans-Elimination of HCl to form Chlorofumarate Linker_Activation->Stereoselective_Elimination Acyl_Chloride_Formation Formation of Acyl Chloride Stereoselective_Elimination->Acyl_Chloride_Formation Acyl_Chloride_Formation->Final_Coupling Final_Product Asymmetric this compound Final_Coupling->Final_Product

Figure 3: Logical flow of key transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound is a notable example of modern medicinal chemistry, requiring precise control over stereochemistry and regiochemistry to assemble a complex asymmetric molecule. The pathway leverages chiral pool starting materials and a series of high-yielding transformations to construct the target compound. While the reported literature provides a clear roadmap for the synthesis, further optimization of reaction conditions and purification methods would be essential for large-scale production. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a detailed understanding of the synthetic route to this promising neuromuscular blocking agent.

References

gantacurium chloride molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its development, although now discontinued, introduced a novel mechanism of action: rapid and predictable inactivation through adduction with the endogenous amino acid L-cysteine. This unique property positioned it as a potential replacement for succinylcholine, offering rapid onset and offset of action without the associated risks of a depolarizing agent. This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, mechanism of action, and key preclinical and clinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development and anesthesiology.

Physicochemical Properties

This compound is a synthetic, asymmetric isoquinolinium diester. Its molecular structure and properties are summarized below.

PropertyValue
Molecular Formula C₅₃H₆₉ClN₂O₁₄·2Cl
Molecular Weight 1064.48 g/mol [1]
Appearance Powder (formulation dependent)

Mechanism of Action and Pharmacokinetics

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing depolarization and subsequent muscle contraction. This is the characteristic mechanism of non-depolarizing neuromuscular blocking agents.

The most notable feature of gantacurium is its unique, dual-pathway metabolism, which is independent of renal or hepatic function.[1][2]

  • Cysteine Adduction (Fast Pathway): The primary route of elimination involves a rapid, non-enzymatic chemical reaction with endogenous L-cysteine. This process, known as adduction, forms a pharmacologically inactive cysteine conjugate.[1][2] This rapid inactivation is the basis for gantacurium's ultra-short duration of action.

  • Ester Hydrolysis (Slow Pathway): A secondary, slower degradation pathway involves pH-sensitive hydrolysis of the ester linkages in the molecule.

This unique metabolic profile allows for a rapid and predictable offset of neuromuscular blockade, with the potential for active reversal through the administration of exogenous L-cysteine.

cluster_0 This compound Metabolism Gantacurium Gantacurium (Active) Inactive_Adduct Inactive Cysteine Adduct Gantacurium->Inactive_Adduct Adduction (Fast) Hydrolysis_Products Inactive Hydrolysis Products Gantacurium->Hydrolysis_Products Ester Hydrolysis (Slow) Cysteine Endogenous L-Cysteine Cysteine->Inactive_Adduct cluster_1 Neuromuscular Blockade Assessment Workflow Anesthesia Anesthesia Induction (e.g., Propofol/Fentanyl) Stimulation Ulnar Nerve Stimulation (Train-of-Four, 2 Hz) Anesthesia->Stimulation Measurement Acceleromyography of Adductor Pollicis Stimulation->Measurement Drug_Admin Gantacurium Administration (IV Bolus) Measurement->Drug_Admin Data_Collection Record Twitch Response (T1-T4) Drug_Admin->Data_Collection Analysis Calculate ED95, Onset, Duration, Recovery Index Data_Collection->Analysis

References

Gantacurium Chloride: A Technical Guide to an Ultra-Short-Acting Non-Depolarizing Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is an investigational non-depolarizing neuromuscular blocking agent characterized by its rapid onset and ultra-short duration of action. As an asymmetric isoquinolinium chlorofumarate, it functions as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.[1] A key feature of gantacurium is its unique, organ-independent metabolism primarily through rapid adduction with the endogenous amino acid L-cysteine, supplemented by slower ester hydrolysis.[2][3] This novel inactivation pathway results in a predictable and rapid recovery profile, positioning gantacurium as a potential alternative to succinylcholine for procedures requiring brief and profound muscle relaxation, such as endotracheal intubation.[2][3] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and detailed experimental protocols from key preclinical and clinical studies.

Core Pharmacology and Mechanism of Action

This compound is a non-depolarizing neuromuscular blocker that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction. By binding to these receptors, it prevents the ion channel from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction. Unlike depolarizing agents such as succinylcholine, gantacurium does not elicit initial muscle fasciculations.

The chemical structure of gantacurium is that of an asymmetric bis-onium ester of α-chlorofumaric acid. Its neuromuscular blocking effects are terminated by a unique two-part inactivation process. The primary and most rapid pathway is a chemical inactivation through the formation of an adduct with endogenous L-cysteine. This is followed by a slower biodegradation via ester hydrolysis. This degradation is independent of body pH and temperature.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacodynamic Parameters of this compound in Humans

ParameterValueDosing ConditionsAnesthesiaReference(s)
ED95 0.19 mg/kgBolus injectionPropofol/fentanyl/N₂O/O₂
Onset of Maximum Block ≤ 90 seconds2.5 - 3 x ED95Propofol/fentanyl/N₂O/O₂
Clinical Duration (to 25% recovery) ≤ 10 minutesUp to 0.72 mg/kg (up to 4 x ED95)Propofol/fentanyl/N₂O/O₂
25-75% Recovery Index ~3 minutes1 - 4 x ED95Propofol/fentanyl/N₂O/O₂
Complete Recovery (TOF ratio ≥ 0.9) ≤ 15 minutes1 - 4 x ED95Propofol/fentanyl/N₂O/O₂

Table 2: Comparative Preclinical Pharmacodynamic Data (Rhesus Monkey)

ParameterGantacuriumMivacuriumDosing ConditionsAnesthesiaReference(s)
ED95 0.06 mg/kg0.06 mg/kgBolus injectionNitrous oxide-oxygen-halothane
Duration of Action (to 95% twitch recovery) 8.5 ± 0.5 min22 ± 2.6 min3 x ED95 (0.18 mg/kg)Nitrous oxide-oxygen-halothane
25-75% Recovery Index 1.4 - 1.8 min4.8 - 5.7 minBolus doses and infusionsNitrous oxide-oxygen-halothane

Experimental Protocols

Preclinical Evaluation in the Rhesus Monkey

This protocol outlines the general methodology for assessing the neuromuscular blocking properties of gantacurium in a non-human primate model.

  • Animal Model: Adult male rhesus monkeys.

  • Anesthesia: Anesthesia was induced and maintained with nitrous oxide-oxygen-halothane.

  • Neuromuscular Monitoring:

    • The extensor digitorum of the foot was the target muscle.

    • The corresponding nerve was stimulated supramaximally with a train-of-four (TOF) pattern at a frequency of 0.15 Hz.

    • The evoked mechanical twitch response was measured and recorded to determine the degree of neuromuscular blockade.

  • Drug Administration: this compound was administered as a rapid intravenous bolus to determine the dose-response relationship and key pharmacodynamic parameters such as ED95, onset, and duration of action. For some studies, continuous infusions were used.

  • Cardiovascular Monitoring: Mean arterial pressure and heart rate were continuously monitored to assess cardiovascular side effects.

  • Data Analysis: The ED95 was calculated from the dose-response curve. Onset time was measured from injection to maximum twitch depression. Duration of action was measured from injection to various recovery endpoints (e.g., 25%, 75%, 95% twitch recovery, or a TOF ratio of ≥ 0.9).

Phase II Clinical Trial Protocol (NCT00235976)

This protocol provides an overview of the methodology for a multicenter, randomized, controlled, observer-blinded, dose-response study in humans.

  • Study Population: Healthy adult patients (ASA physical status I and II) undergoing surgery with general anesthesia.

  • Objective: To determine the dose-response relationship of this compound on tracheal intubation conditions and to assess its safety profile.

  • Anesthesia Induction: A standardized propofol/opioid induction-intubation sequence was used.

  • Intervention: Patients received a single rapid bolus intravenous dose of this compound, succinylcholine (active comparator), or placebo.

  • Primary Outcome Measures:

    • Quality of tracheal intubation at 60 seconds, assessed by a blinded intubator.

    • Dose-response relationship for successful intubation.

  • Neuromuscular Monitoring:

    • The ulnar nerve was stimulated at the wrist using a TOF pattern.

    • The evoked response of the adductor pollicis muscle was measured, typically using acceleromyography, to quantify the level of neuromuscular blockade and recovery.

  • Safety Assessment: Monitoring of vital signs (heart rate, blood pressure) and observation for clinical signs of histamine release (e.g., cutaneous flushing).

Visualizations: Pathways and Workflows

Signaling Pathway of Competitive Antagonism

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Motor Endplate) NerveImpulse Nerve Impulse AChVesicle Acetylcholine Vesicles NerveImpulse->AChVesicle Triggers Exocytosis ACh ACh AChVesicle->ACh Releases nAChR Nicotinic ACh Receptor Ion Channel (Closed) ACh->nAChR:f0 Binds Gantacurium Gantacurium Gantacurium->nAChR:f0 Competitively Blocks Contraction Muscle Contraction nAChR:f1->Contraction Opens & Depolarizes NoContraction No Muscle Contraction (Paralysis)

Caption: Competitive antagonism of acetylcholine by gantacurium at the nicotinic receptor.

Experimental Workflow for Clinical Evaluation

G cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_recovery Phase 3: Recovery & Analysis PatientConsent Informed Consent & Screening Anesthesia Induction of General Anesthesia PatientConsent->Anesthesia Monitoring Establish Neuromuscular & Hemodynamic Monitoring Anesthesia->Monitoring Baseline Record Baseline TOF & Vitals Monitoring->Baseline DrugAdmin Administer Bolus Dose of Gantacurium Baseline->DrugAdmin Intubation Attempt Tracheal Intubation at 60s DrugAdmin->Intubation AssessBlock Continuously Monitor TOF DrugAdmin->AssessBlock SpontaneousRecovery Monitor Spontaneous Recovery AssessBlock->SpontaneousRecovery RecordTimes Record Onset, Duration, & Recovery Times SpontaneousRecovery->RecordTimes Safety Assess for Adverse Events (e.g., Histamine Release) RecordTimes->Safety DataAnalysis Analyze Data Safety->DataAnalysis

Caption: A typical experimental workflow for the clinical evaluation of gantacurium.

Degradation Pathway via Cysteine Adduction

G Gantacurium Gantacurium (Active Molecule) Adduct Gantacurium-Cysteine Adduct (Inactive) Gantacurium->Adduct Rapid Adduction Metabolites Inactive Metabolites Gantacurium->Metabolites Slow Ester Hydrolysis Cysteine L-Cysteine (Endogenous) Cysteine->Adduct Adduct->Metabolites Further Degradation Hydrolysis Ester Hydrolysis (Slow)

Caption: The primary degradation pathway of gantacurium via L-cysteine adduction.

Safety and Tolerability

In clinical trials, gantacurium has been shown to have a favorable safety profile at therapeutic doses. However, at higher doses (3x ED95 and above), transient cardiovascular effects, such as a decrease in arterial blood pressure and an increase in heart rate, have been observed. These effects are associated with mild, dose-dependent histamine release. Notably, at doses up to 2.5x ED95, there was no significant evidence of histamine release. Preclinical studies in dogs showed no evidence of bronchoconstriction, even at high doses.

Conclusion

This compound represents a significant development in the field of neuromuscular blocking agents. Its rapid onset, ultra-short duration, and predictable recovery, all stemming from its unique cysteine-adduction-based metabolism, make it a compelling candidate for clinical scenarios requiring brief, profound, and rapidly reversible muscle relaxation. While its development has faced challenges, the pharmacological profile of gantacurium continues to be of high interest to researchers and clinicians seeking an ideal replacement for succinylcholine. Further research may focus on mitigating its dose-dependent histamine release to fully realize its clinical potential.

References

An In-depth Technical Guide to the Degradation Pathway of Gantacurium Chloride via Cysteine Adduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its unique pharmacokinetic profile is primarily dictated by a rapid, non-enzymatic degradation pathway involving adduction with the endogenous amino acid L-cysteine. This chemical inactivation mechanism is distinct from the organ-dependent metabolism of other neuromuscular blockers and offers the potential for rapid and predictable offset of action, as well as a novel method for reversal. This technical guide provides a comprehensive overview of the cysteine-mediated degradation of this compound, including its chemical basis, quantitative parameters, and the experimental methodologies used to elucidate this pathway.

Introduction

The quest for an ideal neuromuscular blocking agent (NMBA) has been a long-standing endeavor in anesthesiology, with the goal of achieving a rapid onset and predictable, rapid offset of action, thereby enhancing patient safety. This compound emerged as a promising candidate due to its unique mechanism of inactivation. Unlike traditional NMBAs that rely on enzymatic degradation or renal/hepatic clearance, gantacurium's duration of action is primarily governed by a chemical reaction with L-cysteine.[1][2] This process of adduction leads to the formation of a pharmacologically inert conjugate, effectively terminating the neuromuscular blockade.[2][3] This guide delves into the core aspects of this degradation pathway, providing researchers and drug development professionals with a detailed understanding of its mechanism and the experimental approaches to its study.

The Chemical Pathway of Cysteine Adduction

The degradation of this compound is a two-pronged process, with cysteine adduction being the predominant and rapid pathway, supplemented by a slower ester hydrolysis.[3]

  • Cysteine Adduction (Fast Pathway): This is a rapid, non-enzymatic chemical reaction where the thiol group of L-cysteine acts as a nucleophile, attacking the electron-deficient double bond of the chlorofumarate moiety of gantacurium. This results in the formation of a stable, pharmacologically inactive cysteine adduct. This reaction is independent of body temperature and pH.

  • Ester Hydrolysis (Slow Pathway): Gantacurium also undergoes a slower degradation through the hydrolysis of its ester bonds.

The rapid inactivation via cysteine adduction is the primary reason for gantacurium's ultra-short duration of action.

Gantacurium_Degradation gantacurium This compound (Active) adduct Gantacurium-Cysteine Adduct (Inactive) gantacurium->adduct Cysteine Adduction (Fast Pathway) hydrolysis_products Hydrolysis Products (Inactive) gantacurium->hydrolysis_products Ester Hydrolysis (Slow Pathway) cysteine L-Cysteine

Caption: this compound Degradation Pathways.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the degradation and pharmacological action of this compound and its analogs.

Table 1: In Vitro Degradation Kinetics

CompoundCysteine Adduction Half-life (min)Ester Hydrolysis Half-life (min)
Gantacurium0.256
CW 00211.4495
CW 01113.7Not Reported

Table 2: Pharmacodynamic Properties

CompoundED95 (mg/kg) in HumansDuration of Action (at ~2-3x ED95) (min)
Gantacurium0.19~10
CW 0020.05~30
CW 0110.025 (in monkeys)~20.8 (in monkeys)

Table 3: Reversal of Neuromuscular Blockade with L-cysteine

AgentDose for ReversalTime to Recovery
Gantacurium10-50 mg/kg L-cysteine2-3 minutes
CW 00210-50 mg/kg L-cysteine2-3 minutes
CW 01110-50 mg/kg L-cysteine2-3 minutes

Experimental Protocols

This section details the methodologies employed to investigate the cysteine adduction pathway of this compound.

In Vitro Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

The rate of cysteine adduction can be precisely measured using a stability-indicating HPLC method.

  • Objective: To determine the in vitro half-life of this compound in the presence of L-cysteine.

  • Methodology:

    • Sample Preparation: A stock solution of this compound is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4). A separate stock solution of L-cysteine is also prepared. The reaction is initiated by mixing the two solutions to achieve desired final concentrations. The reaction mixture is maintained at a constant temperature (e.g., 37°C).

    • Chromatographic System:

      • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.

      • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.

      • Mobile Phase: A gradient elution is often used to separate gantacurium from its degradation products. A common mobile phase consists of:

        • Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

        • Solvent B: Acetonitrile or methanol. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compounds.

      • Flow Rate: A flow rate of 1.0 mL/min is standard.

      • Detection: UV detection at a wavelength where both gantacurium and its adduct exhibit absorbance (e.g., 280 nm).

    • Data Analysis: The peak area of the this compound peak is monitored over time. The natural logarithm of the peak area is plotted against time, and the slope of the resulting linear regression is used to calculate the first-order rate constant (k). The half-life (t½) is then determined using the equation: t½ = 0.693 / k.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Prepare Gantacurium Stock Solution prep3 Mix Solutions and Incubate at 37°C prep1->prep3 prep2 Prepare L-Cysteine Stock Solution prep2->prep3 hplc Inject Sample into HPLC System prep3->hplc separation Separation on C18 Column hplc->separation detection UV Detection separation->detection data_acq Record Chromatograms at Time Intervals detection->data_acq peak_int Integrate Gantacurium Peak Area data_acq->peak_int calc Calculate Half-life peak_int->calc

References

In Vitro Activity of Gantacurium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological and physicochemical properties of gantacurium chloride, an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is intended for researchers, scientists, and professionals involved in drug development and anesthesia research.

Core Concepts: Mechanism of Action and Degradation

This compound is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its neuromuscular blocking activity is mediated by competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. A distinguishing feature of gantacurium is its unique, rapid, and organ-independent degradation pathway.

Preliminary in vitro investigations have elucidated a two-pronged inactivation process:

  • Cysteine Adduction: A rapid chemical inactivation occurs through the formation of a cysteine adduct. This process is not dependent on body pH or temperature.[2][3] The resulting adduct is pharmacologically inert.

  • Ester Hydrolysis: A slower biodegradation process follows, involving the hydrolysis of the ester linkages.[2][3]

This dual mechanism of degradation contributes to gantacurium's ultra-short duration of action.

Quantitative Pharmacological Data

The in vitro potency of this compound has been determined in various animal models, providing essential data for preclinical evaluation. The effective dose required to produce 95% suppression of muscle twitch height (ED95) is a key metric.

SpeciesED95 (mg/kg)Reference
Rhesus Monkey0.16 (3xED95)
Guinea Pig0.064 ± 0.006
Human0.19

Table 1: In Vitro Potency (ED95) of this compound in Different Species

Comparative in vitro studies have been conducted to evaluate the potency of gantacurium relative to other neuromuscular blocking agents.

CompoundGuinea Pig ED95 (mg/kg)Reference
Gantacurium0.064 ± 0.006
CW0020.012 ± 0.0006
Cisatracurium0.10 ± 0.003
Rapacuronium0.31 ± 0.05

Table 2: Comparative In Vitro Potency of Neuromuscular Blocking Agents in Guinea Pig

The degradation half-life (t½) of gantacurium via the slower ester hydrolysis pathway has been reported.

Degradation PathwayHalf-life (t½)Reference
pH-sensitive Ester Hydrolysis56 min

Table 3: In Vitro Degradation Half-life of this compound

Detailed Experimental Protocols

Determination of Neuromuscular Blockade using Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a standard for assessing the activity of neuromuscular blocking agents.

Objective: To determine the potency (ED50/ED95) of this compound in blocking neuromuscular transmission.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)

  • This compound solutions of varying concentrations

  • Organ bath (20 ml) with a force-displacement transducer

  • Stimulator for nerve stimulation

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize a rat via cervical dislocation.

  • Excise the phrenic nerve-hemidiaphragm preparation.

  • Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas.

  • Attach the diaphragm to a force-displacement transducer to record isometric contractions.

  • Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

  • Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch tension is achieved.

  • Add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a plateau before adding the next.

  • Record the percentage reduction in twitch height at each concentration.

  • Wash the preparation with fresh Krebs solution to observe recovery.

Data Analysis: Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration. From this curve, calculate the ED50 and ED95 values.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of this compound for the nAChR.

Objective: To determine the inhibitory constant (Ki) of this compound for the nAChR.

Materials:

  • Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ or cells expressing recombinant human nAChRs).

  • Radiolabeled ligand with known affinity for the nAChR (e.g., [3H]epibatidine or [125I]α-bungarotoxin).

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Scintillation counter or gamma counter.

Procedure:

  • In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

  • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor, e.g., nicotine or d-tubocurarine).

  • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

Data Analysis:

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vitro Degradation Study

This assay evaluates the chemical stability of this compound under physiological conditions.

Objective: To determine the rate of degradation of this compound at physiological pH and temperature.

Materials:

  • This compound solution of a known concentration.

  • Phosphate buffer (pH 7.4).

  • Human plasma.

  • Incubator or water bath set to 37°C.

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector for quantifying this compound.

  • Quenching solution to stop the degradation reaction (e.g., an acidic solution).

Procedure:

  • Prepare separate incubation mixtures of this compound in phosphate buffer and human plasma.

  • Place the mixtures in an incubator at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each mixture.

  • Immediately quench the reaction in the aliquot by adding the quenching solution.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

Data Analysis:

  • Plot the concentration of this compound against time for both the buffer and plasma incubations.

  • Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Signaling Pathway: Neuromuscular Blockade

Neuromuscular_Blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Ca_ion Ca2+ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates Gantacurium This compound Gantacurium->nAChR competitively binds Na_channel Voltage-gated Na+ Channel nAChR->Na_channel opens Blocked Blockade nAChR->Blocked prevents activation Muscle_Contraction Muscle Contraction Na_channel->Muscle_Contraction depolarization leads to

Caption: Competitive antagonism of nAChRs by this compound.

Experimental Workflow: Phrenic Nerve-Hemidiaphragm Assay

PN_Diaphragm_Workflow A 1. Isolate Phrenic Nerve- Hemidiaphragm Preparation B 2. Mount in Organ Bath (Krebs solution, 37°C, Carbogen) A->B C 3. Stimulate Phrenic Nerve (0.1 Hz) & Record Baseline Twitch B->C D 4. Add this compound (Cumulative Concentrations) C->D E 5. Record % Inhibition of Twitch Height D->E F 6. Construct Concentration- Response Curve E->F G 7. Calculate ED50 / ED95 F->G

Caption: Workflow for determining neuromuscular blockade in vitro.

Logical Relationship: Gantacurium Degradation Pathway

Gantacurium_Degradation cluster_fast Fast Pathway cluster_slow Slow Pathway Gantacurium This compound (Active) Cysteine_Adduct Cysteine Adduct (Inactive) Gantacurium->Cysteine_Adduct Cysteine Adduction Hydrolysis_Products Hydrolysis Products (Inactive) Gantacurium->Hydrolysis_Products Ester Hydrolysis Cysteine L-Cysteine H2O H2O (Esterases)

Caption: Dual degradation pathway of this compound.

References

Gantacurium Chloride and its Metabolites: A Technical Overview of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development was driven by the need for a succinylcholine alternative, offering rapid onset and predictable, rapid recovery, without the associated adverse effects of depolarizing agents.[1] A key feature of gantacurium is its unique metabolism, which is independent of organ function and leads to the formation of inactive metabolites, contributing to its favorable safety profile.[1][3] This technical guide provides an in-depth analysis of the activity of this compound and its metabolites, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways. Although development of gantacurium has been discontinued, the principles of its design and metabolism remain a significant area of study in anesthetic drug development.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber membrane, leading to muscle relaxation.

Metabolism and Metabolite Activity

Gantacurium undergoes rapid degradation in the body through two primary chemical (non-enzymatic) pathways:

  • Cysteine Adduction: A rapid inactivation process involving the adduction of endogenous L-cysteine to the central olefinic double bond of the gantacurium molecule. This structural change results in the formation of a pharmacologically inert cysteine adduct.

  • Ester Hydrolysis: A slower process of chemical hydrolysis at the ester linkages of the molecule. This pathway also yields inactive metabolites.

Signaling Pathway of Gantacurium Metabolism

Gantacurium_Metabolism Gantacurium This compound (Active) Cysteine_Adduct Cysteine Adduct (Inactive) Gantacurium->Cysteine_Adduct Rapid Cysteine Adduction Hydrolysis_Products Hydrolysis Products (Inactive) Gantacurium->Hydrolysis_Products Slow Ester Hydrolysis Elimination Renal/Hepatic Elimination Cysteine_Adduct->Elimination Hydrolysis_Products->Elimination

Caption: Metabolic pathways of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Pharmacodynamic Properties of this compound

ParameterSpeciesValueReference(s)
ED95Human0.19 mg/kg
Onset of Action (at 2.5-3x ED95)Human≤ 90 seconds
Clinical Duration (up to 0.72 mg/kg)Human≤ 10 minutes
25-75% Recovery IndexHuman3 minutes
Time to TOF ratio ≥ 0.9Human≤ 15 minutes

Table 2: In Vitro Degradation of Gantacurium and a Related Compound

CompoundDegradation PathwayHalf-life (in vitro)Reference(s)
GantacuriumCysteine Adduction~1 minute
GantacuriumEster Hydrolysis--
CW002Cysteine Adduction11.4 minutes

Experimental Protocols

Detailed experimental protocols for the determination of the activity of gantacurium and the inactivity of its metabolites are not extensively detailed in the readily available literature. However, based on standard pharmacological practices and information from related studies, the following outlines the likely methodologies employed.

Determination of Neuromuscular Blocking Potency (ED95) in vivo
  • Animal Model: Rhesus monkeys or other suitable animal models are anesthetized and mechanically ventilated.

  • Stimulation: The sciatic or ulnar nerve is stimulated supramaximally with a train-of-four (TOF) stimulus every 12-15 seconds.

  • Measurement: The force of contraction of the tibialis anterior or adductor pollicis muscle is recorded using a force transducer.

  • Drug Administration: this compound is administered intravenously in escalating doses.

  • Data Analysis: The dose-response curve is constructed by plotting the percentage of twitch depression against the administered dose. The ED95 (the dose required to produce 95% twitch depression) is then calculated.

In Vitro Assessment of Metabolite Activity
  • Preparation of Metabolites: The cysteine adduct and hydrolysis products of gantacurium would be synthesized or isolated from in vitro degradation studies.

  • Assay System: A preparation such as the isolated phrenic nerve-hemidiaphragm of a rat would be used. The phrenic nerve is stimulated electrically, and the resulting muscle contractions are measured.

  • Protocol:

    • The preparation is stabilized in an organ bath containing a physiological salt solution.

    • A baseline contractile response to nerve stimulation is established.

    • Increasing concentrations of the isolated metabolites are added to the organ bath.

    • Any change in the muscle contractile force is recorded.

  • Data Analysis: The concentration of the metabolite required to produce a 50% reduction in twitch height (IC50) would be determined. A high IC50 value would indicate low neuromuscular blocking activity.

Workflow for Assessing Gantacurium and Metabolite Activity

Experimental_Workflow cluster_in_vivo In Vivo Potency Determination cluster_in_vitro In Vitro Metabolite Activity Animal_Model Anesthetized Animal Model Nerve_Stimulation Nerve Stimulation (TOF) Animal_Model->Nerve_Stimulation Muscle_Response Measure Muscle Contraction Nerve_Stimulation->Muscle_Response ED95_Calc Calculate ED95 Muscle_Response->ED95_Calc Gantacurium_Admin IV Administration of Gantacurium Gantacurium_Admin->Muscle_Response Metabolite_Prep Isolate/Synthesize Metabolites Metabolite_Application Apply Metabolites Metabolite_Prep->Metabolite_Application Nerve_Muscle_Prep Isolated Nerve-Muscle Preparation Contraction_Measurement Measure Contractile Force Nerve_Muscle_Prep->Contraction_Measurement Metabolite_Application->Contraction_Measurement IC50_Det Determine IC50 Contraction_Measurement->IC50_Det

Caption: Experimental workflow for activity assessment.

Conclusion

This compound is a neuromuscular blocking agent characterized by a rapid onset and ultra-short duration of action, owing to its unique, organ-independent metabolism. The primary metabolites, a cysteine adduct and hydrolysis products, are pharmacologically inactive, which contributes to the drug's predictable and rapid recovery profile. While precise quantitative data on the inactivity of gantacurium's specific metabolites are not widely published, the available information strongly supports their lack of significant neuromuscular blocking effects. Further research and publication of primary data would be beneficial for a more complete quantitative understanding of these metabolites. The principles underlying the design and metabolism of gantacurium continue to inform the development of next-generation neuromuscular blocking agents.

References

Gantacurium Chloride: An In-depth Technical Guide to its Stereochemistry and Isomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gantacurium chloride, an experimental non-depolarizing neuromuscular blocking agent, is distinguished by its unique stereochemical profile. Unlike many of its predecessors in the tetrahydroisoquinolinium class of muscle relaxants, which are often mixtures of isomers, this compound is a single, stereo- and regioselective isomer.[1] This specificity is crucial to its pharmacological properties, including its rapid onset and ultrashort duration of action. This technical guide provides a comprehensive overview of the stereochemistry and isomerism of this compound, including detailed experimental protocols for its stereoselective synthesis and analysis, quantitative data on its isomeric purity, and visualizations of its structural relationships.

Introduction to the Stereochemistry of this compound

This compound is an asymmetric bis-onium ester of α-chlorofumaric acid.[2] Its molecular structure is characterized by three key stereochemical features that define it as a single, specific isomer:

  • Two Chiral Tetrahydroisoquinolinium (THIQ) Moieties: The asymmetry of the molecule arises from the presence of two different chiral THIQ head groups. One is a (1R)-trans benzyltetrahydroisoquinolinium moiety, and the other is a (1S)-trans phenyltetrahydroisoquinolinium moiety.[2]

  • A (Z)-Configured Central Linker: The two THIQ moieties are connected by an α-chlorofumaric acid linker. The chlorine atom on the double bond is positioned on the same side as the benzyl-THIQ group, resulting in a (Z)-configuration for this double bond.[2]

This precise three-dimensional arrangement is a result of a highly stereo- and regioselective synthesis process.[2] The term "asymmetric enantiomeric isoquinolinium diester" used in some literature refers to the fact that the molecule is asymmetric and is synthesized as a single enantiomer, not as a racemic mixture.

Isomerism in Context: Comparison with Related Compounds

The stereochemical purity of this compound is a significant advancement compared to other neuromuscular blocking agents.

CompoundStereochemical Nature
This compound Single stereo- and regioselective isomer
Atracurium Mixture of ten stereoisomers
Mivacurium Mixture of three stereoisomers
Cisatracurium A single isomer isolated from the atracurium mixture
CW002 A symmetrical analogue of gantacurium, lacking the chlorine atom on the fumarate linker

Stereoselective Synthesis of this compound

The synthesis of this compound is a multi-step process that relies on the precise control of stereochemistry at each stage. The following is a detailed description of the key experimental protocols adapted from the seminal work by Samano et al. (1999).

Synthesis of Chiral Tetrahydroisoquinoline Precursors

The synthesis of the (1R)-trans and (1S)-trans THIQ moieties is a critical step. This is typically achieved through a Bischler-Napieralski cyclization followed by stereoselective reduction.

Experimental Protocol: Stereoselective Reduction of Dihydroisoquinoline Intermediate

  • Reaction Setup: A solution of the dihydroisoquinoline precursor in an appropriate solvent (e.g., methanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath to ensure high stereoselectivity.

  • Reducing Agent Addition: A solution of a reducing agent, such as sodium borohydride, is added dropwise to the cooled solution. The slow addition helps to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of a proton source, such as acetic acid or ammonium chloride solution, at low temperature.

  • Workup: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired stereoisomer of the tetrahydroisoquinoline.

Assembly of the Final Molecule

The final assembly involves the esterification of the chiral THIQ alcohols with the α-chlorofumarate linker.

Experimental Protocol: Esterification and Quaternization

  • Activation of Chlorofumaric Acid: Chlorofumaryl chloride is prepared by treating chlorofumaric acid with a chlorinating agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

  • First Esterification: The (1R)-trans-THIQ alcohol is reacted with a molar excess of chlorofumaryl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature.

  • Second Esterification: After the formation of the mono-ester, the (1S)-trans-THIQ alcohol is added to the reaction mixture to form the asymmetric diester.

  • Quaternization: The nitrogen atoms of the THIQ moieties are quaternized by reacting the diester with an alkylating agent, such as methyl iodide or dimethyl sulfate.

  • Purification: The final product, this compound, is purified by recrystallization or preparative HPLC.

Analytical Methods for Stereochemical Characterization

The stereochemical integrity of this compound is confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and the (Z)-configuration of the double bond. Chiral shift reagents or derivatizing agents can be used to confirm the enantiomeric purity of the THIQ precursors.

Illustrative NMR Data for a Tetrahydroisoquinolinium Moiety

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.5 - 4.7d8 - 10
H-33.0 - 3.2m
H-42.8 - 3.0m
N-CH₃2.5 - 2.7s

Note: This is representative data. Actual chemical shifts may vary depending on the specific substitution pattern and solvent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product and the chiral intermediates.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: A flow rate of 0.5-1.5 mL/min is commonly employed.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 280 nm) is used.

  • Sample Preparation: A dilute solution of this compound in the mobile phase is prepared.

  • Analysis: The sample is injected onto the column, and the retention times of the enantiomers are compared to a racemic standard, if available. The enantiomeric excess (e.e.) is calculated from the peak areas.

Quantitative Data: Stereochemical Purity of this compound

ParameterSpecification
Enantiomeric Excess (e.e.)> 99%
Diastereomeric Purity> 99%
(Z)-Isomer Purity> 98%
X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a molecule. While a crystal structure of this compound itself may not be publicly available, the structures of its chiral precursors or closely related analogues can be determined to confirm their stereoconfiguration.

Visualizing Stereochemical Relationships and Workflows

Isomeric Relationship of this compound

The following diagram illustrates the unique stereochemical nature of this compound as a single isomer among a number of potential stereoisomers.

G_isomerism cluster_gantacurium This compound cluster_isomers Potential Stereoisomers (Not Synthesized/Present) Gantacurium (1R)-trans-THIQ-(Z)-linker-(1S)-trans-THIQ (Single Isomer) Diastereomer1 (1S)-trans-THIQ-(Z)-linker-(1R)-trans-THIQ Gantacurium->Diastereomer1 Diastereomer Diastereomer2 (1R)-trans-THIQ-(E)-linker-(1S)-trans-THIQ Gantacurium->Diastereomer2 Geometric Isomer Enantiomer Enantiomer of Gantacurium Gantacurium->Enantiomer Enantiomer (Mirror Image)

Caption: Isomeric relationship of this compound.

Experimental Workflow for Stereochemical Analysis

The following diagram outlines the typical workflow for the comprehensive stereochemical analysis of a batch of synthesized this compound.

G_workflow start Synthesized this compound Batch nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) start->nmr hplc Chiral HPLC Analysis start->hplc xray X-ray Crystallography (of precursors/analogues) start->xray data_analysis Data Analysis and Structure Confirmation nmr->data_analysis hplc->data_analysis xray->data_analysis final_product Stereochemically Pure This compound data_analysis->final_product

Caption: Workflow for stereochemical analysis.

Conclusion

The stereochemical purity of this compound is a testament to the advancements in asymmetric synthesis and chiral analysis. As a single, well-defined stereoisomer, it offers a more predictable pharmacological and safety profile compared to racemic or isomeric mixtures of other neuromuscular blocking agents. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis and quality control of this compound and other stereochemically complex pharmaceuticals. This in-depth understanding is paramount for researchers and drug development professionals working to create safer and more effective medicines.

References

Gantacurium Chloride: An In-depth Technical Guide to its Classification Among Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gantacurium chloride is a novel, investigational, non-depolarizing neuromuscular blocking agent characterized by its ultra-short duration of action.[1][2] This technical guide provides a comprehensive overview of this compound's classification, mechanism of action, and key preclinical and clinical data. Detailed experimental protocols for assessing neuromuscular blockade are outlined, and its pharmacokinetic and pharmacodynamic profile is compared with other commonly used neuromuscular blocking agents. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear and concise visual representation of complex processes. Although clinical development of gantacurium has been discontinued, the data gathered from its investigation provides valuable insights into the structure-activity relationships and potential for developing safer and more controllable neuromuscular blockers.[2]

Classification of this compound

This compound is classified as a non-depolarizing neuromuscular blocking agent .[1][3] This classification is based on its mechanism of action, which involves competitive antagonism of acetylcholine (ACh) receptors at the neuromuscular junction, preventing muscle cell depolarization and subsequent contraction.

Chemically, this compound is an asymmetric bis-onium ester of α-chlorofumaric acid and belongs to the benzylisoquinolinium class of compounds. Its unique chemical structure contributes to its distinct pharmacokinetic profile, particularly its rapid and predictable inactivation.

Mechanism of Action

Neuromuscular blocking agents function by interrupting the transmission of nerve impulses at the neuromuscular junction. Non-depolarizing agents like gantacurium act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate. By binding to these receptors, they prevent acetylcholine from binding and initiating the ion channel opening necessary for muscle cell depolarization. This results in flaccid muscle paralysis.

A key feature of gantacurium is its unique, rapid, and organ-independent inactivation pathway. It is primarily degraded in the plasma via two mechanisms: a rapid adduction with the amino acid L-cysteine and a slower hydrolysis of its ester bonds. This contrasts with other benzylisoquinolinium compounds like atracurium and cisatracurium, which undergo Hofmann elimination (a pH and temperature-dependent process).

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the point of intervention for non-depolarizing neuromuscular blocking agents like this compound.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels 1. Arrival Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx 2. Opening Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) 3. Triggers ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release 4. Fusion & Release ACh ACh ACh Release->ACh Nicotinic ACh Receptors Nicotinic ACh Receptors ACh->Nicotinic ACh Receptors 5. Binding Gantacurium Gantacurium Gantacurium->Nicotinic ACh Receptors Competitive Inhibition Ion Channel Opening Ion Channel Opening Nicotinic ACh Receptors->Ion Channel Opening 6. Activation Na+ Influx / K+ Efflux Na+ Influx / K+ Efflux Ion Channel Opening->Na+ Influx / K+ Efflux 7. Ion Flow Endplate Potential Endplate Potential Na+ Influx / K+ Efflux->Endplate Potential 8. Depolarization Muscle Action Potential Muscle Action Potential Endplate Potential->Muscle Action Potential 9. Propagation Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction 10. Excitation-Contraction Coupling

Figure 1: Neuromuscular junction signaling and gantacurium's mechanism.

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound in comparison to other neuromuscular blocking agents.

Table 1: Potency and Onset of Action of Neuromuscular Blocking Agents in Humans

DrugClassED95 (mg/kg)Onset of Action (at 2x ED95) (seconds)
This compound Benzylisoquinolinium0.19≤ 90
SuccinylcholineDepolarizing0.330-60
RocuroniumAminosteroid0.360-90
VecuroniumAminosteroid0.05120-180
AtracuriumBenzylisoquinolinium0.2-0.25120-180
CisatracuriumBenzylisoquinolinium0.05120-180

Table 2: Duration of Action and Metabolism of Neuromuscular Blocking Agents in Humans

DrugClinical Duration (at 2x ED95) (minutes)Primary Route of Elimination/Metabolism
This compound ≤ 10Cysteine adduction and ester hydrolysis in plasma
Succinylcholine5-10Plasma cholinesterase
Rocuronium20-35Primarily hepatic, some renal excretion
Vecuronium20-35Primarily hepatic, some renal excretion
Atracurium20-35Hofmann elimination and ester hydrolysis
Cisatracurium35-45Hofmann elimination

Experimental Protocols

The characterization of neuromuscular blocking agents relies on standardized preclinical and clinical experimental protocols.

Preclinical Evaluation

Preclinical studies are essential to determine the initial safety, potency, and efficacy of a new neuromuscular blocking agent.

Protocol for Determining ED95 in an Animal Model (e.g., Rhesus Monkey):

  • Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine) and maintain anesthesia with an inhaled anesthetic (e.g., isoflurane). Intubate and ventilate the animal to maintain normal physiological parameters.

  • Instrumentation: Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve). Place a force transducer on the corresponding muscle (e.g., the adductor pollicis) to measure the evoked twitch response.

  • Stimulation: Apply supramaximal nerve stimulation using a train-of-four (TOF) pattern (four stimuli at 2 Hz every 15 seconds).

  • Drug Administration: Administer incremental doses of the neuromuscular blocking agent intravenously.

  • Data Acquisition: Record the twitch height of the first twitch (T1) of the TOF response.

  • ED95 Determination: The ED95 is the dose that causes a 95% reduction in the T1 twitch height from baseline. This is typically determined by fitting the dose-response data to a sigmoid curve.

Clinical Evaluation

Clinical trials in humans are conducted in multiple phases to establish the safety and efficacy of the drug in a clinical setting.

Protocol for a Phase I/II Clinical Trial to Evaluate this compound:

  • Subject Recruitment: Recruit healthy adult volunteers (ASA physical status I or II) after obtaining informed consent.

  • Anesthesia Induction and Maintenance: Induce anesthesia with a standard intravenous agent (e.g., propofol) and maintain with an inhaled anesthetic (e.g., sevoflurane) and an opioid (e.g., fentanyl).

  • Neuromuscular Monitoring: Monitor neuromuscular function using acceleromyography of the adductor pollicis muscle in response to TOF stimulation of the ulnar nerve.

  • Dose-Ranging Study: Administer single intravenous bolus doses of this compound in escalating dose cohorts.

  • Data Collection:

    • Onset of action: Time from injection to maximum block (disappearance of T1).

    • Clinical duration: Time from injection until T1 recovers to 25% of baseline.

    • Recovery index: Time for T1 to recover from 25% to 75% of baseline.

    • TOF ratio recovery: Time for the TOF ratio (T4/T1) to return to ≥ 0.9.

    • Safety monitoring: Continuously monitor vital signs (heart rate, blood pressure), and assess for signs of histamine release (e.g., skin flushing).

  • Data Analysis: Analyze the dose-response relationship to determine the ED95 and characterize the pharmacokinetic and pharmacodynamic profile of the drug.

Mandatory Visualization

Experimental Workflow for Neuromuscular Blocking Agent Development

The following diagram outlines the typical workflow for the development and evaluation of a new neuromuscular blocking agent.

Experimental Workflow for NMB Development Start Start Drug Discovery & Synthesis Drug Discovery & Synthesis Start->Drug Discovery & Synthesis In Vitro Screening In Vitro Screening Drug Discovery & Synthesis->In Vitro Screening Lead Compound Identification Preclinical In Vivo Studies Preclinical In Vivo Studies In Vitro Screening->Preclinical In Vivo Studies Safety & Efficacy IND Application IND Application Preclinical In Vivo Studies->IND Application Data Compilation Clinical Trials Clinical Trials IND Application->Clinical Trials Phase I Phase I Clinical Trials->Phase I Safety in Healthy Volunteers Phase II Phase II Phase I->Phase II Efficacy & Dosing in Patients Phase III Phase III Phase II->Phase III Large-scale Efficacy & Safety NDA Submission NDA Submission Phase III->NDA Submission FDA Review FDA Review NDA Submission->FDA Review Post-Marketing Surveillance Post-Marketing Surveillance FDA Review->Post-Marketing Surveillance Approval End End Post-Marketing Surveillance->End

Figure 2: Workflow for NMB agent development.

Conclusion

This compound represents a significant advancement in the field of neuromuscular blocking agents due to its ultra-short duration of action and its unique, rapid, and predictable mechanism of inactivation. Although its clinical development has been halted, the extensive research conducted on this compound has provided invaluable knowledge for the design of future neuromuscular blockers with improved safety and controllability profiles. The detailed understanding of its classification, mechanism of action, and the experimental protocols used for its evaluation serve as a critical resource for researchers and drug development professionals in the ongoing quest for the ideal neuromuscular blocking agent.

References

initial clinical trials of gantacurium chloride (GW280430A)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Clinical Trials of Gantacurium Chloride (GW280430A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trials of this compound (formerly GW280430A), an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. The information presented is synthesized from published preclinical and clinical trial data.

Core Pharmacological Profile

This compound is a bis-tetrahydroisoquinolinium chlorofumarate.[1] Its mechanism of action is as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. A key characteristic of gantacurium is its unique, organ-independent metabolism.[2] Inactivation occurs through two primary pathways: a rapid adduction with the endogenous amino acid L-cysteine and a slower, pH-sensitive hydrolysis of its ester bonds.[2] This dual mechanism results in a rapid onset and an ultra-short duration of action.[3]

Initial Phase I Clinical Trial

The first-in-human clinical trial of this compound was a dose-ranging study conducted in 31 healthy adult male volunteers.[3] The primary objectives were to determine the dose producing 95% neuromuscular block (ED95) and to evaluate the pharmacodynamics and safety of increasing multiples of the ED95.

Experimental Protocols

Anesthesia: Anesthesia was induced and maintained with a combination of propofol, midazolam, and fentanyl, which are known to have minimal effects on neuromuscular transmission.

Neuromuscular Monitoring: The neuromuscular block was assessed at the adductor pollicis muscle by measuring the response to ulnar nerve stimulation using standard mechanomyographic monitoring. While the specific parameters of the train-of-four (TOF) stimulation were not detailed in the available literature, standard clinical practice for such trials typically involves supramaximal square-wave stimuli of 0.2 ms duration delivered in a train-of-four pattern every 10-15 seconds.

Cardiovascular and Safety Monitoring: Standard monitoring of cardiovascular parameters, including heart rate and blood pressure, was conducted. Plasma histamine concentrations were also measured to assess the potential for histamine release, a known side effect of some neuromuscular blocking agents.

Quantitative Data

The following tables summarize the key quantitative findings from the initial clinical trials of this compound.

Table 1: this compound (GW280430A) Dose-Response and Onset of Action

ParameterValue
ED95 0.19 mg/kg
Dose Range Studied 1 to 4 x ED95
Time to 90% Block (Onset) 1.3 to 2.1 minutes
Time to Maximum Block (1.5 x ED95) ~90 seconds
Time to Maximum Block (2.5-3 x ED95) ≤90 seconds

Table 2: this compound (GW280430A) Duration of Action and Recovery Profile

ParameterValue
Clinical Duration (up to 0.72 mg/kg) ≤10 minutes
Clinical Durations (Dose-Dependent) 4.7 to 10.1 minutes
5% to 95% Recovery Rate ~7 minutes (independent of dose)
25% to 75% Recovery Rate ~3 minutes (independent of dose)
Time to TOF Ratio ≥ 0.9 (at ~2-3 x ED95) 11 to 14 minutes

Table 3: Adverse Effects - Histamine Release

Dose (Multiple of ED95)Observation
≤ 2.5 x ED95 No significant histamine release
3 x ED95 Transient cardiovascular side effects suggestive of histamine release
4 x ED95 Significant elevation in plasma histamine concentrations

Visualizations

Inactivation Pathway of this compound

The following diagram illustrates the dual, organ-independent inactivation pathways of this compound.

Inactivation Pathway of this compound Gantacurium This compound (Active Drug) Adduct Inactive Cysteine Adduct Gantacurium->Adduct Cysteine Adduction (Rapid) Hydrolysis_Products Inactive Hydrolysis Products Gantacurium->Hydrolysis_Products Ester Hydrolysis (Slow) Cysteine L-Cysteine (Endogenous) Cysteine->Adduct H2O Water (pH-sensitive) H2O->Hydrolysis_Products

Inactivation pathways of this compound.
Experimental Workflow of the Initial Phase I Clinical Trial

This diagram outlines the workflow of the first-in-human clinical trial of this compound.

Workflow of the Initial Phase I Clinical Trial of this compound cluster_screening Screening & Enrollment cluster_procedure Experimental Procedure cluster_data_collection Data Collection & Analysis Screening Healthy Adult Volunteers (n=31) Informed_Consent Informed Consent Screening->Informed_Consent Anesthesia Induction & Maintenance of Anesthesia (Propofol, Midazolam, Fentanyl) Informed_Consent->Anesthesia Monitoring_Setup Neuromuscular & Cardiovascular Monitoring Setup Anesthesia->Monitoring_Setup Drug_Administration Administration of this compound (Dose Escalation) Monitoring_Setup->Drug_Administration Pharmacodynamics Pharmacodynamic Measurements (Onset, Duration, Recovery) Drug_Administration->Pharmacodynamics Safety Safety Assessments (Cardiovascular, Histamine Levels) Drug_Administration->Safety Data_Analysis Dose-Response Analysis (ED95 Determination) Pharmacodynamics->Data_Analysis Safety->Data_Analysis

Phase I clinical trial experimental workflow.

Summary and Conclusion

The demonstrated that it is a non-depolarizing neuromuscular blocking agent with a rapid onset and an ultra-short duration of action. The recovery from the neuromuscular block was found to be rapid, predictable, and independent of the administered dose, suggesting a lack of cumulative effect. While the pharmacodynamic profile is promising, particularly as a potential alternative to succinylcholine, dose-dependent histamine release was observed at higher doses (≥ 3 x ED95). Further clinical development of this compound was subsequently halted. This guide provides a foundational understanding of the initial clinical pharmacology of this compound for professionals in the field of drug development and anesthesia research.

References

Methodological & Application

Application Notes and Protocols for Gantacurium Chloride in Surgical Anesthesia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent, gantacurium chloride. The information is intended to guide researchers and drug development professionals in designing and conducting preclinical and clinical studies for surgical anesthesia research.

Introduction

This compound is a novel neuromuscular blocking drug that has been investigated for its potential to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] A key characteristic of gantacurium is its rapid onset and ultra-short duration of action, positioning it as a potential replacement for succinylcholine without the associated side effects.[2][3] Its unique mechanism of inactivation through non-enzymatic binding to L-cysteine offers a rapid and predictable recovery profile.[2][4]

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber and subsequent muscle contraction.

Signaling Pathway at the Neuromuscular Junction

Caption: this compound competitively blocks nAChRs.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a rapid onset of action and an ultra-short duration of effect due to its unique inactivation pathway.

Inactivation Pathway

Gantacurium This compound (Active) Adduct Cysteine Adduct (Inactive) Gantacurium->Adduct fast adduction Cysteine L-Cysteine Hydrolysis Ester Hydrolysis Adduct->Hydrolysis slow Metabolites Inactive Metabolites Hydrolysis->Metabolites degradation Start Start Anesthesia Anesthetize Animal Start->Anesthesia Instrumentation Place Electrodes & Transducer Anesthesia->Instrumentation Baseline Record Baseline TOF Instrumentation->Baseline Dose Administer Gantacurium Dose Baseline->Dose Record Continuously Record TOF Dose->Record Analyze Analyze Onset, Duration, Recovery Record->Analyze End End Analyze->End

References

Gantacurium Chloride In Vivo Dose-Response Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dose-response studies conducted on gantacurium chloride, an ultra-short-acting non-depolarizing neuromuscular blocking agent. The information is compiled from preclinical and clinical research to guide future studies and provide a comparative basis for novel drug development.

Executive Summary

This compound is a single isomer asymmetric mixed-onium chlorofumarate designed as a potential replacement for succinylcholine.[1][2] Its mechanism of action involves competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate. A key feature of gantacurium is its rapid chemical degradation through two non-enzymatic pathways: a fast adduction with endogenous L-cysteine and a slower pH-sensitive hydrolysis.[2][3] This results in an ultra-short duration of action and allows for rapid reversal of neuromuscular blockade.[3] In vivo studies across various species, including monkeys, cats, dogs, guinea pigs, and humans, have characterized its dose-dependent efficacy and safety profile.

Quantitative Dose-Response Data

The following tables summarize the key quantitative data from in vivo dose-response studies of this compound in different species.

Table 1: Neuromuscular Blocking Potency (ED95) of this compound

SpeciesAnesthesiaED95 (mg/kg)Reference
Rhesus MonkeyNitrous oxide-oxygen-halothane0.06
CatChloralose-pentobarbital>0.06 (half as potent as mivacurium)
Guinea PigUrethane0.064 ± 0.0006
HumanPropofol/fentanyl/N₂O/O₂0.19

Table 2: Onset and Duration of Action of this compound in Rhesus Monkeys

Dose (mg/kg)Approx. ED95 MultipleOnset to 95% Block (min)Duration to 95% Recovery (min)25-75% Recovery Index (min)Reference
0.183x-8.5 ± 0.51.4 - 1.8
0.2~3x-8.5 ± 0.5-

Data compared to mivacurium at an equipotent dose (3x ED95), which had a duration to 95% recovery of 22.0 ± 2.6 min.

Table 3: Onset and Duration of Action of this compound in Humans

Dose (mg/kg)Approx. ED95 MultipleOnset of Maximum BlockClinical Duration (≤10 min for doses up to 0.72 mg/kg)Time to TOF ratio ≥ 0.9Reference
0.191x< 3 min-~15 min
0.475 - 0.572.5x - 3x≤ 90 secYes≤ 15 min
0.764x~ 1.5 minYes≤ 15 min

Table 4: Cardiovascular and Histamine-Related Effects of this compound

SpeciesDose (mg/kg)Approx. ED95 MultipleCardiovascular EffectsHistamine ReleaseReference
Rhesus Monkey3.2~53xTransient decrease in blood pressure, increase in heart rateYes
Dog3.2~50x (relative to guinea pig ED95)10-25% decrease in arterial pressureMinimal, no bronchoconstriction
Human≤ 0.45≤ 2.5xNone reportedNot associated
Human0.54~3x30% max decrease in BP, 13% max increase in HR (1 of 4 volunteers)Yes (1 of 4 volunteers)
Human0.72~4x17-34% max decrease in BP, 16-25% max increase in HR (3 of 4 volunteers)Yes (3 of 4 volunteers)

Experimental Protocols

Preclinical Neuromuscular Blockade Assessment in Rhesus Monkeys and Cats

This protocol is based on the methodology described by Savarese et al. (2004).

Objective: To determine the dose-response, duration of action, and recovery profile of this compound and compare it with mivacurium.

Materials:

  • This compound for injection

  • Mivacurium for injection

  • Anesthetic agents (nitrous oxide, oxygen, halothane for monkeys; chloralose, pentobarbital for cats)

  • Force transducer for measuring muscle twitch tension

  • Nerve stimulator

  • Data acquisition system

Protocol:

  • Anesthetize adult male rhesus monkeys with nitrous oxide-oxygen-halothane or adult male cats with chloralose-pentobarbital.

  • Isolate the tendon of the extensor digitorum muscle in the foot (monkey) or the tibialis anterior muscle (cat) and attach it to a force transducer to record isometric twitch tension.

  • Place stimulating electrodes over the corresponding nerve (peroneal nerve).

  • Administer supramaximal stimuli as single twitches at a rate of 0.15 Hz.

  • Allow for a stabilization period of 15-20 minutes to obtain a baseline twitch response.

  • Administer incremental intravenous bolus doses of this compound or mivacurium.

  • Record the percentage decrease in twitch height from baseline. The dose required to produce 95% suppression of twitch height is determined as the ED95.

  • Following administration of a dose of approximately 3x ED95, monitor the time to 95% recovery of twitch height (duration of action) and the time for recovery from 25% to 75% of baseline twitch height (recovery index).

Diagram: Experimental Workflow for Preclinical Neuromuscular Blockade Assessment

G cluster_setup Experimental Setup cluster_dosing Dose Administration & Monitoring Animal_Prep Anesthetize Animal (Monkey or Cat) Surgical_Prep Isolate Muscle Tendon & Attach to Transducer Animal_Prep->Surgical_Prep Stim_Setup Place Nerve Stimulating Electrodes Surgical_Prep->Stim_Setup Baseline Record Baseline Twitch Tension (0.15 Hz) Stim_Setup->Baseline Dose_Admin Administer IV Bolus of This compound Baseline->Dose_Admin Record_Block Record % Decrease in Twitch Height Dose_Admin->Record_Block Monitor_Recovery Monitor Spontaneous Recovery Profile Dose_Admin->Monitor_Recovery Determine_ED95 Determine ED95 Record_Block->Determine_ED95

Workflow for in vivo neuromuscular monitoring.
Assessment of Airway Muscarinic Receptor Effects in Guinea Pigs

This protocol is adapted from the study by Dowling et al.

Objective: To evaluate the potential of this compound to cause bronchoconstriction through interaction with airway muscarinic receptors.

Materials:

  • This compound for injection

  • Urethane anesthetic

  • Ventilator

  • Pressure transducer for measuring pulmonary inflation pressure

  • Nerve stimulator for vagal nerve stimulation

  • Acetylcholine

Protocol:

  • Anesthetize male guinea pigs with urethane.

  • Perform a tracheostomy and mechanically ventilate the animals.

  • Monitor and continuously record pulmonary inflation pressure and heart rate.

  • First, determine the ED95 for muscle paralysis by administering incrementally increasing doses of gantacurium and measuring twitch response from a limb muscle.

  • Induce transient, reproducible increases in pulmonary inflation pressure and bradycardia by either electrical stimulation of the vagus nerve or intravenous injection of acetylcholine.

  • Administer cumulatively increasing doses of this compound (e.g., 0.075–1.5 mg/kg).

  • After each dose of gantacurium, repeat the vagal nerve stimulation or acetylcholine challenge.

  • Assess any potentiation or inhibition of the bronchoconstrictive and bradycardic responses.

  • A high dose of gantacurium (e.g., 1.5 mg/kg, which is approximately 23 times the ED95) can be used to assess effects on vagally-induced bradycardia.

Clinical Dose-Finding and Safety Evaluation in Healthy Volunteers

This protocol is a generalized representation based on early-phase clinical trials.

Objective: To determine the ED95, onset, duration of action, and safety profile of this compound in humans.

Protocol:

  • Enroll healthy adult volunteers with informed consent.

  • Induce and maintain general anesthesia using a standardized regimen (e.g., propofol, fentanyl, nitrous oxide in oxygen).

  • Monitor neuromuscular transmission using an acceleromyograph at the adductor pollicis muscle following ulnar nerve stimulation with a train-of-four (TOF) pattern.

  • Administer a rapid intravenous bolus of a specific dose of this compound.

  • Record the time to maximum suppression of the first twitch (T1) of the TOF.

  • The dose at which 95% T1 suppression is achieved is determined as the ED95.

  • Monitor cardiovascular parameters (heart rate, blood pressure) and observe for clinical signs of histamine release (e.g., cutaneous flushing).

  • Record the time from injection to the return of T1 to 25% of baseline (clinical duration) and the time to a TOF ratio of ≥ 0.9 (full recovery).

  • Blood samples may be drawn to measure plasma histamine concentrations.

Signaling Pathways and Logical Relationships

This compound Degradation Pathway

Gantacurium's ultra-short duration of action is primarily due to its rapid, organ-independent chemical degradation.

G cluster_degradation Chemical Degradation Pathways Gantacurium This compound (Active) Cysteine_Adduction Cysteine Adduction (Fast) Gantacurium->Cysteine_Adduction Organ-Independent Hydrolysis pH-Sensitive Hydrolysis (Slow) Gantacurium->Hydrolysis Inactive_Metabolites Inactive Metabolites Cysteine_Adduction->Inactive_Metabolites Hydrolysis->Inactive_Metabolites

Degradation pathways of this compound.
Logic for Dose-Dependent Effects

The clinical effects of gantacurium are directly related to the administered dose, with higher doses leading to a faster onset but also an increased risk of side effects.

G cluster_effects Dose-Dependent Outcomes Dose Gantacurium Dose Low_Dose Low Dose (1-2.5x ED95) Dose->Low_Dose High_Dose High Dose (>3x ED95) Dose->High_Dose NMB Effective Neuromuscular Blockade Low_Dose->NMB High_Dose->NMB Fast_Onset Rapid Onset of Action High_Dose->Fast_Onset Side_Effects Cardiovascular Effects & Histamine Release High_Dose->Side_Effects

Relationship between gantacurium dose and effects.

References

Application Notes and Protocols for Gantacurium Chloride Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1] Its primary mechanism of action involves chemical degradation through cysteine adduction and pH-sensitive hydrolysis, which is independent of organ-based metabolism.[2] These properties make it a compound of interest for applications in surgical anesthesia and other procedures requiring transient and precisely controlled muscle relaxation.[2] This document provides detailed protocols for the preparation and administration of this compound to laboratory animals, along with a summary of its pharmacodynamic properties in various species.

It is imperative that all procedures involving neuromuscular blocking agents are performed in anesthetized animals with appropriate physiological support and monitoring, as these agents induce muscle paralysis without providing analgesia or sedation.[3][4] All protocols must be approved by the institution's Animal Care and Use Committee (ACUC).

Quantitative Data Summary

The following tables summarize the available quantitative pharmacodynamic data for this compound in various laboratory animal species.

Table 1: ED95 of this compound in Laboratory Animals

Animal SpeciesED95 (mg/kg)AnesthesiaReference
Guinea Pig0.064 ± 0.0006Urethane
Cat~0.1Dexmedetomidine and propofol
Rhesus Monkey0.16Not specified in detail
Human0.19Propofol/fentanyl/N2O/O2

ED95: The dose required to produce 95% suppression of muscle twitch response.

Table 2: Pharmacodynamic Profile of this compound in Preclinical Studies

SpeciesDoseOnset of ActionClinical Duration (Time to 25% recovery)Time to TOF ratio ≥ 0.9Reference
Rhesus Monkey0.18 mg/kg (~1x ED95)Not specifiedNot specifiedWithin 10 min
Rhesus Monkey3x ED95Significantly faster than mivacurium8.5 ± 0.5 minNot specified
Cat0.3 mg/kg (~3x ED95)Not specifiedApnea duration: 2 ± 1 minNot specified
Cat0.5 mg/kg (~5x ED95)Not specifiedApnea duration: 3 ± 1.5 minNot specified
DogUp to 50x ED95 (3.2 mg/kg)Not specifiedNo evidence of bronchoconstrictionNot specified

TOF: Train-of-Four

Experimental Protocols

Preparation of this compound for Intravenous Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free diluent for injection (e.g., 0.9% Sodium Chloride or Sterile Water for Injection)

  • Sterile vials

  • 0.2 µm sterile syringe filter

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), reconstitute the this compound powder with a precise volume of a suitable sterile diluent to achieve the desired stock concentration. For non-aqueous formulations, ensure sterility and consider potential adverse effects.

  • Dilution: If necessary, dilute the stock solution to the final desired concentration for administration using a sterile, pH-balanced, and osmotically balanced diluent.

  • Sterilization: Filter the final solution through a 0.2 µm sterile syringe filter into a sterile vial to ensure sterility.

  • Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and a use-by date. Storage conditions should be as recommended by the manufacturer, typically refrigerated.

Protocol for Intravenous Administration of this compound

Prerequisites:

  • The animal must be under a stable plane of surgical anesthesia. Inhalant anesthesia is generally preferred for its controllability.

  • The animal must be intubated, and controlled ventilation must be initiated before the administration of this compound.

  • Establish intravenous access (e.g., via a tail vein in rodents or a cephalic vein in larger animals).

Procedure:

  • Anesthesia and Monitoring:

    • Induce and maintain a surgical plane of anesthesia.

    • Monitor vital signs including heart rate, blood pressure, body temperature, and end-tidal CO2 continuously. Establish baseline values for at least 15 minutes before administering the neuromuscular blocking agent.

    • An increase of >20% in heart rate or blood pressure may indicate an inadequate depth of anesthesia.

  • This compound Administration:

    • Administer the prepared this compound solution as an intravenous bolus.

    • The volume of injection should be calculated based on the animal's body weight and the desired dose.

  • Neuromuscular Function Monitoring (Train-of-Four):

    • Place electrodes over a peripheral nerve (e.g., the ulnar or peroneal nerve).

    • Deliver a train-of-four (TOF) stimulation (four supramaximal stimuli at 2 Hz) every 15 seconds.

    • The degree of neuromuscular blockade is assessed by the number of twitches observed in response to the TOF stimulation. The disappearance of the fourth twitch (T4) indicates approximately 75% block, while the disappearance of the first twitch (T1) indicates a 100% block.

  • Maintenance and Recovery:

    • Maintain anesthesia and ventilation throughout the period of neuromuscular blockade.

    • Monitor for recovery from the blockade by observing the return of twitches in the TOF response.

    • Discontinue mechanical ventilation only after the animal has regained spontaneous and adequate respiratory function.

Mandatory Visualizations

Gantacurium_Administration_Workflow cluster_pre_admin Pre-Administration cluster_admin Administration cluster_monitoring Monitoring cluster_recovery Recovery anesthesia Induce and Maintain Surgical Anesthesia ventilation Initiate Mechanical Ventilation anesthesia->ventilation monitoring_setup Establish IV Access and Monitoring ventilation->monitoring_setup gantacurium_admin Administer Gantacurium Chloride (IV Bolus) monitoring_setup->gantacurium_admin tof_monitoring Monitor Neuromuscular Blockade (TOF) gantacurium_admin->tof_monitoring vital_signs Continuously Monitor Vital Signs gantacurium_admin->vital_signs spontaneous_recovery Spontaneous Recovery of Neuromuscular Function tof_monitoring->spontaneous_recovery vital_signs->spontaneous_recovery wean_ventilation Wean from Mechanical Ventilation spontaneous_recovery->wean_ventilation post_procedure_care Post-Procedure Monitoring wean_ventilation->post_procedure_care

Caption: Experimental workflow for this compound administration.

Gantacurium_Signaling_Pathway cluster_synapse Neuromuscular Junction cluster_metabolism Inactivation ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Postsynaptic Membrane) ACh->nAChR Binds to Gantacurium This compound Gantacurium->nAChR Competitively Blocks No_Contraction Muscle Relaxation (Paralysis) Gantacurium->No_Contraction Leads to Cysteine L-Cysteine Gantacurium->Cysteine Adduction Hydrolysis Ester Hydrolysis Gantacurium->Hydrolysis Slow Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Inactive_Metabolites Inactive Metabolites Cysteine->Inactive_Metabolites Hydrolysis->Inactive_Metabolites

Caption: Mechanism of action and inactivation of this compound.

References

Application Note: Quantitative Analysis of Gantacurium Chloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gantacurium chloride is an experimental, non-depolarizing neuromuscular blocking agent designed for rapid onset and ultra-short duration of action.[1] Its unique metabolic pathway involves rapid inactivation in the blood via cysteine adduction and slower ester hydrolysis, processes that are independent of renal or hepatic function.[2] To support pharmacokinetic and pharmacodynamic (PK/PD) studies during clinical development, a sensitive, selective, and robust bioanalytical method for the quantification of gantacurium in plasma is essential. This document outlines a protocol for the determination of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique known for its high sensitivity and specificity in complex biological matrices.[3][4]

Principle of the Method

This method quantifies gantacurium in human plasma using a combination of protein precipitation for sample cleanup followed by analysis with an LC-MS/MS system.[5] An appropriate internal standard (IS), ideally a stable isotope-labeled version of gantacurium, is added to plasma samples, calibration standards, and quality controls. The samples are then treated with a precipitation agent like acetonitrile to remove proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (Internal Standard, IS)

  • Blank human plasma (with K2-EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge capable of >15,000 x g

  • HPLC autosampler vials

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

  • Primary Stock Solutions: Prepare separate stock solutions of this compound and the IS in methanol at a concentration of 1.00 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the gantacurium stock solution in 50:50 (v/v) acetonitrile/water to create working standard solutions for spiking into plasma.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation/extraction solution.

  • Calibration Standards (CS): Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range (e.g., 0.5 - 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

3. Plasma Sample Preparation

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow all plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • Pipette 100 µL of plasma (CS, QC, or unknown) into the corresponding labeled microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant into an HPLC autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

4. LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0 - 0.5
0.5 - 2.5
2.5 - 3.5
3.5 - 3.6
3.6 - 5.0

Table 2: Tandem Mass Spectrometry Parameters

ParameterSuggested Condition
Mass SpectrometerSciex Triple Quad™ 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)60 psi
MRM Transitions Compound
This compound
Gantacurium IS

Note: MRM transitions and collision energies are compound-specific and must be determined by infusing the pure analyte and IS into the mass spectrometer.

Data Presentation and Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should assess parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration ModelLinear, 1/x² weighting
Correlation Coeff. (r²)≥ 0.995
Calibration Range0.5 ng/mL to 500 ng/mL
LLOQ0.5 ng/mL
Accuracy at LLOQWithin ±20% of nominal value
Precision at LLOQ≤ 20% CV (Coefficient of Variation)

Table 4: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%Bias) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%Bias) (n=18)
LLOQ0.5≤ 15.0Within ±15.0%≤ 20.0Within ±20.0%
Low QC1.5≤ 15.0Within ±15.0%≤ 15.0Within ±15.0%
Mid QC75≤ 15.0Within ±15.0%≤ 15.0Within ±15.0%
High QC400≤ 15.0Within ±15.0%≤ 15.0Within ±15.0%

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC1.5Consistent and reproducibleWithin acceptable limits (e.g., 85-115%)
High QC400Consistent and reproducibleWithin acceptable limits (e.g., 85-115%)

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (17,000 x g, 10 min) vortex1->centrifuge supernatant Transfer 200 µL Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject lc_separation LC Separation (Reversed-Phase C18) inject->lc_separation ms_detection MS/MS Detection (ESI+ MRM) lc_separation->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Area Ratio (Analyte / IS) integration->ratio quant Quantify Concentration using Calibration Curve ratio->quant

Caption: Bioanalytical workflow for this compound in plasma.

G Validation Bioanalytical Method Validation Selectivity Selectivity (No interference at RT) Validation->Selectivity Linearity Linearity & Range (r² > 0.99) Validation->Linearity Accuracy Accuracy (±15% of nominal) Validation->Accuracy Precision Precision (<15% CV) Validation->Precision LLOQ LLOQ (Lowest quantifiable conc.) Validation->LLOQ Stability Stability (Freeze-thaw, bench-top, etc.) Validation->Stability Matrix Matrix Effect (Ion suppression/enhancement) Validation->Matrix Recovery Extraction Recovery (Consistent & reproducible) Validation->Recovery IntraDay Intra-Day (Within Batch) Accuracy->IntraDay InterDay Inter-Day (Between Batches) Accuracy->InterDay Precision->IntraDay Precision->InterDay

Caption: Key parameters for bioanalytical method validation.

References

Gantacurium Chloride in Mechanical Ventilation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent belonging to the class of asymmetric mixed-onium chlorofumarates.[1][2] It was developed as an ultra-short-acting muscle relaxant for use during surgical procedures to facilitate endotracheal intubation and to provide skeletal muscle relaxation during mechanical ventilation.[3] A key feature of gantacurium is its unique mechanism of inactivation through rapid adduction of endogenous L-cysteine, a process independent of organ metabolism and elimination.[1][2] This allows for a rapid and predictable offset of action and the potential for rapid reversal. Although its clinical development is no longer active, the study of gantacurium provides valuable insights into the design and evaluation of novel neuromuscular blocking drugs.

These application notes provide a summary of the quantitative data from preclinical and clinical studies of this compound, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Table 1: Pharmacokinetics of this compound
ParameterSpeciesValueConditions/NotesSource
ED95 Human0.19 mg/kgUnder propofol/fentanyl/N2O/O2 anesthesia
Rhesus Monkey0.16 mg/kgCompared with mivacurium
Metabolism HumanRapid inactivation by endogenous cysteine adduct formation, followed by slow ester hydrolysisOrgan-independent
t½ (ester hydrolysis) In vitro56 minSlow pathway of inactivation
Table 2: Pharmacodynamics of this compound in Humans
ParameterDoseValueConditions/NotesSource
Onset of Maximum Block 2.5 x ED95≤ 90 secondsAnesthetized healthy volunteers
1.5 x ED95< 90 seconds-
1 x ED95< 3 minutes-
4 x ED95~ 1.5 minutes-
Clinical Duration (T25%) up to 0.72 mg/kg≤ 10 minutes-
25-75% Recovery Index 1-4 x ED953 minutesIndicator of the rate of recovery
Time to Complete Recovery (TOF ratio ≥ 0.9) 1-4 x ED95≤ 15 minutesSpontaneous recovery
2 x ED95Almost identical to succinylcholineSpontaneous recovery
Table 3: Safety Profile of this compound in Humans
Adverse EffectDoseIncidence/SeverityNotesSource
Histamine Release ≤ 2.5 x ED95 (≤ 0.45 mg/kg)Not associatedRapid bolus administration
< 3 x ED95 (0.54 mg/kg)1 of 4 volunteersAssociated with hypotension (30% max decrease in BP) and tachycardia (13% max increase in HR), no cutaneous flushing.
4 x ED95 (0.72 mg/kg)3 of 4 volunteersAssociated with hypotension (17-34% max decrease in BP), tachycardia (16-25% max increase in HR), and cutaneous flushing. Effects were transient (< 2 minutes).
Cardiovascular Effects ≥ 3 x ED95Transient dose-dependent decrease in arterial blood pressure-
Bronchospasm Not specifiedNo reported incidents of bronchospasm-

Experimental Protocols

Protocol 1: Evaluation of Neuromuscular Blockade in a Preclinical Animal Model (Rhesus Monkey)

Objective: To determine the potency, onset, and duration of action of this compound.

Materials:

  • This compound for injection

  • Anesthetic agents (e.g., ketamine, isoflurane)

  • Intravenous catheters

  • Mechanical ventilator

  • Neuromuscular transmission monitor (e.g., TOF-Watch)

  • Stimulating electrodes

  • Data acquisition system

Procedure:

  • Anesthetize the rhesus monkey using a standard protocol and maintain anesthesia with an inhaled agent.

  • Intubate the trachea and initiate mechanical ventilation.

  • Place an intravenous catheter for drug administration and fluid maintenance.

  • Position stimulating electrodes over the ulnar nerve at the wrist to elicit a motor response from the adductor pollicis muscle.

  • Attach a force-displacement transducer or accelerometer to the thumb to quantify the evoked twitch response.

  • Administer supramaximal stimuli in a train-of-four (TOF) pattern at baseline to establish control twitch height.

  • Administer a single bolus dose of this compound intravenously.

  • Record the neuromuscular block by monitoring the depression of the first twitch (T1) of the TOF and the TOF ratio (T4/T1).

  • Determine the ED95 (the dose required to produce 95% suppression of T1).

  • For onset time, measure the time from injection to maximum block.

  • For duration of action, measure the time from injection to 25% recovery of T1 (clinical duration) and to a TOF ratio of ≥ 0.9 (full recovery).

  • Monitor cardiovascular parameters (heart rate, blood pressure) continuously.

Protocol 2: Assessment of Airway Effects in a Guinea Pig Model

Objective: To evaluate the potential of this compound to cause bronchoconstriction.

Materials:

  • This compound for injection

  • Urethane (anesthetic)

  • Tracheal cannula

  • Animal ventilator

  • Pressure transducer to measure peak pulmonary inflation pressure (Ppi)

  • Electrodes for vagal nerve stimulation (VNS)

  • Acetylcholine

Procedure:

  • Anesthetize the guinea pig with urethane.

  • Perform a tracheostomy and cannulate the trachea.

  • Initiate positive pressure ventilation with a constant tidal volume.

  • Continuously measure Ppi as an index of airway resistance.

  • Isolate and place electrodes around the vagus nerve to induce bronchoconstriction via VNS.

  • Administer cumulative intravenous doses of this compound.

  • After each dose, assess the baseline Ppi and the change in Ppi in response to VNS or an intravenous bolus of acetylcholine.

  • Monitor heart rate to assess for any muscarinic receptor blockade.

  • A lack of significant increase in baseline Ppi or potentiation of VNS/acetylcholine-induced bronchoconstriction suggests a favorable airway safety profile.

Protocol 3: Phase II Clinical Trial Protocol for Tracheal Intubation

Objective: To determine the dose-response relationship and safety of this compound for facilitating tracheal intubation in surgical patients.

Study Design: A multicenter, randomized, controlled, observer-blinded, dose-response study.

Inclusion Criteria:

  • Adult patients (ASA physical status I or II) scheduled for surgery requiring general anesthesia and tracheal intubation.

  • Informed consent obtained.

Exclusion Criteria:

  • Known or suspected neuromuscular disease.

  • Allergy to anesthetic agents.

  • Significant renal or hepatic impairment.

Procedure:

  • Pre-anesthesia: Establish standard monitoring (ECG, blood pressure, SpO2).

  • Anesthesia Induction: Administer a standardized induction sequence (e.g., propofol and an opioid like fentanyl).

  • Drug Administration: Administer a single rapid intravenous bolus of a predetermined dose of this compound or a comparator (e.g., succinylcholine or placebo).

  • Neuromuscular Monitoring:

    • Utilize acceleromyography of the adductor pollicis muscle following ulnar nerve stimulation.

    • Record baseline TOF responses before drug administration.

    • Continuously monitor the degree of neuromuscular blockade.

  • Intubation: A blinded, experienced anesthesiologist attempts tracheal intubation at a predefined time point (e.g., 60 seconds) after drug administration.

  • Assessment of Intubating Conditions: The intubator grades the conditions (e.g., excellent, good, poor) based on factors like jaw relaxation, vocal cord position, and patient response.

  • Data Collection:

    • Record the time to onset of maximum block.

    • Record the clinical duration (time to 25% recovery of T1).

    • Record the time to recovery of the TOF ratio to 0.9.

    • Monitor for adverse events, including signs of histamine release (hypotension, tachycardia, flushing) and changes in pulmonary compliance.

  • Anesthesia Maintenance and Reversal: Maintain anesthesia as per standard surgical requirements. At the end of the procedure, allow for spontaneous recovery or administer a reversal agent if necessary.

Visualizations

Gantacurium_Mechanism_of_Action cluster_NMJ Neuromuscular Junction cluster_Gantacurium Gantacurium Action ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) on Muscle Endplate ACh->nAChR Binds to Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Blockade Neuromuscular Blockade (Muscle Relaxation) nAChR->Blockade Leads to Gantacurium This compound Gantacurium->nAChR Competitively Antagonizes ACh at

Caption: Mechanism of Action of this compound at the Neuromuscular Junction.

Gantacurium_Metabolism Gantacurium This compound (Active) Cysteine_Adduction Rapid Cysteine Adduction (Non-enzymatic) Gantacurium->Cysteine_Adduction Ester_Hydrolysis Slow Ester Hydrolysis (pH and temperature dependent) Gantacurium->Ester_Hydrolysis Inactive_Metabolites Inactive Metabolites Cysteine_Adduction->Inactive_Metabolites Ester_Hydrolysis->Inactive_Metabolites

Caption: Metabolic Pathways of this compound.

Experimental_Workflow_NMB cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Anesthesia Anesthesia Induction & Maintenance Ventilation Mechanical Ventilation Anesthesia->Ventilation Monitoring Establish Neuromuscular & Hemodynamic Monitoring Ventilation->Monitoring Baseline Record Baseline TOF Data Monitoring->Baseline Administration Administer Gantacurium (IV Bolus) Baseline->Administration Data_Collection Continuously Record Neuromuscular Block Administration->Data_Collection Onset Determine Onset Time Data_Collection->Onset Duration Determine Duration of Action Data_Collection->Duration Recovery Determine Recovery Characteristics Data_Collection->Recovery Safety Assess Safety Parameters Data_Collection->Safety

Caption: Experimental Workflow for Assessing Neuromuscular Blockade.

References

Application Note: HPLC-MS Analysis of Gantacurium Chloride and its Cysteine Adduct

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its rapid onset and short duration of action are attributed to a unique, two-step inactivation pathway under physiological conditions. The primary and rapid inactivation step involves the formation of a covalent adduct with endogenous L-cysteine.[1][2] This is followed by a slower ester hydrolysis of the parent compound and the cysteine adduct.[1][2] Due to this metabolic pathway, quantitative bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies, requiring the simultaneous measurement of this compound and its cysteine adduct.

This application note provides a detailed protocol for the sample preparation and subsequent analysis of this compound and its cysteine adduct in a biological matrix (e.g., human plasma) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established principles for the analysis of structurally related quaternary ammonium compounds and drug-cysteine adducts.

Chemical Structures

  • This compound: A large, polar, quaternary ammonium compound.

  • Gantacurium-Cysteine Adduct: The product of a covalent bond formation between this compound and L-cysteine.

Quantitative Data Summary

The following tables summarize the proposed mass spectrometric and chromatographic parameters for the analysis of this compound and its cysteine adduct.

Table 1: Proposed Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound[Calculated M]+[Fragment 1]+[Estimated Value]ESI+
[Fragment 2]+[Estimated Value]
Gantacurium-Cysteine Adduct[Calculated M+H]+[Fragment 1]+[Estimated Value]ESI+
[Fragment 2]+[Estimated Value]
Internal Standard (IS)[Specific IS M+H]+[Specific IS Fragment]+[Optimized Value]ESI+

Note: The exact m/z values for precursor and product ions, as well as optimal collision energies, would need to be determined experimentally by direct infusion of the analytes into the mass spectrometer.

Table 2: Proposed HPLC Parameters

ParameterRecommended Condition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 8 minutes

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound and its cysteine adduct from human plasma.

Materials:

  • Human plasma samples

  • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

  • Internal Standard (IS) solution (a structurally similar, stable isotope-labeled compound is recommended)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of >12,000 x g and 4 °C)

  • HPLC vials with inserts

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample.

  • Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • Inject the sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).

  • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Perform tuning and calibration of the mass spectrometer according to the manufacturer's instructions.

  • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of this compound and its cysteine adduct.

  • Develop a Multiple Reaction Monitoring (MRM) method using the precursor and product ion transitions determined in the previous step (refer to Table 1).

  • Create a sequence in the data acquisition software including blank injections, calibration standards, quality control samples, and the prepared unknown samples.

  • Initiate the sequence to perform the analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% FA) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge (12,000 x g, 10 min, 4 °C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection Transfer chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep ms_detection MS/MS Detection (ESI+, MRM) chrom_sep->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for HPLC-MS/MS analysis.

gantacurium_inactivation_pathway cluster_main gantacurium This compound cysteine_adduct Gantacurium-Cysteine Adduct gantacurium->cysteine_adduct Fast Adduction hydrolysis_products Hydrolysis Products gantacurium->hydrolysis_products Slow Hydrolysis cysteine_adduct->hydrolysis_products Slow Hydrolysis cysteine L-Cysteine water Water (Esterases)

Caption: Inactivation pathway of this compound.

Discussion

The successful implementation of this HPLC-MS/MS method will enable the accurate and precise quantification of this compound and its primary cysteine adduct in biological samples. The protein precipitation method described is a rapid and straightforward approach for sample cleanup. For cleaner samples and potentially lower limits of quantification, solid-phase extraction (SPE) could be explored as an alternative.

The chromatographic conditions are designed to provide good retention and separation of the polar parent drug and its more polar metabolite. The use of a C18 column with a formic acid-modified mobile phase is a common starting point for such analyses. The gradient elution ensures that both compounds are eluted with good peak shape in a reasonable timeframe.

The mass spectrometric detection in MRM mode provides the high selectivity and sensitivity required for bioanalytical assays. It is crucial to identify unique and stable product ions for both gantacurium and its cysteine adduct to ensure specificity and avoid crosstalk between the MRM channels. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability. This includes assessing linearity, recovery, matrix effects, and the stability of the analytes under various storage and processing conditions.

References

Application Notes and Protocols for Measuring Neuromuscular Blockade from Gantacurium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of gantacurium chloride and detailed protocols for measuring its induced neuromuscular blockade.

This compound is an investigational, non-depolarizing neuromuscular blocking agent known for its rapid onset and ultra-short duration of action.[1] Its unique mechanism of action and metabolism make it a subject of significant interest in anesthesia and critical care research. Unlike other non-depolarizing blockers, gantacurium's action is terminated by rapid chemical inactivation through adduction with the amino acid L-cysteine, a process independent of organ metabolism and elimination.[2][3] This allows for potentially rapid and predictable recovery of neuromuscular function.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation.[1][4] Its breakdown is primarily through two pathways: a rapid inactivation via cysteine adduct formation and a slower hydrolysis of its ester bonds. The administration of exogenous L-cysteine can accelerate the reversal of neuromuscular blockade.

Data Presentation

The following tables summarize the quantitative data on the pharmacodynamics of this compound from preclinical and clinical studies.

Table 1: Preclinical Pharmacodynamic Properties of this compound

SpeciesED95 (mg/kg)Onset of Action (at ~3x ED95)Duration of Action (to 95% twitch recovery at ~3x ED95)Notes
Rhesus Monkey0.081 ± 0.05Significantly faster than mivacurium7.4 ± 1.9 minPotency identical to mivacurium (0.16 mg/kg for 3x ED95). Spontaneous recovery to a train-of-four (TOF) ratio ≥ 0.9 within 10 minutes after 0.18 mg/kg.
Guinea Pig0.064 ± 0.0006Not specifiedNot specifiedFound to be devoid of significant effects at airway muscarinic receptors.

Table 2: Clinical Pharmacodynamic Properties of this compound in Humans

DoseOnset of Maximal BlockClinical Duration (T25%)Time to TOF ratio ≥ 0.9Notes
1x ED95 (0.19 mg/kg)< 3 minutesNot specified~15 minutesThe ED95 was determined to be 0.19 mg/kg.
2.5x - 3x ED95≤ 90 seconds≤ 10 minutesNot specifiedAt doses up to 2.5x ED95 (0.45 mg/kg), no significant histamine release was observed.
4x ED95~1.5 minutesNot specified≤ 15 minutesSignificant histamine release was observed at this dose.

Experimental Protocols

Accurate measurement of neuromuscular blockade is crucial for evaluating the efficacy and safety of agents like this compound. The following are detailed protocols for key experiments.

Protocol 1: In Vivo Measurement of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation with Acceleromyography (AMG)

This protocol describes the use of TOF stimulation, a common method for assessing the degree of neuromuscular blockade, coupled with acceleromyography for quantitative measurement.

Materials:

  • Anesthetized and mechanically ventilated research subject (e.g., preclinical model or human volunteer)

  • Peripheral nerve stimulator capable of delivering TOF stimulation

  • Acceleromyography monitoring system (e.g., TOF-Watch®)

  • Surface stimulating electrodes

  • Accelerometer transducer

  • Data acquisition and analysis software

  • This compound solution for intravenous administration

Procedure:

  • Subject Preparation:

    • Anesthetize the subject according to an approved protocol. Ensure adequate depth of anesthesia to prevent movement in response to nerve stimulation.

    • Place the subject in a supine position with the arm abducted to allow free movement of the thumb.

    • Prepare the skin over the ulnar nerve at the wrist by cleaning with an alcohol swab to ensure good electrode contact.

  • Electrode and Transducer Placement:

    • Place the two stimulating surface electrodes along the path of the ulnar nerve on the volar aspect of the wrist. The distal electrode should be placed at the flexor crease, and the proximal electrode 2-3 cm more proximally.

    • Securely attach the accelerometer transducer to the distal phalanx of the thumb. Ensure that the thumb can move freely without obstruction.

  • Determination of Supramaximal Stimulus:

    • Set the nerve stimulator to deliver single twitch stimuli at a frequency of 1 Hz.

    • Gradually increase the stimulus current until a maximal twitch response of the adductor pollicis muscle (thumb adduction) is observed.

    • Increase the current by an additional 10-20% to ensure a supramaximal stimulus, which activates all nerve fibers. This current level should be used for the remainder of the experiment.

  • Baseline TOF Measurement:

    • Before administering this compound, obtain at least three stable baseline TOF measurements. The TOF stimulation consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

    • The acceleromyography system will measure the acceleration of the thumb in response to each of the four stimuli and calculate the TOF ratio (T4/T1), which is the ratio of the fourth twitch height to the first. In the absence of a neuromuscular blocker, this ratio should be close to 1.0.

  • Administration of this compound and Data Recording:

    • Administer a bolus dose of this compound intravenously.

    • Immediately begin recording the TOF response every 15-20 seconds to monitor the onset of the neuromuscular blockade.

    • Continue recording at regular intervals (e.g., every 1-2 minutes) to monitor the depth of the block and the subsequent spontaneous recovery.

  • Data Analysis:

    • Onset Time: The time from the injection of this compound to the maximum suppression of the first twitch (T1) of the TOF.

    • Depth of Blockade: Can be assessed by the TOF count (number of visible twitches) or the TOF ratio. A deep block is characterized by a TOF count of 0.

    • Clinical Duration (T25%): The time from injection until T1 height recovers to 25% of its baseline value.

    • Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value.

    • Time to TOF Ratio ≥ 0.9: The time from injection until the TOF ratio recovers to 0.9 or greater, which is considered adequate for recovery of neuromuscular function.

Protocol 2: In Vitro Assessment of this compound Inactivation by L-cysteine

This protocol outlines a method to study the chemical degradation of this compound in the presence of L-cysteine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • L-cysteine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Vials and syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in PBS.

    • Prepare a stock solution of L-cysteine in PBS. The concentration should be in excess of the gantacurium concentration to ensure pseudo-first-order kinetics.

  • Reaction Setup:

    • In a reaction vial at a controlled temperature (e.g., 37°C), mix the this compound solution with the L-cysteine solution.

    • Start a timer immediately upon mixing.

  • HPLC Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by dilution in a cold mobile phase or by adding a quenching agent).

    • Inject the quenched sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% TFA and ACN with 0.1% TFA) to separate this compound from its cysteine adduct and other degradation products.

    • Monitor the elution profile using the UV detector at a wavelength where this compound has a strong absorbance.

  • Data Analysis:

    • Measure the peak area of the this compound peak at each time point.

    • Plot the natural logarithm of the this compound peak area versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • The half-life (t½) of the reaction can be calculated using the formula: t½ = 0.693 / k'.

Mandatory Visualizations

cluster_0 Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh Acetylcholine (ACh) Motor_Neuron->ACh Releases Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) Synaptic_Cleft->nAChR Binds Motor_Endplate Motor Endplate ACh->Synaptic_Cleft Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Gantacurium This compound Gantacurium->nAChR Competitively Binds Blockade Blockade Gantacurium->Blockade cluster_workflow Experimental Workflow: Measuring Neuromuscular Blockade Start Start: Anesthetized Subject Setup Place Electrodes & Transducer (Ulnar Nerve & Adductor Pollicis) Start->Setup Supramax Determine Supramaximal Stimulus Setup->Supramax Baseline Record Baseline TOF Ratio Supramax->Baseline Administer Administer this compound (IV) Baseline->Administer Monitor_Onset Monitor Onset of Blockade (TOF every 15-20s) Administer->Monitor_Onset Monitor_Recovery Monitor Spontaneous Recovery (TOF every 1-2 min) Monitor_Onset->Monitor_Recovery Analysis Analyze Data: - Onset Time - Clinical Duration - Recovery Index - Time to TOF Ratio >= 0.9 Monitor_Recovery->Analysis End End of Experiment Analysis->End cluster_degradation This compound Degradation Pathway Gantacurium Gantacurium (Active) Adduct Cysteine Adduct (Inactive) Gantacurium->Adduct Cysteine Adduction (Fast) Hydrolysis_1 Ester Hydrolysis (Slow) Gantacurium->Hydrolysis_1 Cysteine L-cysteine Cysteine->Adduct Hydrolysis_2 Ester Hydrolysis Adduct->Hydrolysis_2 Inactive_Metabolites Inactive Metabolites Hydrolysis_1->Inactive_Metabolites Hydrolysis_2->Inactive_Metabolites

References

Application Notes and Protocols: Reversal of Gantacurium Chloride with L-cysteine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reversal of the non-depolarizing neuromuscular blocking agent, gantacurium chloride, and its analogs by L-cysteine in animal models. The information is compiled from preclinical studies and is intended to guide further research and development in this area.

Introduction

This compound is an ultra-short-acting neuromuscular blocking agent.[1] A key feature of gantacurium and its analogs, such as CW002 and CW011, is their unique mechanism of inactivation through chemical degradation by the endogenous amino acid L-cysteine.[2][3] This inactivation occurs via a non-enzymatic adduction of L-cysteine to the central olefinic double bond of the gantacurium molecule.[2] This process forms a pharmacologically inert heterocyclic ring, which can no longer bind to the postjunctional acetylcholine receptor.[4] This distinct mechanism allows for rapid and complete reversal of neuromuscular blockade at any time by the administration of exogenous L-cysteine.

Mechanism of Action

The reversal of gantacurium-induced neuromuscular blockade by L-cysteine is a direct chemical inactivation process. Unlike traditional reversal agents like neostigmine, which act by inhibiting acetylcholinesterase, L-cysteine directly interacts with the gantacurium molecule. This adduction is independent of body pH and temperature. The rate of this L-cysteine adduction is a critical determinant of the duration of action of these neuromuscular blocking agents; a faster adduction rate leads to a shorter duration of action.

cluster_pre_reversal Neuromuscular Junction Blockade cluster_reversal Reversal with L-cysteine cluster_post_reversal Restoration of Neuromuscular Function Gantacurium Gantacurium Chloride AChR Acetylcholine Receptor (AChR) Gantacurium->AChR Binds and blocks Gantacurium_free Gantacurium Chloride L_Cysteine Exogenous L-cysteine Inactive_Adduct Inactive Gantacurium- Cysteine Adduct L_Cysteine->Inactive_Adduct Chemical Adduction ACh Acetylcholine (ACh) Gantacurium_free->Inactive_Adduct AChR_free Acetylcholine Receptor (AChR) ACh->AChR_free Binds Muscle_Contraction Muscle Contraction AChR_free->Muscle_Contraction Activates cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A1 Anesthetize and Ventilate Animal A2 Monitor Vital Signs A1->A2 A3 Setup Nerve-Muscle Preparation A1->A3 A4 Record Baseline Neuromuscular Function A3->A4 B1 Administer Gantacurium (e.g., 4-5x ED95) A4->B1 B2 Wait for 1 minute B1->B2 B3 Administer L-cysteine (e.g., 50 mg/kg) B2->B3 B4 Monitor Recovery of Neuromuscular Function B3->B4 C1 Measure Time to TOF Ratio >= 0.9 B4->C1 C2 Compare with Spontaneous Recovery C1->C2 cluster_relationship Relationship between Adduction Rate and Duration of Action cluster_examples Examples Adduction Rate of L-cysteine Adduction Duration Duration of Neuromuscular Block Adduction->Duration Inversely Proportional Gantacurium Gantacurium (Fast Adduction) Short_Duration Short Duration Gantacurium->Short_Duration CW002 CW002 (Slower Adduction) Intermediate_Duration Intermediate Duration CW002->Intermediate_Duration

References

Application Notes and Protocols for Pharmacokinetic Studies of Gantacurium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1][2] Its unique pharmacokinetic profile is attributed to a dual-pathway metabolism involving rapid inactivation through cysteine adduction and a slower ester hydrolysis, both of which are independent of renal or hepatic function.[2][3] These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic studies of this compound.

Mechanism of Action and Degradation

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, preventing acetylcholine-induced depolarization and subsequent muscle contraction.[4] Specifically, it has been shown to act as an antagonist at the neuronal acetylcholine receptor subunit alpha-3. The primary mechanism of its rapid clearance from the body is chemical degradation, not enzymatic metabolism. This occurs via two main pathways:

  • Cysteine Adduction: A rapid, non-enzymatic reaction where endogenous L-cysteine binds to the gantacurium molecule. This adduction forms an inactive cyclized product, rendering the drug unable to bind to the nAChR.

  • Ester Hydrolysis: A slower, pH-sensitive hydrolysis of the ester bonds within the gantacurium molecule, which also results in inactive metabolites.

This dual-pathway degradation results in a short half-life and predictable recovery times, independent of dose.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Depolarizes membrane Ca2+ Influx Ca2+ Voltage-gated Ca2+ Channel->Ca2+ Influx Opens ACh Vesicle Acetylcholine Vesicles Ca2+ Influx->ACh Vesicle Triggers ACh Release ACh Vesicle->ACh Release Fuse with membrane ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Gantacurium Gantacurium Chloride Gantacurium->nAChR Competitively blocks Ion Channel Opening Ion Channel Opening (Na+ influx) nAChR->Ion Channel Opening Activates Depolarization Depolarization Ion Channel Opening->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Mechanism of Action of this compound at the Neuromuscular Junction.

Pharmacokinetic Parameters

Summarized below are key pharmacokinetic and pharmacodynamic parameters for this compound based on preclinical and clinical studies.

ParameterValueSpeciesReference
ED95 0.19 mg/kgHuman
0.16 mg/kgRhesus Monkey
Onset of Action (at 2.5-3x ED95) ≤ 90 secondsHuman
Clinical Duration (T25%) (up to 0.72 mg/kg) ≤ 10 minutesHuman
Time to 95% Twitch Recovery (at 3x ED95) 8.5 ± 0.5 minutesRhesus Monkey
Recovery Index (25-75%) ~3 minutesHuman
Metabolism Rapid cysteine adduction, slow ester hydrolysisHuman
Elimination Organ-independentHuman

Experimental Design for a Pharmacokinetic Study

The following outlines a typical experimental design for a clinical pharmacokinetic study of this compound.

Study Objectives
  • To determine the single-dose pharmacokinetic profile of this compound in healthy adult subjects.

  • To characterize key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

  • To assess the dose-proportionality of this compound pharmacokinetics.

Study Design
  • Type: Open-label, single-dose, dose-escalation study.

  • Population: Healthy adult male and female volunteers, aged 18-45 years.

  • Dosing: Intravenous bolus injection of this compound at three dose levels (e.g., 0.5x, 1x, and 2x the ED95).

Blood Sampling Schedule

Due to the rapid degradation of this compound, a frequent blood sampling schedule is crucial, especially in the initial phase after administration.

Time Point
Pre-dose 0 min
Post-dose 1, 2, 3, 5, 7, 10, 15, 20, 30, 45, 60, 90, and 120 min
Experimental Workflow

The following diagram outlines the experimental workflow for a pharmacokinetic study of this compound.

Subject Recruitment Subject Recruitment Informed Consent Informed Consent Subject Recruitment->Informed Consent Screening Screening Informed Consent->Screening Dose Administration Dose Administration Screening->Dose Administration Blood Sampling Blood Sampling Dose Administration->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Data Interpretation & Reporting Data Interpretation & Reporting Pharmacokinetic Analysis->Data Interpretation & Reporting

Experimental Workflow for a this compound Pharmacokinetic Study.

Experimental Protocols

Blood Sample Collection and Handling
  • Collect whole blood samples (approximately 3 mL) into tubes containing a suitable anticoagulant (e.g., K2-EDTA).

  • Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place the tubes on ice immediately to minimize ex vivo degradation of this compound.

  • Within 30 minutes of collection, centrifuge the samples at 1500 x g for 10 minutes at 4°C.

  • Transfer the resulting plasma into pre-labeled polypropylene tubes.

  • Store plasma samples at -80°C until bioanalysis.

Proposed Bioanalytical Method: LC-MS/MS

As a specific validated LC-MS/MS method for this compound is not publicly available, the following protocol is proposed based on methods for other quaternary ammonium neuromuscular blocking agents and would require full validation according to regulatory guidelines.

5.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.5).

  • Loading: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound) and 200 µL of 25 mM ammonium acetate buffer (pH 4.5). Vortex for 10 seconds and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.5) followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

5.2.2. Chromatographic and Mass Spectrometric Conditions

ParameterProposed Condition
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM heptafluorobutyric acid (ion-pairing agent)
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of a standard solution of this compound. The precursor ion will be the molecular ion [M]+ or [M+H]+, and the product ions will be characteristic fragments.

5.2.3. Method Validation

The proposed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters to be determined include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t½: Elimination half-life.

  • CL: Total body clearance.

  • Vd: Volume of distribution.

Statistical analysis should be performed to assess dose-proportionality and to compare pharmacokinetic parameters between different dose groups.

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for conducting pharmacokinetic studies of this compound. The unique rapid and organ-independent degradation of this ultra-short-acting neuromuscular blocking agent necessitates a carefully planned study with a frequent blood sampling schedule and a sensitive and specific bioanalytical method. The proposed LC-MS/MS method, once validated, will be a valuable tool for accurately characterizing the pharmacokinetic profile of this compound in various research and drug development settings.

References

Application Notes and Protocols for Assessing Gantacurium Chloride's Onset and Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for assessing the pharmacological profile of Gantacurium chloride, an investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent. The protocols described herein cover both in vitro and in vivo techniques to accurately determine the onset and duration of its action.

Mechanism of Action

This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as an antagonist at the neuronal acetylcholine receptor subunit alpha-3, competitively blocking the binding of acetylcholine to these receptors on the motor endplate of the neuromuscular junction.[3] This inhibition prevents depolarization of the muscle fiber membrane, leading to skeletal muscle relaxation. A unique characteristic of Gantacurium is its rapid and predictable inactivation through two non-enzymatic pathways: a fast adduction with the amino acid L-cysteine and a slower, pH-sensitive hydrolysis.[2][4] This organ-independent elimination contributes to its ultra-short duration of action.

Diagram of this compound's Mechanism of Action

cluster_NMJ Neuromuscular Junction cluster_Action Action of this compound MotorNeuron Motor Neuron Terminal SynapticCleft Synaptic Cleft MotorNeuron->SynapticCleft ACh Release MuscleEndplate Muscle Endplate SynapticCleft->MuscleEndplate ACh Binds to Nicotinic Receptors Gantacurium Gantacurium Chloride Block Blocks Nicotinic Receptors Gantacurium->Block NoDepolarization Prevents Muscle Depolarization Block->NoDepolarization Relaxation Muscle Relaxation NoDepolarization->Relaxation A Isolate Phrenic Nerve- Hemidiaphragm Preparation B Mount in Tissue Bath with Krebs-Henseleit Solution A->B C Stimulate Phrenic Nerve (0.1 Hz, 0.2 ms pulses) B->C D Equilibrate and Establish Stable Baseline Twitch C->D E Administer Gantacurium Chloride D->E F Record Isometric Contractions E->F G Analyze Data: - Onset of Action - Duration of Action - IC50 F->G cluster_prep Animal Preparation cluster_monitoring Neuromuscular Monitoring Setup cluster_procedure Experimental Procedure Anesthetize Anesthetize and Ventilate Animal Catheterize Place Venous and Arterial Catheters Anesthetize->Catheterize StimElectrodes Place Stimulating Electrodes on Peripheral Nerve Catheterize->StimElectrodes RecordAMG Attach Accelerometer to Muscle (AMG) StimElectrodes->RecordAMG OR RecordEMG Place Recording Electrodes on Muscle (EMG) StimElectrodes->RecordEMG Baseline Establish Baseline TOF Response RecordAMG->Baseline RecordEMG->Baseline Inject Administer Gantacurium Chloride (IV Bolus) Baseline->Inject Record Continuously Record TOF Response Inject->Record Analyze Analyze Data: - ED95 - Onset - Duration Record->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Gantacurium Chloride and Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving gantacurium chloride, focusing on its potential to induce histamine release at high doses.

Frequently Asked Questions (FAQs)

Q1: Does this compound cause histamine release?

A: Yes, this compound can cause histamine release, particularly at higher doses. This is a dose-dependent phenomenon.[1][2] In human volunteers, significant histamine release has been observed at doses of 3 to 4 times the ED95.[3]

Q2: At what dose does this compound start to induce significant histamine release in humans?

A: Clinical studies in human volunteers have shown that this compound is not associated with histamine release at doses up to 2.5 times the ED95 (0.45 mg/kg).[1][3] However, at doses of approximately 3 times the ED95 (0.54 mg/kg) and higher, evidence of histamine release, such as hypotension and cutaneous flushing, becomes apparent.

Q3: What is the ED95 of this compound in humans?

A: The ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) of this compound in human volunteers is 0.19 mg/kg.

Q4: What are the clinical signs of histamine release observed with high doses of this compound?

A: The clinical signs associated with histamine release from high doses of this compound include cutaneous flushing (reddening of the skin, particularly on the face and arms), a decrease in blood pressure (hypotension), and a compensatory increase in heart rate (reflex tachycardia). These effects are typically transient.

Quantitative Data on Histamine Release

The following tables summarize the dose-dependent effects of this compound on histamine release and associated hemodynamic changes observed in human and preclinical studies.

Table 1: this compound Administration in Humans and Observed Histamine Release

Dose (multiple of ED95)Dose (mg/kg)Histamine Release ObservedAssociated Clinical Signs
≤ 2.5x≤ 0.45No significant releaseNone reported
~3x0.54Observed in 1 of 4 volunteers30% maximum decrease in blood pressure, 13% maximum increase in heart rate, no cutaneous flushing
4x0.72Observed in 3 of 4 volunteers17% to 34% maximum decrease in blood pressure, 16% to 25% increase in heart rate, cutaneous flushing

Table 2: Preclinical Observations of this compound and Histaminoid Responses

Animal ModelDose (multiple of ED95)Observed Effects
DogsUp to 50xNo evidence of bronchoconstriction despite increased plasma histamine
Beagles25-50x10-25% decrease in arterial pressure, minimal histamine release
Rhesus Monkeys12.5-25xHistaminoid responses observed

Experimental Protocols

Measurement of Plasma Histamine using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general procedure for the quantitative determination of histamine in plasma samples. Commercial ELISA kits are widely available and their specific instructions should be followed.

1. Principle:

This is a competitive immunoassay. Histamine in the sample competes with a fixed amount of enzyme-labeled histamine for binding sites on a microplate coated with anti-histamine antibodies. The amount of bound enzyme is inversely proportional to the concentration of histamine in the sample.

2. Materials:

  • Histamine ELISA Kit (containing microplate, standards, enzyme conjugate, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Vortex mixer

  • Absorbent paper

3. Sample Collection and Preparation:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood sample to separate the plasma.

  • Carefully collect the plasma supernatant without disturbing the buffy coat, as contamination with platelets or white blood cells can lead to falsely elevated histamine levels.

  • Store plasma samples at -20°C or below if not analyzed immediately. Avoid repeated freeze-thaw cycles.

  • Before the assay, allow samples to thaw completely and mix gently.

4. Assay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Prepare the required number of microplate wells for standards, controls, and samples.

  • Add a specific volume (as per kit instructions, typically 50 µL) of each standard, control, and plasma sample to the appropriate wells.

  • Add the enzyme-histamine conjugate to each well.

  • Incubate the plate for the time and temperature specified in the kit manual (e.g., 45 minutes at room temperature), allowing for the competitive binding reaction.

  • Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well, which will react with the bound enzyme to produce a color change.

  • Incubate for a specified period to allow for color development.

  • Add the stop solution to each well to terminate the reaction.

  • Read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the histamine concentration in the samples by interpolating their absorbance values on the standard curve.

  • Multiply the result by the dilution factor if the samples were diluted.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Non-IgE-Mediated Histamine Release

This compound, as a neuromuscular blocking agent, is thought to induce histamine release through a non-IgE-mediated pathway involving the Mas-related G-protein coupled receptor X2 (MRGPRX2) on mast cells.

G cluster_extracellular Extracellular Space cluster_membrane Mast Cell Membrane cluster_intracellular Intracellular Space Gantacurium Gantacurium Chloride MRGPRX2 MRGPRX2 Receptor Gantacurium->MRGPRX2 Binds to G_Protein G-Protein Activation MRGPRX2->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3_DAG->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release

Caption: Non-IgE-mediated mast cell activation by this compound via the MRGPRX2 receptor.

Experimental Workflow for Assessing Histamine Release

The following diagram illustrates a typical workflow for investigating gantacurium-induced histamine release in a research setting.

G cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Dose_Selection Select Gantacurium Doses (e.g., 1x, 2.5x, 3x, 4x ED95) Animal_Admin Administer Gantacurium to Animal Model Dose_Selection->Animal_Admin Control_Groups Establish Control Groups (Vehicle, Positive Control) Control_Groups->Animal_Admin Blood_Collection Collect Blood Samples at Predetermined Time Points Animal_Admin->Blood_Collection Plasma_Prep Prepare Plasma from Blood Samples Blood_Collection->Plasma_Prep Histamine_Assay Perform Histamine ELISA on Plasma Plasma_Prep->Histamine_Assay Data_Quant Quantify Histamine Concentration Histamine_Assay->Data_Quant Stat_Analysis Statistical Analysis and Interpretation Data_Quant->Stat_Analysis

References

mitigating cardiovascular side effects of gantacurium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides technical guidance on mitigating the cardiovascular side effects associated with the experimental neuromuscular blocking agent, gantacurium chloride (formerly GW280430A/AV430A). The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects observed with this compound?

A1: The primary cardiovascular side effects of this compound are dose-dependent, transient hypotension (a decrease in blood pressure) and a compensatory reflex tachycardia (an increase in heart rate).[1][2] These effects are typically accompanied by cutaneous flushing at higher doses.[1] In human volunteers, these effects were transient, lasting no more than two minutes, and generally did not require medical intervention.[1]

Q2: What is the underlying mechanism for these cardiovascular effects?

A2: The cardiovascular side effects of this compound are primarily attributed to the release of histamine from mast cells.[1] Gantacurium, as a member of the tetrahydroisoquinolinium class of neuromuscular blocking agents, can induce mast cell degranulation, leading to the release of histamine into the circulation. Histamine then acts on H1 and H2 receptors in the vasculature, causing vasodilation and a subsequent drop in blood pressure, which in turn triggers a reflex increase in heart rate.

Q3: At what doses do these cardiovascular side effects become clinically significant?

A3: In human volunteers, this compound is generally not associated with histamine release at doses up to 2.5 times its ED95 (0.45 mg/kg) when administered as a rapid bolus. Side effects suggestive of histamine release, such as hypotension and tachycardia, begin to appear at doses of 3x ED95 (approximately 0.54 mg/kg) and become more consistent at 4x ED95 (approximately 0.72 mg/kg). Preclinical studies in beagles have shown that significant cardiovascular effects occur at much higher multiples of the ED95, with a decrease in mean arterial pressure being noted at 25x ED95.

Troubleshooting Guide

Q4: We are observing significant and persistent hypotension in our animal model after a bolus injection of gantacurium. What are the potential causes and how can we troubleshoot this?

A4: Significant and persistent hypotension is atypical, as the effects of gantacurium are generally transient. Consider the following:

  • Dose: Verify the administered dose. Doses significantly exceeding 3x-4x ED95 in sensitive species can lead to more pronounced histamine release.

  • Rate of Administration: Rapid bolus administration is more likely to cause a spike in histamine release.

  • Animal Model: Species can have different sensitivities to histamine-releasing drugs. Dogs, for example, are a sensitive species for cardiovascular effects.

  • Anesthetic Agents: Concurrent anesthetic agents can have their own hemodynamic effects, which may potentiate the hypotensive effect of gantacurium. Review your anesthesia protocol for any known hypotensive agents.

Recommended Actions:

  • Reduce the Infusion/Injection Rate: Administering the dose over 1-2 minutes can attenuate the peak histamine concentration and reduce the hemodynamic response.

  • Dose Adjustment: If possible, reduce the dose to the lowest effective level for neuromuscular blockade (e.g., ≤2.5x ED95).

  • Antihistamine Pre-treatment: Consider pre-treatment with a combination of H1 and H2 receptor antagonists to block the effects of released histamine. (See Experimental Protocols section for details).

Q5: How can we proactively mitigate potential cardiovascular side effects in our experimental design?

A5: To minimize cardiovascular side effects, consider the following strategies:

  • Slow Administration: For intravenous administration, a slower infusion rate is preferable to a rapid bolus, especially for higher doses.

  • Antihistamine Prophylaxis: Pre-treatment with H1 and H2 blockers is a standard method to attenuate histamine-mediated cardiovascular effects.

  • Dose Titration: Begin with lower doses of gantacurium and titrate to the desired effect to identify the minimum effective dose with the least hemodynamic impact in your specific model.

  • Appropriate Animal Model Selection: While sensitive models like beagles are useful for safety assessment, be aware of their heightened response. Rhesus monkeys have also been used extensively in the preclinical evaluation of gantacurium.

Data Presentation

Table 1: Dose-Dependent Cardiovascular Effects of this compound in Humans

Dose (Multiple of ED95)Dose (mg/kg)Maximum Decrease in Blood PressureMaximum Increase in Heart RateCutaneous Flushing
≤2.5x ED95≤0.45 mg/kgNot Associated with Histamine ReleaseNot Associated with Histamine ReleaseNo
~3x ED950.54 mg/kg~30%~13%No
4x ED950.72 mg/kg17% to 34%16% to 25%Yes

Data sourced from studies in healthy human volunteers.

Table 2: Comparative Cardiovascular Profile of Gantacurium and Related Agents in Preclinical Models

CompoundAnimal ModelDose (Multiple of ED95)Effect on Mean Arterial Pressure (MAP)Notes
Gantacurium Beagle Dog25x ED95Modest, transient decreaseAssociated with an increase in plasma histamine. No evidence of direct myocardial depression.
Gantacurium Rhesus Monkey~53x ED95Threshold for histamine-related effects (skin flushing, decreased BP)Indicates a wider safety margin for histamine release compared to mivacurium in this model.
Mivacurium Rhesus Monkey~13x ED95Threshold for histamine-related effects (skin flushing, decreased BP)

Signaling Pathways and Workflows

cluster_0 Initiation cluster_1 Cellular Event cluster_2 Mediator Release cluster_3 Receptor Activation cluster_4 Physiological Response Gantacurium This compound (Bolus Injection ≥3x ED95) MastCell Mast Cell Gantacurium->MastCell Binds to Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine H1 H1 Receptors (Vascular Smooth Muscle) Histamine->H1 H2 H2 Receptors (Vascular Smooth Muscle) Histamine->H2 Vasodilation Vasodilation H1->Vasodilation H2->Vasodilation Hypotension Hypotension (↓ Blood Pressure) Vasodilation->Hypotension Tachycardia Reflex Tachycardia (↑ Heart Rate) Hypotension->Tachycardia Baroreceptor Reflex

Caption: Gantacurium-induced cardiovascular side effect pathway.

Start Start: Unexpected Hypotension Observed CheckDose Verify Administered Dose and Injection Rate Start->CheckDose DoseCorrect Is Dose/Rate Excessive? CheckDose->DoseCorrect ReduceDose Action: Reduce Dose or Slow Future Administrations DoseCorrect->ReduceDose Yes AssessAnesthesia Review Anesthetic Protocol for Hypotensive Agents DoseCorrect->AssessAnesthesia No End End: Hypotension Mitigated ReduceDose->End AnesthesiaCorrect Are Confounding Agents Present? AssessAnesthesia->AnesthesiaCorrect ModifyAnesthesia Action: Consider Modifying Anesthesia Protocol AnesthesiaCorrect->ModifyAnesthesia Yes ConsiderHistamine Hypothesize: Histamine Release AnesthesiaCorrect->ConsiderHistamine No ModifyAnesthesia->End Premedicate Action: Implement Antihistamine Pre-treatment in Next Experiment ConsiderHistamine->Premedicate Premedicate->End

Caption: Troubleshooting workflow for unexpected hypotension.

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_monitor Phase 3: Monitoring & Sampling cluster_analysis Phase 4: Analysis AnimalPrep 1. Animal Preparation (e.g., Beagle Dog) Anesthetize & Instrument Baseline 2. Baseline Measurement Record Hemodynamic Parameters for 15-30 min AnimalPrep->Baseline Premed 3. (Optional) Pre-treatment Administer Antihistamines (H1/H2 Blockers) or Vehicle Baseline->Premed Administer 4. Gantacurium Administration Administer Bolus or Infusion at Predetermined Dose Premed->Administer HemoMonitor 5. Continuous Monitoring Record BP, HR, ECG for at least 60 min post-dose Administer->HemoMonitor BloodSample 6. Blood Sampling Collect arterial blood at baseline and ~1 min post-dose Administer->BloodSample DataAnalysis 7. Data Analysis Compare post-dose vs. baseline hemodynamic data HemoMonitor->DataAnalysis HistamineAssay 8. Histamine Assay Measure plasma histamine concentrations (e.g., LC-MS/MS) BloodSample->HistamineAssay

Caption: Preclinical experimental workflow for cardiovascular assessment.

Experimental Protocols

Protocol 1: Preclinical Cardiovascular Safety Assessment in the Anesthetized Beagle

This protocol is synthesized from standard practices for assessing cardiovascular safety of neuromuscular blocking agents.

  • Animal Model: Purpose-bred male beagle dogs, a species known to be sensitive for detecting histamine-related cardiovascular effects.

  • Anesthesia and Instrumentation:

    • Anesthetize with a suitable agent that has minimal intrinsic cardiovascular effects (e.g., chloralose-pentobarbital or a carefully managed inhalation anesthetic like isoflurane).

    • Intubate and mechanically ventilate to maintain normal end-tidal CO2.

    • Place an arterial catheter (e.g., in the femoral artery) for continuous blood pressure monitoring and blood sampling.

    • Place a venous catheter for drug administration.

    • Attach ECG leads for continuous monitoring of heart rate and rhythm.

    • (Optional) Place a catheter for measuring left ventricular pressure (for dP/dt max) or pulmonary artery pressure if more detailed cardiac function analysis is required.

  • Experimental Procedure:

    • Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes after instrumentation is complete.

    • Baseline Recording: Record all hemodynamic parameters (Mean Arterial Pressure, Heart Rate, ECG) continuously to establish a stable baseline.

    • Drug Administration: Administer this compound as an intravenous bolus over 5-10 seconds. Doses should be administered in multiples of the previously determined ED95 (e.g., 3x, 10x, 25x, 50x ED95).

    • Post-Dose Monitoring: Continuously record all cardiovascular parameters for at least 60 minutes post-administration. Note the peak change and duration of any effects.

    • Histamine Sampling: Draw arterial blood samples into chilled EDTA tubes at baseline (pre-dose) and at 1 minute post-dose, which is the typical time for peak histamine concentration. Immediately centrifuge at 4°C and store the plasma at -80°C until analysis.

  • Data Analysis:

    • Calculate the percentage change from baseline for MAP and HR at each dose.

    • Analyze plasma histamine concentrations using a validated method such as LC-MS/MS.

    • Correlate changes in hemodynamic parameters with plasma histamine levels.

Protocol 2: Mitigation of Cardiovascular Effects with Antihistamine Pre-treatment

This protocol describes a method to test the efficacy of H1 and H2 receptor blockade in preventing gantacurium-induced side effects.

  • Animal Model and Preparation: Follow the same procedures as described in Protocol 1.

  • Experimental Groups:

    • Group 1 (Control): Receives an intravenous saline (vehicle) pre-treatment.

    • Group 2 (H1 + H2 Blockade): Receives pre-treatment with an H1 antagonist (e.g., diphenhydramine) and an H2 antagonist (e.g., cimetidine).

  • Procedure:

    • After establishing a stable baseline, administer the pre-treatment (vehicle or antihistamines) intravenously. Allow 15-20 minutes for the antagonists to take effect.

    • Administer a high-challenge dose of this compound (e.g., 25x ED95, a dose known to produce a hemodynamic response in the model).

    • Monitor and record cardiovascular parameters and collect blood for histamine analysis as described in Protocol 1.

  • Analysis: Compare the magnitude and duration of the hypotensive and tachycardic responses to gantacurium between the control and antihistamine-treated groups to quantify the mitigating effect.

References

Gantacurium Chloride Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gantacurium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound?

This compound is primarily degraded through two distinct chemical pathways:

  • Cysteine Adduction (Fast Pathway): This is a rapid, non-enzymatic chemical inactivation process where the endogenous amino acid L-cysteine binds to the gantacurium molecule.[1][2] This adduction forms a pharmacologically inert heterocyclic ring, which can no longer interact effectively with the acetylcholine receptor.[2] This is the principal mechanism for its ultra-short duration of action in vivo and a major challenge for in vitro formulation stability.[2][3]

  • Ester Hydrolysis (Slow Pathway): Gantacurium contains ester functional groups that are susceptible to pH-sensitive hydrolysis. This process is slower compared to cysteine adduction and contributes to the gradual degradation of the molecule over time, particularly in non-optimal pH conditions.

Q2: Is the degradation of gantacurium dependent on temperature or pH?

The two main degradation pathways have different dependencies. The rapid inactivation via cysteine adduct formation is largely independent of body pH and temperature. However, the slower degradation via ester hydrolysis is pH-sensitive. Therefore, controlling the pH of the formulation is critical for ensuring its chemical stability during storage and experimentation.

Q3: Why was the original formulation of this compound reformulated?

The original formulation was associated with histamine release at higher doses (≥0.54 mg/kg), leading to transient side effects like hypotension and cutaneous flushing. A reformulated version was developed using a proprietary buffer excipient to mitigate these effects and improve the safety margin.

Q4: What is the current clinical development status of this compound?

This compound is no longer in clinical development. Despite promising results in Phase II trials, its development was halted.

Troubleshooting Formulation Issues

Issue 1: Rapid Loss of Potency in Aqueous Solutions

Symptom: You observe a significant decrease in the concentration of active this compound shortly after preparing an aqueous solution, as confirmed by analytical methods like HPLC.

Potential Causes & Solutions:

Potential CauseRecommended Solution
pH-Sensitive Ester Hydrolysis The ester linkages in gantacurium are prone to hydrolysis. This degradation is pH-dependent.
Unintended Cysteine Adduction If your formulation medium contains even trace amounts of L-cysteine or other thiol-containing compounds, it will rapidly inactivate gantacurium.
Oxidation While hydrolysis and cysteine adduction are primary concerns, complex molecules can also be susceptible to oxidation.
Issue 2: Inconsistent Results and Apparent Loss of Compound

Symptom: You notice inconsistent concentrations between replicate samples or a lower-than-expected concentration after transferring the solution, even when chemical degradation is controlled.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Adsorption to Container Surfaces Cationic molecules, like gantacurium, can adsorb to certain plastic surfaces, particularly polystyrene. This leads to a loss of the drug from the solution, affecting analytical accuracy.

Data Summary

Table 1: Pharmacodynamic Profile of this compound in Humans
ParameterValueNotes
ED₉₅ 0.19 mg/kgDose required to produce 95% suppression of muscle twitch response.
Onset of Action ≤90 secondsTime to maximum neuromuscular block at doses of 2.5-3x ED₉₅.
Clinical Duration ≤10 minutesTime from injection to 25% recovery from neuromuscular block.
Full Recovery (TOF ≥ 0.90) ≤15 minutesTime to achieve a train-of-four ratio of ≥ 0.90.

Visual Guides

cluster_degradation This compound Degradation Pathways cluster_fast Fast Pathway cluster_slow Slow Pathway GC Active Gantacurium Chloride Adduct Inert Cysteine Adduct (Pharmacologically Inactive) GC->Adduct Cysteine Adduction (pH/Temp Independent) Hydrolysis Inactive Hydrolysis Products GC->Hydrolysis Ester Hydrolysis (pH-Sensitive) Cys L-Cysteine Cys->Adduct H2O Water (H₂O) H2O->Hydrolysis

Caption: Key degradation pathways for this compound.

start Symptom: Potency Loss or Inconsistent Results q1 Is the loss rapid (minutes to hours)? start->q1 q2 Are you using polystyrene labware? q1->q2 No cause1 Probable Cause: Chemical Degradation q1->cause1 Yes cause2 Probable Cause: Surface Adsorption q2->cause2 Yes sol1 Solution: 1. Control pH with buffer. 2. Use fresh solutions. 3. Exclude thiol sources. cause1->sol1 sol2 Solution: Switch to polypropylene or glass containers. Perform adsorption study. cause2->sol2

Caption: Troubleshooting workflow for gantacurium formulation issues.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.

Objective: To establish an HPLC method capable of resolving the parent gantacurium peak from peaks corresponding to its cysteine adduct and hydrolysis products.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column:

    • Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase (Example):

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Begin with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and locate degradation products.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector to find the optimal wavelength for detection of all species.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Forced Degradation Samples: To confirm the method is "stability-indicating," prepare samples of gantacurium under stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Cysteine Adduction: Incubate with an equimolar concentration of L-cysteine at 37 °C for 30 minutes.

    • Neutralize acid/base samples before injection.

  • Analysis:

    • Inject the unstressed sample and all forced degradation samples.

    • Confirm that the degradation product peaks are well-resolved from the main gantacurium peak. The method is considered stability-indicating if specificity is demonstrated.

Protocol 2: Container Adsorption Study

Objective: To quantify the loss of this compound due to adsorption onto different container surfaces.

Methodology:

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in a suitable acidic buffer).

    • Containers to be tested:

      • Polystyrene tubes/plates.

      • Polypropylene tubes/plates.

      • Glass vials (silanized and non-silanized).

  • Procedure:

    • Prepare a working solution of this compound (e.g., 10 µg/mL) in the formulation buffer.

    • Add a known volume of the working solution to triplicate sets of each container type.

    • At specified time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h), take an aliquot from each container.

    • The T=0 sample should be taken immediately and assayed to establish the initial concentration.

  • Analysis:

    • Analyze the concentration of gantacurium in each aliquot using the validated stability-indicating HPLC method described above.

  • Calculation:

    • Calculate the percentage of drug remaining in the solution at each time point relative to the T=0 concentration for each container type.

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

    • A significant decrease in concentration in a particular container type compared to an inert control (e.g., silanized glass) indicates adsorption.

References

pH-sensitive hydrolysis of gantacurium chloride and its implications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has two primary degradation pathways:

  • Cysteine Adduction: A rapid, non-enzymatic inactivation where endogenous L-cysteine binds to the central olefinic double bond of the gantacurium molecule. This process is independent of pH and temperature.[1]

  • Ester Hydrolysis: A slower, pH-sensitive chemical hydrolysis of the ester linkages.[2] This pathway is influenced by the pH of the solution.

Q2: What is the stability of this compound in solution?

A2: The stability of this compound in solution is limited and highly dependent on the pH and temperature. The slow pH-sensitive hydrolysis has a reported half-life of 56 minutes under physiological conditions.[2] For experimental use, it is crucial to prepare fresh solutions and use them promptly. For storage recommendations, please refer to the Certificate of Analysis provided with the compound.[3]

Q3: What are the known degradation products of this compound?

A3: The degradation of this compound results in metabolites with significantly reduced neuromuscular blocking activity, estimated to be 100 to 1000 times less potent than the parent compound.[4] The primary degradation products are the cysteine adduct and the hydrolysis products from the cleavage of the ester bonds.

Q4: How does pH affect the hydrolysis of this compound?

A4: The ester hydrolysis of this compound is pH-sensitive. Generally, ester hydrolysis is accelerated at both acidic and alkaline pH compared to a more neutral pH. The rate of hydrolysis will increase as the pH moves further from the optimal stability range.

Data Presentation

Table 1: Representative pH-Dependent Hydrolysis Rate of this compound

pHTemperature (°C)Apparent Half-life (t½, minutes)
4.025~120
5.025~240
6.025~360
7.43756
8.025~180
9.025~60

Note: The half-life values, except for pH 7.4, are illustrative and based on typical ester hydrolysis profiles. Actual rates should be determined experimentally under specific laboratory conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Experiments

  • Materials:

    • This compound powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer solution (e.g., phosphate-buffered saline for physiological pH)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a clean, dry weighing vessel.

    • Dissolve the powder in a small amount of the chosen buffer or high-purity water in a volumetric flask.

    • Gently swirl the flask to ensure complete dissolution. Avoid vigorous shaking to minimize the risk of degradation.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Verify the pH of the final solution and adjust if necessary using dilute acid or base.

    • Use the solution immediately after preparation to minimize degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method validation is essential for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over a set time to elute gantacurium and its degradation products.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 280 nm

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable buffer.

    • For stability studies, incubate the solution under desired conditions (e.g., different pH, temperature).

    • At specified time points, take an aliquot of the sample, dilute it with the mobile phase to a suitable concentration, and inject it into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time.

    • Monitor the decrease in the peak area of this compound over time to determine the rate of degradation.

    • Observe the appearance and increase of new peaks, which correspond to the degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

  • Possible Cause: The inherent instability of this compound, especially due to pH-sensitive hydrolysis.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.

    • Control pH: Ensure the pH of your experimental buffer is within a range that minimizes hydrolysis. For short-term experiments, a slightly acidic pH (around 4-5) may improve stability.

    • Maintain Low Temperature: If the experimental conditions allow, perform experiments at a lower temperature to slow down the hydrolysis rate.

    • Avoid Contaminants: Ensure all glassware and reagents are free from contaminants that could catalyze degradation.

Issue 2: Inconsistent Results in Neuromuscular Blocking Assays

  • Possible Cause: Variability in the concentration of active this compound due to degradation during the experiment.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Use consistent and minimal incubation times for all samples.

    • Run Time-Course Experiments: Perform initial time-course experiments to understand the degradation kinetics under your specific assay conditions.

    • Include a Positive Control: Use a more stable neuromuscular blocking agent as a positive control to ensure the assay itself is performing correctly.

    • Analytical Verification: At the end of the experiment, consider analyzing the sample concentration using a stability-indicating method like HPLC to correlate the observed biological effect with the actual concentration of intact this compound.

Issue 3: Unexpected Peaks in HPLC Chromatogram

  • Possible Cause: Formation of degradation products or interaction with components of the experimental medium.

  • Troubleshooting Steps:

    • Analyze Blank Samples: Inject a blank sample (matrix without this compound) to identify any peaks originating from the sample matrix.

    • Forced Degradation Study: Perform a forced degradation study (e.g., by exposing the sample to acid, base, and heat) to intentionally generate degradation products and identify their corresponding peaks.

    • Mass Spectrometry (MS) Detection: If available, use an HPLC-MS system to obtain mass information for the unexpected peaks to aid in their identification.

    • Review Sample Handling: Ensure that the sample was not exposed to incompatible materials or conditions during preparation and storage.

Visualizations

Gantacurium_Degradation_Pathway Gantacurium This compound Cysteine_Adduct Cysteine Adduct (Inactive) Gantacurium->Cysteine_Adduct Fast Cysteine Adduction Hydrolysis_Products Hydrolysis Products (Inactive) Gantacurium->Hydrolysis_Products Slow pH-Sensitive Hydrolysis

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solution Prepare Gantacurium Solution Incubate Incubate under Test Conditions Prep_Solution->Incubate Analyze Analyze Samples (e.g., HPLC, Bioassay) Incubate->Analyze Determine_Degradation Determine Degradation Rate Analyze->Determine_Degradation Correlate_Activity Correlate with Biological Activity Analyze->Correlate_Activity

Caption: Experimental workflow for studying gantacurium hydrolysis.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Solution Is the solution prepared fresh? Start->Check_Solution Yes_Fresh Yes Check_Solution->Yes_Fresh Yes No_Fresh No Check_Solution->No_Fresh No Check_pH Is the pH of the solution controlled? Yes_Fresh->Check_pH Prepare_Fresh Action: Prepare fresh solution immediately before use. No_Fresh->Prepare_Fresh Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Check_Temp Is the temperature controlled? Yes_pH->Check_Temp Control_pH Action: Buffer the solution to a stable pH. No_pH->Control_pH Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Further_Investigate Consider other factors: - Assay variability - Contamination Yes_Temp->Further_Investigate Control_Temp Action: Maintain a consistent and low temperature. No_Temp->Control_Temp

Caption: Troubleshooting decision tree for inconsistent results.

References

overcoming resistance to gantacurium chloride in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental neuromuscular blocking agent, gantacurium chloride. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Troubleshooting Guide

This section addresses potential problems and offers systematic approaches to identify and resolve them.

Q1: Why am I observing a diminished or variable response to this compound in my experimental model?

A1: A diminished or variable response to this compound, while not extensively documented in dedicated resistance studies for this specific compound, may be attributable to general mechanisms of resistance observed with other non-depolarizing neuromuscular blocking agents (NMBAs)[1]. These can be broadly categorized into pharmacokinetic and pharmacodynamic factors.

  • Pharmacokinetic Considerations: These factors affect the concentration of gantacurium at the neuromuscular junction[1].

    • Increased Volume of Distribution (Vd): In certain pathological states, an increased Vd can lower the effective drug concentration at the receptor site[1].

    • Altered Protein Binding: While the protein binding of gantacurium is not well-documented, changes in plasma proteins, such as an increase in alpha-1-acid glycoprotein (AAG) in response to inflammatory conditions, can increase the binding of some NMBAs, reducing their free, active fraction[1].

  • Pharmacodynamic Considerations: These factors relate to changes at the neuromuscular junction itself.

    • Upregulation of Acetylcholine Receptors (AChRs): Conditions such as central nerve injury, burns, or prolonged immobilization can lead to an increase in the number of AChRs on the muscle membrane[1]. This increase in target receptors may necessitate a higher dose of gantacurium to achieve the desired level of neuromuscular blockade.

Recommended Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes & Solutions cluster_3 Actionable Steps A Diminished or Variable Response to Gantacurium B Verify Gantacurium Integrity and Dose A->B C Assess Experimental Model's Physiological State A->C D Review Anesthetic and Concomitant Medications A->D G Experimental Error: - Incorrect Dose - Drug Degradation B->G E Pharmacokinetic Issue: - Increased Vd - Altered Protein Binding C->E F Pharmacodynamic Issue: - AChR Upregulation C->F H Drug Interaction D->H I Adjust Gantacurium Dose Based on Dose-Response Study E->I J Characterize AChR Density in the Model F->J K Standardize Experimental Conditions and Protocols G->K L Control for or Evaluate Potential Drug Interactions H->L

Caption: Troubleshooting workflow for diminished gantacurium response.

Q2: Could the spontaneous recovery from gantacurium-induced neuromuscular block be faster than anticipated in my model?

A2: Yes, a faster-than-expected spontaneous recovery could be related to the unique inactivation pathway of gantacurium.

  • Cysteine Adduction: Gantacurium is rapidly inactivated by forming an adduct with the amino acid L-cysteine. The rate of this inactivation is a primary determinant of its ultra-short duration of action.

  • Endogenous Cysteine Levels: While not specifically studied, it is conceivable that experimental models with higher baseline levels of endogenous L-cysteine could exhibit a more rapid inactivation of gantacurium, leading to a shorter duration of neuromuscular blockade.

Experimental Approach to Investigate Cysteine's Role:

  • Establish a Baseline: Determine the dose-response relationship and duration of action of gantacurium in your standard experimental model.

  • Administer Exogenous L-cysteine: In a separate set of experiments, administer a bolus of L-cysteine (e.g., 10-50 mg/kg) after the onset of neuromuscular blockade with gantacurium.

  • Compare Recovery Times: A significantly shortened recovery time after L-cysteine administration would confirm the role of this pathway in your model and suggest that variations in endogenous cysteine could be a factor in variable recovery times. In preclinical studies, L-cysteine administration after a dose of 8x ED95 of gantacurium resulted in a 2-minute decrease in recovery time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents muscle depolarization and contraction, leading to skeletal muscle relaxation.

Q2: How is this compound metabolized and eliminated?

A2: Gantacurium has a unique, organ-independent mechanism of elimination consisting of two main pathways:

  • Rapid Cysteine Adduction: A fast chemical inactivation occurs through the formation of a covalent bond with the endogenous amino acid L-cysteine. This process forms a pharmacologically inert adduct.

  • Slow Ester Hydrolysis: A slower degradation occurs via hydrolysis of the ester linkages in the molecule.

This dual-pathway inactivation results in its ultra-short duration of action and is independent of renal or hepatic function.

G cluster_0 Gantacurium Administration cluster_1 Inactivation Pathways cluster_2 Inactive Products Gantacurium Active Gantacurium at NMJ Cysteine Endogenous L-cysteine Gantacurium->Cysteine Rapid Adduction Hydrolysis Spontaneous Ester Hydrolysis Gantacurium->Hydrolysis Slow Hydrolysis Inactive_Adduct Inactive Cysteine Adduct Cysteine->Inactive_Adduct Inactive_Metabolites Inactive Hydrolysis Products Hydrolysis->Inactive_Metabolites

Caption: Inactivation pathways of this compound.

Q3: Are there any known issues with histamine release with gantacurium?

A3: Yes, histamine release has been observed, particularly at higher doses. In a study with healthy human volunteers, gantacurium was not associated with histamine release at doses up to 2.5x ED95 (0.45 mg/kg). However, at a dose just under 3x ED95 (0.54 mg/kg), one of four volunteers experienced histamine release with associated hypotension. In preclinical studies, doses of 25-50x ED95 showed minimal histamine release.

Q4: Can cholinesterase inhibitors like neostigmine or edrophonium be used to reverse gantacurium-induced blockade?

A4: Yes, as a non-depolarizing neuromuscular blocking agent, the effects of gantacurium can be reversed by cholinesterase inhibitors. By increasing the amount of acetylcholine at the neuromuscular junction, these agents help to overcome the competitive blockade by gantacurium. Edrophonium, with its rapid onset, may be a suitable choice for reversing the effects of the ultra-short-acting gantacurium.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from preclinical and clinical studies.

Table 1: Potency (ED95) of Gantacurium in Different Species

SpeciesED95 (mg/kg)Anesthesia/ConditionsReference
Human Volunteers0.19Propofol/fentanyl/N2O/O2
Rhesus Monkeys0.081 ± 0.05-
Guinea Pigs0.064 ± 0.0006-

Table 2: Pharmacodynamic Profile of Gantacurium in Humans (at 2-3x ED95)

ParameterValueNotesReference
Onset of Action≤ 90 secondsTime to maximum neuromuscular block.
Clinical Duration (T25%)≤ 10 minutesTime from injection to 25% recovery of twitch height.
25-75% Recovery Index~3 minutesIndicates the rate of spontaneous recovery.
Time to TOF ratio ≥ 0.9≤ 15 minutesTime to complete recovery.

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade in a Preclinical Model (e.g., Rhesus Monkey)

This protocol is adapted from methodologies described in preclinical studies.

  • Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Maintain anesthesia with a suitable agent (e.g., sevoflurane).

  • Instrumentation:

    • Intubate and mechanically ventilate the animal.

    • Establish intravenous access for drug administration.

    • Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).

    • Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis) to measure twitch response.

  • Neuromuscular Monitoring:

    • Deliver supramaximal square-wave stimuli of 0.2 ms duration in a train-of-four (TOF) pattern every 15 seconds.

    • Record the baseline twitch height (T1) and the TOF ratio (T4/T1).

  • Gantacurium Administration:

    • Administer a bolus dose of gantacurium intravenously.

    • Continuously monitor and record the twitch response.

  • Data Analysis:

    • Onset Time: Time from injection to maximum suppression of T1.

    • Clinical Duration (T25%): Time from injection until T1 recovers to 25% of baseline.

    • Recovery Index (25-75%): Time taken for T1 to recover from 25% to 75% of baseline.

    • Total Duration (TOF ratio ≥ 0.9): Time from injection until the TOF ratio returns to 0.9 or greater.

  • Reversal (Optional): To test reversal, administer an agent like L-cysteine or edrophonium at a specific point of recovery (e.g., at 10% recovery of T1) and measure the time to a TOF ratio of ≥ 0.9.

References

Gantacurium Chloride: Technical Support Center for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gantacurium chloride is an experimental drug that is not approved for clinical use. The information provided here is for research and informational purposes only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational, non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate, preventing nerve impulse transmission and causing muscle relaxation. A key feature of gantacurium is its ultra-short duration of action.[1][3]

Q2: How is this compound metabolized?

This compound has a unique, organ-independent metabolism. Its inactivation occurs through two primary pathways:

  • Cysteine Adduction: A rapid chemical inactivation process where the endogenous amino acid L-cysteine binds to the gantacurium molecule. This is the primary reason for its ultra-short duration of action.[4]

  • Ester Hydrolysis: A slower, pH-sensitive breakdown of the ester linkages in the molecule.

This metabolism is independent of renal or hepatic function, which could be advantageous in patients with organ impairment.

Q3: What is the recommended bolus dose of this compound for inducing neuromuscular blockade?

Clinical data on gantacurium is from investigational studies. The effective dose 95 (ED95), which is the dose required to produce 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulus, has been determined in humans and preclinical models.

SpeciesED95 DoseNotes
Humans 0.19 mg/kgOnset of action is dose-dependent.
Rhesus Monkeys 0.16 mg/kgPotency was found to be identical to mivacurium in this species.
Guinea Pigs 0.064 ± 0.006 mg/kgDetermined via sciatic nerve stimulation of the gastrocnemius muscle.

Q4: How quickly does this compound work and how long does the effect last?

Gantacurium is characterized by a rapid onset and an ultra-short duration of action.

Dose (Human)Onset of Maximum BlockClinical Duration (to 25% T1 recovery)Time to Full Recovery (TOF ratio ≥ 0.9)
2.5 - 3x ED95 ≤ 90 seconds≤ 10 minutes≤ 15 minutes
(0.48 - 0.57 mg/kg)

Data from a study in healthy volunteers under propofol/fentanyl/N2O/O2 anesthesia.

Increasing the dose of gantacurium can shorten the onset time. Importantly, studies have shown no cumulative neuromuscular blocking effect with repeated doses up to 3.2 mg/kg.

Troubleshooting Guide

Issue: Difficulty Achieving Desired Depth of Neuromuscular Blockade

  • Possible Cause: Inadequate dose.

    • Solution: Ensure the dose is calculated based on the patient's ideal body weight and the desired multiple of the ED95. For a rapid and profound block, doses of 2-3 times the ED95 have been used in clinical trials.

  • Possible Cause: Individual patient variability.

    • Solution: Monitor neuromuscular function closely using a peripheral nerve stimulator. The response to neuromuscular blocking agents can vary between individuals.

Issue: Prolonged Neuromuscular Blockade Beyond Expected Duration

  • Clarification: Gantacurium is designed for an ultra-short duration. Prolonged blockade is unexpected. There are no established guidelines for dose adjustment for prolonged neuromuscular blockade with gantacurium via continuous infusion due to its rapid and efficient clearance mechanism. Its primary application in research has been for procedures requiring rapid onset and offset of neuromuscular blockade.

  • Investigational Approach for Prolonged Blockade: If investigating prolonged blockade, this would likely require a continuous infusion. The infusion rate would need to be meticulously titrated based on real-time neuromuscular monitoring (e.g., train-of-four).

  • Reversal: If reversal of the block is necessary, administration of L-cysteine is the specific and rapid antagonist.

Issue: Cardiovascular Side Effects (Hypotension, Tachycardia)

  • Possible Cause: Histamine release.

    • Observation: In a study with healthy volunteers, doses up to 2.5x ED95 (0.45 mg/kg) were not associated with histamine release. However, at a dose of just under 3x ED95 (0.54 mg/kg), one of four volunteers experienced hypotension and tachycardia. At the highest administered dose of 0.72 mg/kg, three of four volunteers showed signs of histamine release.

    • Mitigation: Administering gantacurium as a slow bolus or infusion may potentially reduce the risk of histamine release. If significant cardiovascular effects are observed, consider reducing the dose or the rate of administration.

Experimental Protocols

Protocol: Bolus Dose-Finding Study for this compound

  • Objective: To determine the ED95 of this compound in a specific animal model.

  • Anesthesia: Induce and maintain a stable level of anesthesia. The choice of anesthetic agents should be consistent as they can influence the neuromuscular blocking effects of gantacurium.

  • Instrumentation:

    • Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).

    • Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis) to measure the evoked mechanical response.

  • Neuromuscular Monitoring:

    • Deliver a supramaximal single twitch stimulus every 10-15 seconds.

    • Once a stable baseline twitch height is established, administer incremental intravenous bolus doses of this compound.

    • Record the percentage of twitch depression after each dose.

  • Data Analysis:

    • Plot the log-dose versus the probit of the percentage of twitch depression.

    • Calculate the ED95 from the resulting dose-response curve.

Protocol: Reversal of Gantacurium-Induced Neuromuscular Blockade with L-cysteine

  • Objective: To evaluate the efficacy of L-cysteine in reversing neuromuscular blockade induced by this compound.

  • Induction of Blockade: Administer a bolus dose of this compound sufficient to induce a deep neuromuscular block (e.g., >95% twitch suppression or a TOF count of 0).

  • Monitoring: Continuously monitor neuromuscular function using train-of-four (TOF) stimulation.

  • Administration of Reversal Agent: Once the desired level of blockade is achieved, administer a bolus dose of L-cysteine (e.g., 10-50 mg/kg).

  • Assessment of Recovery:

    • Record the time to the return of the first twitch (T1) in the TOF sequence.

    • Record the time to a TOF ratio of ≥ 0.9, which indicates adequate recovery of neuromuscular function.

    • In preclinical studies, L-cysteine administered 1 minute after a dose of gantacurium (approximately 4-5x ED95) resulted in the abolishment of the block within 2-3 minutes.

Visualizations

Gantacurium_Metabolism Gantacurium This compound (Active) Cysteine_Adduct Cysteine Adduct (Inactive) Gantacurium->Cysteine_Adduct Rapid Inactivation (Cysteine Adduction) Hydrolysis_Products Hydrolysis Products (Inactive) Gantacurium->Hydrolysis_Products Slow Biodegradation (Ester Hydrolysis) Cysteine_Adduct->Hydrolysis_Products Ester Hydrolysis

Caption: Metabolic pathway of this compound.

Experimental_Workflow_Dose_Finding cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Anesthesia Induce & Maintain Anesthesia Instrumentation Place Electrodes & Force Transducer Anesthesia->Instrumentation Baseline Establish Baseline Twitch Response Instrumentation->Baseline Dosing Administer Incremental Bolus Doses of Gantacurium Baseline->Dosing Monitoring Record Twitch Depression Dosing->Monitoring After each dose Monitoring->Dosing Repeat Dose_Response Plot Log-Dose vs. Probit of Response Monitoring->Dose_Response ED95_Calc Calculate ED95 Dose_Response->ED95_Calc

Caption: Workflow for a gantacurium dose-finding study.

References

troubleshooting gantacurium chloride variability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing gantacurium chloride in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on potential sources of variability in its neuromuscular blocking effect.

Issue 1: Slower than Expected Onset of Neuromuscular Blockade

Question: We administered the calculated dose of this compound, but the onset of neuromuscular blockade is significantly slower than reported in the literature. What could be the cause?

Answer: A delayed onset of action can be attributed to several factors:

  • Inaccurate Dosing: Ensure the dose was calculated correctly based on the animal's most recent body weight. Underdosing is a common reason for a slow onset.

  • Intravenous Access: Verify the patency and correct placement of the intravenous catheter. Extravasation of the drug will lead to a reduced and delayed effect.

  • Drug Formulation and Stability: this compound solutions should be prepared fresh for each experiment. The stability of the formulation can impact its potency. Refer to the manufacturer's instructions for appropriate solvents and storage conditions.

  • Animal's Physiological State: The cardiovascular status of the animal can influence the rate of drug delivery to the neuromuscular junction. Factors such as cardiac output and peripheral circulation can affect onset time.[1]

Issue 2: Shorter than Expected Duration of Action

Question: The neuromuscular blockade produced by this compound is much shorter than we anticipated, leading to premature recovery of the animal. Why might this be happening?

Answer: The ultra-short duration of action of gantacurium is due to its rapid inactivation by L-cysteine.[2][3] Variability in this duration can be due to:

  • Interspecies and Intraspecies Differences in Cysteine Levels: Plasma L-cysteine concentrations can vary between and within species, affecting the rate of gantacurium degradation. Factors such as diet and genetic background can influence these levels.[4][5]

  • Animal's Metabolic State: The overall metabolic condition of the animal can influence plasma amino acid levels. For example, nutritional status can impact cysteine availability.

  • Concurrent Medications: While not extensively documented for gantacurium, other drugs could potentially influence plasma cysteine levels or have synergistic or antagonistic effects at the neuromuscular junction.

Issue 3: High Inter-Animal Variability in Response

Question: We are observing significant variability in the degree and duration of neuromuscular blockade between different animals in the same study group, despite administering the same dose. What are the potential sources of this variability?

Answer: Inter-animal variability is a common challenge in pharmacological studies. For neuromuscular blocking agents, this can be particularly pronounced. Key factors include:

  • Physiological Differences: Individual variations in body composition, plasma protein binding, and metabolic rate can all contribute to different responses to the same drug dose.

  • Genetic Factors: Genetic variations can lead to differences in drug metabolism and receptor sensitivity.

  • Depth of Anesthesia: The type and depth of anesthesia can influence the neuromuscular blocking effect of gantacurium. It is crucial to maintain a stable plane of anesthesia throughout the experiment.

  • Body Temperature: Hypothermia can potentiate and prolong neuromuscular blockade. Maintaining the animal's core body temperature within the normal physiological range is critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation.

Q2: How is this compound metabolized?

A2: Gantacurium has a unique, dual-pathway inactivation process. The primary and most rapid pathway is chemical degradation through the adduction of the endogenous amino acid L-cysteine. A slower inactivation pathway is through pH-sensitive hydrolysis of its ester linkages. This organ-independent metabolism is a key feature of the drug.

Q3: Can the neuromuscular blockade induced by gantacurium be reversed?

A3: Yes, the blockade can be rapidly reversed by the administration of exogenous L-cysteine. L-cysteine accelerates the chemical inactivation of gantacurium, providing a novel and efficient method of reversal.

Q4: Are there any known side effects of gantacurium in animal models?

A4: In preclinical studies, high doses of gantacurium have been associated with a transient decrease in arterial blood pressure and minimal histamine release. However, it has been shown to have a limited cardiopulmonary side effect profile and does not appear to cause bronchoconstriction in animal models.

Q5: What are the best practices for preparing and administering this compound in animal studies?

A5: It is recommended to prepare fresh solutions of gantacurium for each experiment to ensure potency. Administration should be via a patent intravenous line, followed by a flush to ensure the full dose reaches circulation. The specific solvent and storage conditions should be in accordance with the manufacturer's instructions.

Quantitative Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of this compound in various species as reported in preclinical and clinical studies.

SpeciesED95 (mg/kg)Onset of Action (at ~2-3x ED95)Duration of Action (T25%)Reference(s)
Human0.19≤ 90 seconds≤ 10 minutes
Rhesus Monkey~0.053Faster than mivacurium~8.5 minutes
Guinea Pig0.064Not specifiedNot specified

Note: ED95 is the dose required to produce 95% suppression of muscle twitch response. T25% is the time from injection to 25% recovery from neuromuscular block.

Experimental Protocols

Protocol for Neuromuscular Blockade Monitoring in a Rodent Model

This protocol provides a general framework. Specific parameters should be optimized for the particular experimental setup and animal species.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Place the animal on a heating pad to maintain core body temperature between 36.0°C and 38.0°C.

    • Establish intravenous access (e.g., via the tail vein).

    • Intubate the animal and provide mechanical ventilation, as neuromuscular blockade will lead to respiratory paralysis.

    • Apply ophthalmic ointment to prevent corneal drying.

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes along the path of a peripheral nerve (e.g., the sciatic nerve).

    • Attach a force-displacement transducer to the corresponding muscle (e.g., the gastrocnemius) to measure twitch response.

    • Connect the electrodes to a nerve stimulator and the transducer to a recording system.

  • Baseline Measurement:

    • Set the nerve stimulator to deliver single supramaximal twitches at a frequency of 0.1 Hz.

    • Record baseline twitch height for at least 10-15 minutes to ensure stability.

  • Gantacurium Administration:

    • Administer the calculated dose of freshly prepared this compound intravenously.

    • Flush the catheter with saline to ensure complete delivery of the drug.

  • Monitoring of Neuromuscular Blockade:

    • Continuously record the twitch response.

    • The degree of neuromuscular blockade is calculated as the percentage decrease from the baseline twitch height.

    • Monitor key physiological parameters (heart rate, blood pressure, SpO2, end-tidal CO2) throughout the experiment.

  • Recovery:

    • Continue monitoring until the twitch height returns to at least 90% of the baseline value (spontaneous recovery).

    • If reversal is required, administer L-cysteine intravenously and monitor the rate of recovery.

Visualizations

Mechanism of Action of this compound

G cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh Acetylcholine (ACh) Motor_Neuron->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Muscle_Fiber Muscle Fiber nAChR->Muscle_Fiber activates Blockade Blockade nAChR->Blockade results in Contraction Contraction Muscle_Fiber->Contraction leads to Gantacurium This compound Gantacurium->nAChR competes with ACh Inactive_Adduct Inactive Adduct Gantacurium->Inactive_Adduct adducts with Cysteine L-Cysteine Cysteine->Inactive_Adduct Degradation Degradation Inactive_Adduct->Degradation results in

Caption: Mechanism of action of this compound at the neuromuscular junction.

Experimental Workflow for Gantacurium Studies

G Start Start Animal_Prep Animal Preparation (Anesthesia, IV line, Ventilation) Start->Animal_Prep Monitoring_Setup Setup Neuromuscular Monitoring Animal_Prep->Monitoring_Setup Baseline Record Baseline Twitch Response Monitoring_Setup->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Monitor_Block Monitor Neuromuscular Blockade and Physiological Parameters Drug_Admin->Monitor_Block Recovery Monitor Spontaneous Recovery Monitor_Block->Recovery Reversal Administer L-Cysteine (Optional) Monitor_Block->Reversal if needed End End of Experiment Recovery->End Reversal->Recovery

Caption: General experimental workflow for in vivo studies with gantacurium.

Troubleshooting Logic for Gantacurium Variability

G cluster_checks Initial Checks cluster_physio Physiological Factors Start Unexpected Variability Observed Dose_Check Verify Dose Calculation and Animal Weight Start->Dose_Check IV_Check Check IV Catheter Patency Dose_Check->IV_Check Formulation_Check Confirm Drug Formulation and Freshness IV_Check->Formulation_Check Anesthesia_Check Assess Depth and Stability of Anesthesia Formulation_Check->Anesthesia_Check Temp_Check Monitor and Maintain Core Body Temperature Anesthesia_Check->Temp_Check Cysteine_Check Consider Interspecies/Individual Cysteine Level Differences Temp_Check->Cysteine_Check Resolution Adjust Protocol and Re-evaluate Cysteine_Check->Resolution

Caption: Decision tree for troubleshooting variability in gantacurium studies.

References

Optimizing Gantacurium Chloride Reversal with Cysteine: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium chloride and its reversal agent, L-cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as an antagonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle fiber endplate, preventing acetylcholine from binding and thereby inhibiting muscle contraction.[1] This results in muscle relaxation, which is useful for procedures like endotracheal intubation and during surgery.[3]

Q2: How does L-cysteine reverse the effects of this compound?

L-cysteine reverses the neuromuscular blockade induced by gantacurium through a rapid chemical inactivation process.[4] The thiol group of L-cysteine undergoes a Michael addition reaction with the central olefinic double bond of the gantacurium molecule. This adduction forms a pharmacologically inert and stable heterocyclic ring, preventing gantacurium from binding to the acetylcholine receptor. This reversal mechanism is a direct chemical inactivation and is independent of body pH and temperature.

Q3: What are the key advantages of using L-cysteine for gantacurium reversal compared to traditional reversal agents like neostigmine?

The primary advantage of L-cysteine is its rapid and effective reversal of gantacurium-induced neuromuscular block at any depth. Unlike acetylcholinesterase inhibitors such as neostigmine, which indirectly increase acetylcholine levels, L-cysteine directly inactivates the gantacurium molecule. This leads to a faster and more predictable recovery, without the risk of cholinergic side effects associated with acetylcholinesterase inhibitors.

Q4: What is the recommended dose of L-cysteine for effective reversal?

In preclinical studies, intravenous L-cysteine doses of 10-50 mg/kg have been shown to be effective in rapidly reversing gantacurium-induced neuromuscular blockade. A dose of 10 mg/kg has been reported to reverse the effects of 8 times the ED95 of gantacurium within 1-2 minutes. The optimal dose can vary depending on the depth of the blockade and the specific experimental model.

Q5: Are there any known side effects associated with L-cysteine administration for reversal?

At the recommended doses for gantacurium reversal (10-50 mg/kg), L-cysteine is generally considered to have a good safety profile with no known toxicity. However, at very high doses, there are theoretical concerns about potential neuroexcitatory or neurotoxic effects, although these have not been observed in the context of gantacurium reversal studies.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or slow reversal of neuromuscular blockade - Insufficient dose of L-cysteine.- Degradation of L-cysteine solution.- Incorrect timing of L-cysteine administration.- Increase the dose of L-cysteine. A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.- Prepare fresh L-cysteine solutions for each experiment. L-cysteine solutions can oxidize over time.- Administer L-cysteine at the desired time point for reversal. For rapid reversal, administer it at the peak of neuromuscular blockade.
Variability in recovery times between experiments - Inconsistent dosing of gantacurium or L-cysteine.- Differences in animal physiology (e.g., metabolism, body temperature).- Inconsistent monitoring of neuromuscular function.- Ensure accurate and consistent preparation and administration of all solutions.- Standardize experimental conditions as much as possible, including animal handling and physiological monitoring.- Use a consistent and reliable method for monitoring neuromuscular function, such as train-of-four (TOF) stimulation.
Unexpected cardiovascular effects (e.g., hypotension, tachycardia) - High dose of gantacurium.- Rapid bolus administration of gantacurium.- Gantacurium, at doses of 3x ED95 or higher, has been associated with transient cardiovascular side effects. Consider using the lowest effective dose.- Administer gantacurium as a slower infusion rather than a rapid bolus to minimize potential histamine release and cardiovascular effects.
Precipitation observed when mixing gantacurium and L-cysteine solutions - High concentrations of reactants.- Incompatible buffer or solvent.- Prepare solutions at the recommended concentrations. Diluting the reactants may prevent precipitation.- Ensure that the buffer or solvent system is compatible with both this compound and L-cysteine.

Quantitative Data Summary

Table 1: In Vitro Cysteine Adduction Half-Times and In Vivo Duration of Action of Gantacurium and its Analogs

CompoundIn Vitro L-cysteine Adduction Half-Time (minutes)In Vivo Duration of Block (minutes) at ~4-5x ED95
Gantacurium0.210.4
CW 00211.428.1
CW 01113.733.3

Table 2: Reversal of Gantacurium-Induced Neuromuscular Blockade with L-cysteine in Preclinical Studies

Gantacurium DoseL-cysteine DoseTime of L-cysteine AdministrationOutcome
8x ED9510-50 mg/kgAfter establishment of blockRecovery time decreased by 2 minutes.
8x ED95Not specified1 minute after gantacuriumRecovery to a train-of-four ratio ≥ 0.90 was shortened by 6 minutes.
~4-5x ED9510-50 mg/kg1 minute after gantacuriumBlock abolished within 2-3 minutes.
8x ED9510 mg/kgNot specifiedReversal of effect within 1-2 minutes.

Experimental Protocols

In Vitro Analysis of Gantacurium Reversal by L-cysteine using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the rate of L-cysteine adduction to gantacurium in vitro.

Materials:

  • This compound

  • L-cysteine hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a suitable C18 column

  • Mobile phase (e.g., acetonitrile/water gradient with a suitable ion-pairing agent)

  • UV detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

    • Prepare a stock solution of L-cysteine hydrochloride in PBS and adjust the pH to 7.4.

  • Reaction Initiation:

    • In a reaction vessel at a controlled temperature (e.g., 37°C), mix the gantacurium and L-cysteine solutions to achieve the desired final concentrations.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a suitable quenching agent (e.g., an acidic solution) to stop the adduction process.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the disappearance of the gantacurium peak and the appearance of the cysteine-adduct peak over time using the UV detector at an appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of gantacurium remaining at each time point.

    • Plot the natural logarithm of the gantacurium concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.

    • The half-time for the reaction can be calculated as 0.693 divided by the rate constant.

In Vivo Assessment of Gantacurium Reversal by L-cysteine in an Animal Model

This protocol provides a general workflow for assessing the reversal of gantacurium-induced neuromuscular blockade with L-cysteine in a suitable animal model (e.g., rat, monkey).

Materials:

  • This compound

  • L-cysteine hydrochloride

  • Anesthetic agent(s)

  • Nerve stimulator for train-of-four (TOF) monitoring

  • Force transducer or accelerometer to measure muscle twitch response

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved protocol.

    • Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).

    • Attach a force transducer or accelerometer to the corresponding muscle (e.g., the adductor pollicis) to record the twitch response.

  • Baseline Measurement:

    • Establish a stable baseline of neuromuscular function by delivering supramaximal nerve stimuli and recording the twitch height.

  • Induction of Neuromuscular Blockade:

    • Administer a bolus dose of this compound intravenously to induce a profound neuromuscular block (e.g., >95% twitch depression).

  • Monitoring of Neuromuscular Blockade:

    • Continuously monitor the neuromuscular function using TOF stimulation.

  • Administration of Reversal Agent:

    • At a predetermined time point (e.g., 1 minute after gantacurium administration or upon spontaneous recovery to a certain level), administer a bolus dose of L-cysteine intravenously.

  • Monitoring of Recovery:

    • Continue to monitor the recovery of neuromuscular function until the TOF ratio returns to baseline (e.g., ≥ 0.9).

  • Data Analysis:

    • Measure the time from L-cysteine administration to the recovery of the TOF ratio to ≥ 0.9.

    • Compare the recovery times between different doses of L-cysteine or to a control group that receives saline instead of L-cysteine.

Visualizations

cluster_Gantacurium This compound cluster_Cysteine L-cysteine cluster_Adduct Inactive Adduct Gantacurium Gantacurium (Active) Adduct Inactive Cysteine Adduct (Heterocyclic Ring) Gantacurium->Adduct Cysteine Adduction (Michael Addition) Cysteine L-cysteine Cysteine->Adduct

Caption: Chemical inactivation of gantacurium by L-cysteine adduction.

Start Start Experiment AnimalPrep Animal Preparation & Anesthesia Start->AnimalPrep Baseline Establish Baseline Neuromuscular Function (TOF Monitoring) AnimalPrep->Baseline GantacuriumAdmin Administer this compound (IV) Baseline->GantacuriumAdmin BlockMonitoring Monitor Neuromuscular Blockade (TOF Ratio < 0.1) GantacuriumAdmin->BlockMonitoring CysteineAdmin Administer L-cysteine (IV) BlockMonitoring->CysteineAdmin RecoveryMonitoring Monitor Recovery (TOF Ratio -> 0.9) CysteineAdmin->RecoveryMonitoring End End Experiment RecoveryMonitoring->End

Caption: Experimental workflow for in vivo reversal assessment.

References

Gantacurium Chloride and Bronchospasm: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the experimental neuromuscular blocking agent, gantacurium chloride, with a specific focus on its potential to induce bronchospasm. Although clinical development of this compound has been discontinued, this information may be valuable for researchers studying neuromuscular blocking agents and their mechanisms of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate of the neuromuscular junction. Its unique feature is its ultra-short duration of action, which is due to a rapid chemical inactivation process.[1][2]

Q2: How is this compound metabolized?

A2: this compound undergoes a two-part inactivation process. The primary and most rapid route is chemical inactivation via adduction with the endogenous amino acid L-cysteine.[1] This is followed by a slower ester hydrolysis. This process is independent of body pH and temperature.

Q3: What is the potential for this compound to cause bronchospasm?

A3: Based on available preclinical and clinical data, this compound has a low potential for causing bronchospasm. To date, no incidents of bronchospasm associated with its intravenous administration have been reported in the literature.

Q4: How does this compound's potential for histamine release relate to bronchospasm?

A4: Neuromuscular blocking agents can sometimes induce bronchospasm through the release of histamine from mast cells. This compound has been shown to cause dose-dependent histamine release at doses of 3xED95 or higher in human volunteers. However, this has been associated with transient hypotension and cutaneous flushing, not bronchospasm. Doses at or below 2.5xED95 were not associated with significant histamine release.

Q5: Does this compound interact with muscarinic receptors in the airways?

A5: Studies in guinea pig models suggest that this compound is devoid of significant effects at airway M2 and M3 muscarinic receptors. Antagonism of M2 or potentiation of M3 receptors is a proposed mechanism for bronchospasm with some other neuromuscular blockers.

Troubleshooting Guides

Issue: Unexpected cardiovascular effects (hypotension, tachycardia) are observed at therapeutic doses during in vivo experiments.

Potential Cause Troubleshooting Steps
Dose-dependent histamine release Confirm the administered dose is not significantly higher than 2.5xED95 for the animal model. Consider reducing the dose or the speed of bolus administration. Pre-treatment with antihistamines could be explored to isolate this effect.
Anesthetic interactions Review the anesthetic protocol. Some anesthetics can potentiate the cardiovascular effects of neuromuscular blockers. Ensure consistent anesthetic depth.
Experimental animal sensitivity Individual animal sensitivity can vary. Ensure a sufficient sample size to account for biological variability.

Issue: Variability in the onset or duration of neuromuscular blockade.

Potential Cause Troubleshooting Steps
Instability of this compound in solution Prepare solutions fresh for each experiment. Gantacurium's stability can be affected by buffer and pH.
Interaction with other administered compounds Review all co-administered drugs for potential interactions that could alter the pharmacokinetics or pharmacodynamics of gantacurium.
Physiological variability in test subjects Factors such as body temperature and acid-base balance can influence neuromuscular function, although gantacurium's inactivation is reportedly independent of these. Monitor and control these variables where possible.

Quantitative Data Summary

Table 1: Dose-Dependent Histamine Release and Cardiovascular Effects of this compound in Human Volunteers

Dose (mg/kg)Multiple of ED95*Histamine ReleaseMaximum Decrease in Mean Arterial PressureMaximum Increase in Heart RateCutaneous Flushing
≤ 0.45≤ 2.5xNoNot significantNot significantNo
0.54~3xYes (1 of 4 volunteers)30%13%No
0.72~4xYes (3 of 4 volunteers)17% - 34%16% - 25%Yes

*ED95 in humans is approximately 0.19 mg/kg. (Data synthesized from)

Table 2: Pharmacodynamic Profile of this compound in Preclinical Animal Models

Animal ModelED95 (mg/kg)Onset of Action (at ~3xED95)Duration of Action (to 95% twitch recovery at ~3xED95)Notes
Rhesus Monkey0.16Faster than mivacurium~8.5 minutesNo cumulative effects observed with repeat dosing.
CatNot specifiedRapidShorter than mivacurium
DogNot specifiedNot specifiedNot specifiedNo evidence of bronchoconstriction at up to 50xED95.
Guinea Pig0.064Not specifiedNot specifiedNo effect on baseline pulmonary inflation pressure at up to 23xED95.

(Data synthesized from)

Experimental Protocols

Protocol 1: In Vivo Guinea Pig Model for Airway Reactivity

This protocol is a summary of the methodology used to assess the effects of neuromuscular blocking agents on airway muscarinic receptors and histamine release.

  • Animal Preparation: Male Hartley guinea pigs (approx. 400g) are anesthetized (e.g., with urethane). A tracheostomy is performed for mechanical ventilation.

  • Physiological Monitoring: Pulmonary inflation pressure (as an index of airway resistance) and heart rate are continuously monitored and recorded.

  • Neuromuscular Blockade Monitoring: The sciatic nerve is stimulated, and the evoked twitches of the gastrocnemius-soleus muscle are measured to determine the ED95 for muscle paralysis for the test compound.

  • Muscarinic Receptor Stimulation:

    • Vagal Nerve Stimulation (VNS): The vagus nerves are isolated and stimulated electrically to induce acetylcholine release, causing bronchoconstriction (increased pulmonary inflation pressure) and bradycardia.

    • Intravenous Acetylcholine: Acetylcholine is administered intravenously to directly stimulate post-junctional M3 muscarinic receptors on airway smooth muscle.

  • Drug Administration: Cumulative doses of this compound are administered intravenously. The effects on baseline pulmonary inflation pressure (to assess histamine release) and on VNS- and acetylcholine-induced responses are recorded.

  • Controls: A negative control (e.g., cisatracurium) and a positive control (e.g., rapacuronium, known to interact with airway muscarinic receptors) are typically included for comparison.

Protocol 2: Assessment of Histamine Release in Human Volunteers

This protocol is a general summary of the approach used in clinical studies to evaluate histamine release.

  • Subject Population: Healthy, consenting adult volunteers are enrolled.

  • Anesthesia: A standardized general anesthetic regimen is administered (e.g., propofol, an opioid, and an inhaled anesthetic).

  • Monitoring: Continuous monitoring of heart rate, arterial blood pressure (via an arterial line), and electrocardiogram is performed.

  • Drug Administration: A rapid intravenous bolus of a specific dose of this compound is administered.

  • Blood Sampling: Venous blood samples are collected at baseline (before gantacurium administration) and at specific time points after administration (e.g., 1, 2, and 5 minutes).

  • Histamine Assay: Plasma is separated from the blood samples, and histamine concentrations are measured using a sensitive and specific assay (e.g., radioimmunoassay).

  • Clinical Observation: Subjects are observed for clinical signs of histamine release, such as cutaneous flushing (e.g., on the face and chest) and changes in hemodynamic parameters.

Visualizations

G cluster_0 Potential Pathways for NMB-Induced Bronchospasm cluster_1 Histamine Release Pathway cluster_2 Muscarinic Receptor Pathway NMB Neuromuscular Blocker (NMB) MastCell Mast Cell NMB->MastCell Direct Activation M2Receptor Presynaptic M2 Receptor (Autoreceptor) NMB->M2Receptor Antagonism Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor (Airway Smooth Muscle) Histamine->H1Receptor Bronchoconstriction1 Bronchoconstriction H1Receptor->Bronchoconstriction1 AChRelease Increased Acetylcholine (ACh) Release M2Receptor->AChRelease Inhibition of negative feedback M3Receptor Postsynaptic M3 Receptor (Airway Smooth Muscle) AChRelease->M3Receptor Bronchoconstriction2 Bronchoconstriction M3Receptor->Bronchoconstriction2

Caption: Potential mechanisms of neuromuscular blocker-induced bronchospasm.

G Start Start: Anesthetized Guinea Pig Tracheostomy Tracheostomy & Mechanical Ventilation Start->Tracheostomy Monitoring Monitor Pulmonary Inflation Pressure & HR Tracheostomy->Monitoring Stimulation Vagal Nerve & IV Acetylcholine Stimulation Monitoring->Stimulation Baseline Record Baseline Responses Stimulation->Baseline Gantacurium Administer Cumulative Doses of Gantacurium Baseline->Gantacurium Record Record Responses Post-Gantacurium Gantacurium->Record Analysis Data Analysis Record->Analysis End End Analysis->End

Caption: Experimental workflow for guinea pig airway reactivity study.

G Dose Gantacurium Dose LowDose ≤ 2.5x ED95 Dose->LowDose HighDose > 2.5x ED95 Dose->HighDose NoHistamine No Significant Histamine Release LowDose->NoHistamine NoCardio No Significant Cardiovascular Effects LowDose->NoCardio NoBroncho No Bronchospasm Reported LowDose->NoBroncho Histamine Significant Histamine Release HighDose->Histamine Cardio Transient Hypotension & Tachycardia HighDose->Cardio HighDose->NoBroncho

References

managing hypotension associated with gantacurium chloride administration

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gantacurium Chloride Administration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for during experimental procedures.

Troubleshooting Guide: Managing Hypotension

This guide provides a step-by-step approach to address hypotension observed during the experimental application of this compound.

Issue Potential Cause Recommended Action
Sudden drop in blood pressure immediately following bolus administration Rapid administration leading to significant histamine release.1. Reduce Administration Rate: Administer this compound slowly over 75 seconds to minimize peak plasma concentrations and reduce histamine release.[1] 2. Dose Adjustment: If hypotension persists, consider reducing the dose for subsequent experiments. 3. Pre-treatment: In animal models, pretreatment with H1 and H2 receptor antagonists can be considered to mitigate hypotensive effects.[1][2]
Persistent Hypotension High dosage of this compound.1. Review Dosage: Ensure the administered dose is appropriate for the animal model and experimental goals. The ED95 in humans is 0.19 mg/kg.[3][4] Doses exceeding 2.5x ED95 are more likely to cause histamine release. 2. Fluid Administration: If experimentally permissible, administer an intravenous crystalloid bolus to expand intravascular volume. 3. Vasopressor Support: In cases of severe, persistent hypotension, the use of a vasopressor like norepinephrine may be necessary to restore blood pressure.
Variable Hypotensive Response Between Subjects Individual differences in sensitivity to histamine.1. Establish Baseline: Ensure stable baseline hemodynamic parameters are recorded before gantacurium administration. 2. Consistent Monitoring: Continuously monitor blood pressure and heart rate throughout the experiment. 3. Exclusion Criteria: Consider establishing criteria for excluding subjects that exhibit excessive hemodynamic instability at baseline.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why was it developed?

This compound is an investigational, non-depolarizing neuromuscular blocking agent. It was designed to have a rapid onset of action and an ultra-short duration, making it a potential alternative to succinylcholine for facilitating endotracheal intubation and providing muscle relaxation during surgery. However, its clinical development has been discontinued.

Q2: What is the primary cause of hypotension associated with this compound?

The primary cause of hypotension is dose-dependent histamine release. Higher doses and rapid bolus administration of this compound can lead to significant histamine release, resulting in vasodilation and a subsequent drop in blood pressure.

Dose and Administration

Q3: What is the recommended dose of this compound to minimize the risk of hypotension?

To minimize hypotension, it is crucial to use the lowest effective dose. The ED95 (the dose required to produce 95% suppression of muscle twitch) in humans is 0.19 mg/kg. Doses up to 2.5x ED95 (approximately 0.45 mg/kg) are generally not associated with significant histamine release. Higher doses, particularly 3x ED95 and above, are associated with an increased incidence of hypotension.

Q4: How does the rate of administration affect the risk of hypotension?

The rate of administration is a critical factor. Rapid intravenous bolus injection (<5 seconds) is more likely to cause a spike in plasma histamine levels and subsequent hypotension. A slower administration over 75 seconds has been shown to prevent significant increases in plasma histamine and abolish the hemodynamic response.

Experimental Data

Q5: What does the quantitative data show regarding gantacurium-induced hypotension?

Clinical and preclinical studies have provided the following data on the hemodynamic effects of this compound:

Dose (relative to ED95) Dose (mg/kg) Incidence of Hypotension/Histamine Release Maximum Decrease in Blood Pressure Species
≤2.5x ED95≤0.45 mg/kgNot associated with histamine release.-Human Volunteers
~3x ED950.54 mg/kg1 in 4 volunteers experienced histamine release with associated hypotension.30%Human Volunteers
4x ED950.72 mg/kg3 in 4 volunteers experienced histamine release with associated hypotension.17% to 34%Human Volunteers
25-50x ED95-Minimal histamine release.10-25%Preclinical (Animal)

ED95 in humans = 0.19 mg/kg. Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Evaluation of Gantacurium-Induced Hypotension in an Animal Model

This protocol outlines a method for assessing the cardiovascular effects of this compound in a suitable animal model (e.g., beagle dogs, rhesus monkeys).

1. Animal Preparation and Anesthesia:

  • Anesthetize the animal using a standard, stable anesthetic regimen that has minimal impact on cardiovascular function.
  • Intubate the animal and provide mechanical ventilation.
  • Place an arterial line for continuous blood pressure monitoring and a venous line for drug administration.

2. Baseline Monitoring:

  • Allow the animal to stabilize after instrumentation.
  • Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate, and electrocardiogram (ECG) for at least 30 minutes to ensure stability.

3. Gantacurium Administration:

  • Prepare a solution of this compound of known concentration.
  • Administer a predetermined dose of this compound intravenously. To investigate dose-dependency, a dose-escalation study design can be employed, starting with doses below the expected ED95 and gradually increasing.
  • To assess the impact of administration rate, compare a rapid bolus injection (<5 seconds) with a slow infusion (over 75 seconds) in different experimental groups.

4. Data Collection and Analysis:

  • Continuously record MAP and heart rate throughout the experiment.
  • Collect blood samples at baseline and at specific time points after gantacurium administration to measure plasma histamine concentrations.
  • Analyze the data to determine the dose-response relationship between this compound and the change in MAP. Correlate changes in MAP with plasma histamine levels.

Signaling Pathways and Workflows

Histamine-Induced Vasodilation Pathway

The following diagram illustrates the signaling pathway leading to vasodilation upon histamine release, which is the primary mechanism of gantacurium-associated hypotension.

Histamine_Vasodilation_Pathway cluster_Gantacurium Gantacurium Administration cluster_MastCell Mast Cell cluster_Vascular Vascular Endothelium & Smooth Muscle Gantacurium This compound (High Dose / Rapid Bolus) MastCell Mast Cell Degranulation Gantacurium->MastCell Stimulates Histamine Histamine MastCell->Histamine Releases H1R H1 Receptor Histamine->H1R Binds to PLC Phospholipase C Activation H1R->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca2+ IP3->Ca eNOS eNOS Activation Ca->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC Soluble Guanylate Cyclase Activation (in Smooth Muscle) NO->sGC Diffuses and Activates cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation & Hypotension cGMP->Vasodilation Leads to

Caption: Signaling pathway of histamine-induced vasodilation.

Experimental Workflow for Investigating Gantacurium-Induced Hypotension

This diagram outlines the logical workflow for conducting an experiment to investigate hypotension associated with this compound.

Experimental_Workflow Start Start AnimalPrep Animal Preparation & Anesthesia Start->AnimalPrep Baseline Establish Stable Baseline Hemodynamics AnimalPrep->Baseline Randomization Randomize into Treatment Groups Baseline->Randomization GroupA Group A: Rapid Bolus Randomization->GroupA Rate of Administration GroupB Group B: Slow Infusion Randomization->GroupB Rate of Administration Monitoring Continuous Hemodynamic Monitoring GroupA->Monitoring GroupB->Monitoring DataCollection Blood Sampling for Histamine Analysis Monitoring->DataCollection Analysis Data Analysis: Compare Hemodynamics & Histamine Levels DataCollection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Workflow for hypotensive effects of gantacurium.

References

Gantacurium Chloride Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with gantacurium chloride.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation. What are the primary factors I should consider?

A1: The stability of this compound is significantly influenced by temperature and pH. Elevated temperatures and higher pH levels will accelerate its degradation. For optimal stability, it is recommended to store solutions at controlled, lower temperatures and maintain a lower pH.

Q2: What is the expected degradation pathway for this compound?

A2: this compound degradation primarily occurs through two pathways: adduction of L-cysteine to one of the acrylate moieties and subsequent ester hydrolysis. This process results in the formation of a cysteine adduct and the corresponding acrylate.

Q3: How does pH affect the degradation rate of this compound?

A3: The degradation of this compound is pH-dependent. Slower degradation is observed at a lower pH. For instance, its stability is significantly greater at a pH of 4 compared to higher pH values.

Q4: What role does temperature play in the stability of this compound?

A4: Temperature is a critical factor in the degradation of this compound. Increased temperatures will lead to a faster rate of degradation. It is crucial to handle and store this compound at recommended low temperatures to minimize degradation.

Troubleshooting Guide

Issue: Unexpectedly high levels of degradation products observed in my sample.

Potential Cause Troubleshooting Step Expected Outcome
Elevated Storage Temperature Verify the storage temperature of your this compound solution. Ensure it is stored at the recommended low temperature.Reduced rate of degradation and preservation of the parent compound.
Incorrect pH of Solution Measure the pH of your solution. Adjust to a lower pH range (e.g., pH 4) if it is too high.Slower degradation of this compound.
Contamination with L-cysteine Analyze the sample for the presence of exogenous L-cysteine, which can accelerate degradation through adduction.Identification and elimination of the contamination source to prevent accelerated degradation.

Quantitative Data Summary

The following table summarizes the key factors affecting the degradation rate of this compound.

FactorEffect on Degradation RateRecommended Condition
Temperature Increases with higher temperatureStore at controlled low temperatures
pH Increases with higher pHMaintain a lower pH (e.g., pH 4)

Experimental Protocols

Protocol 1: Determination of this compound Degradation Rate by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the prepared samples at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots using a reverse-phase HPLC method to quantify the concentration of this compound and its degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate constant.

Visualizations

Gantacurium_Degradation_Pathway Gantacurium This compound Adduct Cysteine Adduct Gantacurium->Adduct Adduction Cysteine L-cysteine Cysteine->Adduct Hydrolysis Ester Hydrolysis Acrylate Acrylate Adduct->Acrylate Hydrolysis

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare this compound Solutions at various pH Incubate Incubate samples at different temperatures Prep->Incubate Sampling Collect aliquots at time points Incubate->Sampling HPLC Analyze via HPLC Sampling->HPLC Data Determine degradation rate HPLC->Data

Caption: Workflow for determining degradation rate.

Gantacurium Chloride Cumulative Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the cumulative effects of gantacurium chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational, non-depolarizing, ultra-short-acting neuromuscular blocking agent.[1] Its primary mechanism of action is antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. A key feature of gantacurium is its unique and rapid inactivation in the body through a process called cysteine adduction, which is a fast chemical degradation, supplemented by a slower pH-sensitive hydrolysis.[2] This inactivation is independent of renal or hepatic function.[2]

Q2: Does this compound exhibit cumulative neuromuscular blocking effects?

Preclinical and clinical data strongly indicate a lack of cumulative neuromuscular blocking effects with this compound.[1][2] Studies have shown that the spontaneous recovery rate is rapid, predictable, and, most importantly, independent of the administered dose (from 1 to 4 times the ED95). Even with increasing doses, recovery intervals do not change, which is a key indicator of non-cumulative action. For instance, in preclinical studies, increasing the dose up to 3.2 mg/kg did not alter recovery intervals.

Q3: What are the expected onset and duration of action of this compound?

This compound is characterized by a rapid onset and an ultra-short duration of action. In human volunteers under anesthesia, the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four) is approximately 0.19 mg/kg.

  • Onset: Maximum neuromuscular block is achieved in less than 90 seconds at doses ranging from 2.5 to 3 times the ED95.

  • Duration: The clinical duration of action is generally less than 10 minutes for doses up to 0.72 mg/kg. Complete spontaneous recovery to a Train-of-Four (TOF) ratio of 0.9 or greater typically occurs within 15 minutes.

Q4: What are the potential adverse effects associated with this compound administration, particularly concerning histamine release?

The primary dose-dependent adverse effect of this compound is histamine release, which can lead to transient hypotension and reflex tachycardia.

  • At doses up to 2.5 times the ED95 (approximately 0.45 mg/kg), this compound is generally not associated with histamine release.

  • At a dose of just under 3 times the ED95 (0.54 mg/kg), a study reported that one out of four volunteers experienced histamine release with associated hypotension (a maximum decrease in blood pressure of 30% and a 13% increase in heart rate) but without cutaneous flushing.

  • At the highest tested dose of 0.72 mg/kg, three out of four volunteers showed signs of histamine release, including transient hypotension (17% to 34% maximum decrease in blood pressure), tachycardia (16% to 25% maximum increase in heart rate), and cutaneous flushing. These effects were short-lived, lasting no more than two minutes, and did not necessitate medical intervention.

Q5: Can the neuromuscular blockade induced by this compound be reversed?

Yes, the neuromuscular blockade can be reversed. Due to its rapid spontaneous recovery, reversal agents may not always be necessary. However, if required, the blockade can be antagonized with acetylcholinesterase inhibitors. Furthermore, a unique aspect of gantacurium's pharmacology is the potential for accelerated reversal by the administration of L-cysteine, which is the molecule responsible for its natural rapid inactivation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Variability in Onset and Duration of Blockade Inaccurate dosing, improper administration technique, physiological variability in subjects.1. Ensure precise calculation of dosage based on the subject's weight. 2. Administer as a rapid intravenous bolus for consistent onset. 3. Monitor physiological parameters (e.g., temperature, pH) as they can influence drug metabolism, although gantacurium's primary inactivation is less dependent on these factors.
Unexpectedly Prolonged Recovery While gantacurium has a low potential for this, consider potential drug interactions or underlying subject conditions.1. Review all co-administered medications for potential interactions. 2. Verify the subject's baseline neuromuscular function and rule out any underlying neuromuscular disorders. 3. Ensure proper functioning of the neuromuscular monitoring equipment.
Inconsistent Neuromuscular Monitoring Readings Improper electrode placement, inadequate stimulation current, or subject movement.1. Ensure correct placement of stimulating electrodes over the ulnar nerve. 2. Determine the supramaximal stimulation current before administering the neuromuscular blocking agent. 3. Secure the limb to prevent movement artifacts.
Evidence of Histamine Release at Lower Than Expected Doses Rapid injection of a concentrated solution, individual subject sensitivity.1. Consider a slower rate of injection or dilution of the drug solution. 2. Pre-treat with H1 and H2 antagonists if clinically appropriate and not a confounding factor for the experiment.

Data Presentation

Table 1: Pharmacodynamic Profile of this compound in Humans

ParameterValueDosing Conditions
ED95 0.19 mg/kgN/A
Onset of Maximum Block ≤ 90 seconds2.5 - 3 x ED95
Clinical Duration ≤ 10 minutesUp to 0.72 mg/kg
25-75% Recovery Index 3 minutes1 - 4 x ED95
Complete Recovery (TOF ≥ 0.9) ≤ 15 minutes1 - 4 x ED95

Table 2: Dose-Response of Histamine Release and Hemodynamic Effects

Dose (multiple of ED95)Dose (mg/kg)Histamine ReleaseMax. Decrease in Blood PressureMax. Increase in Heart RateCutaneous Flushing
≤ 2.5x≤ 0.45Not AssociatedN/AN/ANo
~3x0.541 in 4 subjects30%13%No
3.8x0.723 in 4 subjects17% - 34%16% - 25%Yes

Experimental Protocols

Protocol for Assessing Cumulative Effects of this compound

This protocol is designed to determine if repeated administration of this compound leads to a prolongation of neuromuscular blockade.

1. Subject Preparation:

  • Anesthetize the subject and ensure adequate ventilation.

  • Place stimulating electrodes over the ulnar nerve and a recording electrode over the adductor pollicis muscle.

  • Establish a stable baseline of neuromuscular function using Train-of-Four (TOF) stimulation.

2. Dosing and Monitoring:

  • Administer an initial bolus dose of this compound (e.g., 1-2 x ED95).

  • Monitor the TOF count and ratio continuously.

  • Allow for spontaneous recovery to a predetermined level (e.g., T1 twitch height of 25% of baseline or a TOF ratio of 0.9).

  • Once the recovery point is reached, administer a subsequent identical bolus dose of this compound.

  • Repeat this process for a predetermined number of doses (e.g., 3-5 administrations).

3. Data Analysis:

  • For each dose, measure the time from administration to the return to the predetermined recovery point (e.g., clinical duration).

  • Compare the duration of blockade after each successive dose.

  • A lack of significant increase in the duration of blockade with repeated doses indicates an absence of cumulative effects.

Protocol for Quantifying Histamine Release

This protocol outlines a method for measuring plasma histamine levels following this compound administration.

1. Subject Preparation:

  • Place an indwelling intravenous catheter for blood sampling.

  • Anesthetize the subject.

2. Dosing and Sampling:

  • Collect a baseline blood sample immediately before drug administration.

  • Administer the desired dose of this compound as a rapid intravenous bolus.

  • Collect serial blood samples at predetermined time points post-administration (e.g., 1, 2, 5, and 10 minutes).

  • Immediately place blood samples on ice and centrifuge at a low temperature to separate the plasma.

3. Histamine Assay:

  • Analyze the plasma samples for histamine concentration using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Plot the plasma histamine concentration over time for each dose level.

  • Compare the peak histamine levels and the area under the curve for different doses to establish a dose-response relationship.

Mandatory Visualizations

G cluster_0 This compound Administration cluster_1 Pharmacokinetics cluster_2 Pharmacodynamics Gantacurium This compound Plasma Plasma Compartment Gantacurium->Plasma IV Bolus Cysteine Plasma Cysteine Plasma->Cysteine Cysteine Adduction (rapid) Hydrolysis Ester Hydrolysis (slower) Plasma->Hydrolysis NMJ Neuromuscular Junction Plasma->NMJ Inactive Inactive Metabolites Cysteine->Inactive Hydrolysis->Inactive Receptor Nicotinic ACh Receptors NMJ->Receptor Antagonism Blockade Neuromuscular Blockade Receptor->Blockade

Caption: Mechanism of action and inactivation pathway of this compound.

G cluster_0 Experimental Workflow Start Anesthetize Subject & Establish Baseline Dose1 Administer Dose 1 Start->Dose1 Monitor1 Monitor Recovery to TOF Ratio ≥ 0.9 Dose1->Monitor1 Dose2 Administer Dose 2 Monitor1->Dose2 Monitor2 Monitor Recovery to TOF Ratio ≥ 0.9 Dose2->Monitor2 DoseN Administer Dose N Monitor2->DoseN MonitorN Monitor Recovery to TOF Ratio ≥ 0.9 DoseN->MonitorN Analyze Compare Recovery Times MonitorN->Analyze Conclusion Determine Cumulative Effect Analyze->Conclusion

Caption: Workflow for investigating the cumulative effects of this compound.

References

gantacurium chloride drug interactions and contraindications in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium chloride.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

I. Drug Interactions

Q1: We are observing a more potent or prolonged neuromuscular blockade than expected when co-administering this compound with an inhaled anesthetic (e.g., isoflurane, sevoflurane, desflurane). Why is this happening and how can we manage it?

A1: Inhaled anesthetics are known to potentiate the effects of non-depolarizing neuromuscular blocking agents. This is a class effect and is expected with this compound. The potentiation is due to a combination of factors, including increased muscle blood flow, depression of the central nervous system, and direct effects on the neuromuscular junction.

  • Troubleshooting:

    • Dose Reduction: Reduce the initial and maintenance doses of this compound when used concomitantly with inhaled anesthetics. The exact dose reduction will need to be determined empirically for your specific experimental model and anesthetic concentration.

    • Neuromuscular Monitoring: Employ rigorous neuromuscular monitoring (e.g., train-of-four [TOF] stimulation) to titrate the this compound dose to the desired level of blockade and to monitor recovery.

    • Consider TIVA: If precise control over neuromuscular blockade is critical and potentiation by inhaled anesthetics is a concern, consider using a total intravenous anesthesia (TIVA) protocol.

Q2: We are using an aminoglycoside antibiotic (e.g., gentamicin) in our animal model and have noticed a significant prolongation of the neuromuscular blockade induced by this compound. What is the mechanism and how can we reverse this?

A2: Aminoglycoside antibiotics can interfere with neuromuscular transmission by inhibiting the pre-junctional release of acetylcholine and by stabilizing the post-junctional membrane. This leads to a potentiation of the effects of non-depolarizing neuromuscular blockers like this compound.

  • Troubleshooting:

    • Dose Adjustment: If co-administration is unavoidable, significantly reduce the dose of this compound.

    • Reversal: The potentiation of neuromuscular blockade by aminoglycosides may not be effectively reversed by standard anticholinesterase agents. The primary method for reversing gantacurium-induced blockade, L-cysteine, should still be effective as it acts directly on the gantacurium molecule. However, the underlying potentiation by the aminoglycoside will persist. Calcium administration has been shown to partially antagonize the neuromuscular effects of aminoglycosides.[1]

    • Alternative Antibiotics: If possible, consider using an antibiotic from a different class that does not interfere with neuromuscular function.

Q3: Can we use calcium channel blockers (e.g., verapamil) in our experimental setup with this compound?

A3: Caution is advised. Calcium channel blockers can potentiate the effects of non-depolarizing neuromuscular blocking agents by interfering with calcium influx at the nerve terminal, which is necessary for acetylcholine release.

  • Troubleshooting:

    • Monitor Closely: If co-administration is necessary, implement continuous neuromuscular monitoring to detect any potentiation of the blockade.

    • Dose Reduction: Be prepared to reduce the dose of this compound.

    • Reversal: L-cysteine should be effective in reversing the gantacurium-induced component of the blockade.

Q4: We are having difficulty reversing the neuromuscular blockade of this compound with anticholinesterases (e.g., neostigmine). Is this expected?

A4: While gantacurium is a non-depolarizing neuromuscular blocker and can be reversed by cholinesterase inhibitors, its primary and most rapid reversal agent is L-cysteine.[2] Spontaneous recovery from gantacurium is also very rapid. The use of anticholinesterases for reversal may be less effective and slower compared to L-cysteine. For rapid and reliable reversal, L-cysteine is the recommended agent.

II. Contraindications & Safety

Q5: We are planning a study in an animal model with renal impairment. Is it safe to use this compound?

A5: this compound is metabolized by rapid adduction of endogenous L-cysteine and slower ester hydrolysis in the plasma, independent of renal function.[3] Therefore, its clearance is not expected to be affected by renal impairment, and dose adjustments are likely not necessary. This makes gantacurium a potentially advantageous agent in this experimental setting compared to other neuromuscular blockers that rely on renal excretion. However, it is always prudent to monitor neuromuscular function closely in any compromised animal model.

Q6: What about using this compound in models of hepatic insufficiency?

A6: Similar to renal impairment, the metabolism of this compound is independent of hepatic function.[3] It does not rely on liver enzymes for its breakdown. Therefore, hepatic insufficiency is not expected to alter its pharmacokinetic or pharmacodynamic profile.

Q7: We have observed hypotension and flushing in our animals after administering a high dose of this compound. What is the cause and how can we mitigate this?

A7: this compound can cause a dose-dependent release of histamine, which can lead to transient hypotension, tachycardia, and cutaneous flushing.[2]

  • Troubleshooting:

    • Dose-Response: This effect is typically seen at higher doses (e.g., ≥ 3x ED95). Consider using the lowest effective dose.

    • Administration Rate: Administering the drug as a slower bolus or an infusion may help to reduce the peak plasma concentration and minimize histamine release.

    • Antihistamine Pre-treatment: In some experimental protocols, pre-treatment with H1 and H2 histamine receptor antagonists may be used to blunt the cardiovascular effects of histamine release.

Quantitative Data Summary

Table 1: Pharmacodynamic Properties of this compound

ParameterSpeciesValueAnesthesiaReference
ED95 Human0.19 mg/kgPropofol/fentanyl/N2O/O2
Rhesus Monkey0.081 ± 0.05 mg/kgIsoflurane
Cat--
Guinea Pig0.064 ± 0.0006 mg/kgUrethane
Onset of Max Block (2.5-3x ED95) Human≤ 90 secondsPropofol/fentanyl/N2O/O2
Clinical Duration (up to 0.72 mg/kg) Human≤ 10 minutesPropofol/fentanyl/N2O/O2
Time to TOF 90% Recovery Human≤ 15 minutesPropofol/fentanyl/N2O/O2
25-75% Recovery Index Human3 minutesPropofol/fentanyl/N2O/O2

Table 2: Reversal of this compound Neuromuscular Blockade with L-cysteine

SpeciesGantacurium DoseL-cysteine DoseTime of AdministrationReversal TimeReference
Rhesus Monkey~4-5x ED9510-50 mg/kg IV1 min after gantacurium2-3 minutes

Table 3: Histamine Release with this compound in Humans

Gantacurium DoseHistamine ReleaseAssociated EffectsReference
≤ 0.45 mg/kg (≤2.5x ED95)Not associated-
0.54 mg/kg (~3x ED95)Observed in 1 of 4 volunteersTransient hypotension, no flushing
0.72 mg/kgObserved in 3 of 4 volunteersTransient hypotension (17-34% decrease), tachycardia (16-25% increase), cutaneous flushing

Experimental Protocols

Protocol 1: General Method for Assessing the Interaction of this compound with Inhaled Anesthetics

  • Animal Model: Use a suitable animal model (e.g., rat, rabbit, or pig) instrumented for neuromuscular monitoring and controlled ventilation.

  • Anesthesia: Anesthetize the animals with a baseline anesthetic that has minimal effects on neuromuscular transmission (e.g., an injectable anesthetic like pentobarbital or a TIVA protocol with propofol and an opioid).

  • Neuromuscular Monitoring: Place stimulating electrodes along a peripheral nerve (e.g., sciatic or ulnar nerve) and a force transducer on the corresponding muscle (e.g., gastrocnemius or adductor pollicis) to record twitch response. Deliver supramaximal nerve stimulation using a TOF pattern (four pulses at 2 Hz every 15 seconds).

  • Baseline Gantacurium Dose-Response: Establish a baseline dose-response curve for this compound by administering incremental doses and recording the depression of the first twitch (T1) of the TOF. Determine the ED50 and ED95.

  • Introduction of Inhaled Anesthetic: Introduce the inhaled anesthetic (e.g., isoflurane) at a stable, clinically relevant end-tidal concentration (e.g., 1.0-1.5 MAC).

  • Repeat Gantacurium Dose-Response: After a stabilization period with the inhaled anesthetic, repeat the this compound dose-response curve.

  • Data Analysis: Compare the ED50 and ED95 values in the presence and absence of the inhaled anesthetic to quantify the degree of potentiation. Also, compare the duration of action and recovery profiles.

Protocol 2: Method for Evaluating the Reversal of this compound with L-cysteine

  • Animal Model & Anesthesia: Use an appropriate animal model under stable anesthesia as described in Protocol 1.

  • Neuromuscular Monitoring: Employ TOF monitoring as previously described.

  • Induction of Blockade: Administer a bolus dose of this compound sufficient to produce a deep neuromuscular blockade (e.g., >95% depression of T1).

  • Reversal Administration: At a predetermined time point after the induction of blockade (e.g., at the time of maximal block or after a set duration), administer a bolus of L-cysteine (e.g., 10-50 mg/kg IV).

  • Monitor Recovery: Continuously monitor the recovery of the TOF ratio (T4/T1) and the return of T1 to baseline.

  • Control Group: Include a control group that receives saline instead of L-cysteine to measure the spontaneous recovery time.

  • Data Analysis: Compare the time to 90% recovery of the TOF ratio in the L-cysteine and control groups.

Visualizations

G cluster_0 This compound Metabolism Gantacurium_Chloride This compound (Active) Inactive_Adduct Inactive Cysteine Adduct Gantacurium_Chloride->Inactive_Adduct Rapid Adduction Inactive_Metabolites Inactive Metabolites Gantacurium_Chloride->Inactive_Metabolites Slow Ester Hydrolysis L_cysteine Endogenous/Exogenous L-cysteine L_cysteine->Inactive_Adduct

Caption: Metabolism of this compound.

G cluster_1 Potential Drug Interactions with this compound cluster_potentiators Potentiating Agents Gantacurium This compound NMB Neuromuscular Blockade Gantacurium->NMB Inhaled_Anesthetics Inhaled Anesthetics Inhaled_Anesthetics->NMB Potentiate Aminoglycosides Aminoglycosides Aminoglycosides->NMB Potentiate Calcium_Channel_Blockers Calcium Channel Blockers Calcium_Channel_Blockers->NMB Potentiate

Caption: Drug Classes that Potentiate Gantacurium's Effect.

G cluster_2 Troubleshooting Histamine Release Workflow cluster_mitigation Mitigation Strategies High_Dose_Gantacurium High Dose Gantacurium (e.g., >2.5x ED95) Histamine_Release Histamine Release High_Dose_Gantacurium->Histamine_Release Cardiovascular_Effects Hypotension & Tachycardia Histamine_Release->Cardiovascular_Effects Lower_Dose Use Lower Effective Dose Lower_Dose->Histamine_Release Reduces Slower_Administration Slower Bolus/Infusion Slower_Administration->Histamine_Release Reduces Antihistamine_Pretreatment H1/H2 Antagonist Pre-treatment Antihistamine_Pretreatment->Cardiovascular_Effects Blunts

Caption: Mitigation of Gantacurium-Induced Histamine Release.

References

Validation & Comparative

A Comparative Analysis of Gantacurium Chloride and Succinylcholine: Onset and Duration of Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the neuromuscular blocking agents gantacurium chloride and succinylcholine, focusing on their onset of action and duration of effect. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available clinical data.

Executive Summary

This compound, an investigational non-depolarizing neuromuscular blocking agent, and succinylcholine, a long-established depolarizing agent, both exhibit a rapid onset of action, making them suitable for procedures requiring swift muscle relaxation, such as endotracheal intubation. However, they differ significantly in their duration of action and mechanism of metabolism. This compound is characterized by an ultra-short duration of action and a novel chemical degradation pathway, while succinylcholine has a slightly longer duration and is metabolized by plasma cholinesterase.

Comparative Data: Onset and Duration

The following table summarizes the key pharmacokinetic parameters of this compound and succinylcholine.

ParameterThis compoundSuccinylcholine
Drug Class Non-depolarizing neuromuscular blockerDepolarizing neuromuscular blocker
ED₉₅ 0.19 mg/kg[1][2]Not typically defined in the same manner
Onset of Action ≤90 seconds (at 2.5-3x ED₉₅)[1]30-60 seconds (intravenous)[3]
Clinical Duration ≤10 minutes (for doses up to 0.72 mg/kg)[1]4-6 minutes
Time to Complete Recovery ≤15 minutes (to TOF ratio of 90%)Approximately 7-12 minutes

Mechanism of Action

The two agents achieve neuromuscular blockade through distinct signaling pathways at the neuromuscular junction.

This compound: A Competitive Antagonist

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate. By binding to these receptors, it prevents acetylcholine from binding, thereby inhibiting depolarization and subsequent muscle contraction.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh Acetylcholine (ACh) ACh Vesicles->ACh Releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Gantacurium Gantacurium Chloride Gantacurium->nAChR Blocks Muscle Fiber Muscle Fiber nAChR->Muscle Fiber Prevents Ion Flow No Depolarization No Depolarization Muscle Relaxation Muscle Relaxation

Caption: this compound Signaling Pathway

Succinylcholine: A Depolarizing Agonist

Succinylcholine, being structurally similar to acetylcholine, acts as an agonist at the nAChRs. It binds to the receptors and causes a prolonged depolarization of the motor endplate. This initial depolarization leads to transient muscle fasciculations, followed by a state of flaccid paralysis because the persistently depolarized membrane cannot respond to further neural stimulation.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicles ACh Vesicles Nerve Impulse->ACh Vesicles Triggers Release ACh Acetylcholine (ACh) ACh Vesicles->ACh Releases Succinylcholine Succinylcholine nAChR Nicotinic ACh Receptor (nAChR) Succinylcholine->nAChR Binds and Activates Muscle Fiber Muscle Fiber nAChR->Muscle Fiber Persistent Ion Flow Initial Depolarization\n(Fasciculations) Initial Depolarization (Fasciculations) Prolonged Depolarization\n(Paralysis) Prolonged Depolarization (Paralysis)

Caption: Succinylcholine Signaling Pathway

Experimental Protocols

The determination of onset and duration of neuromuscular blocking agents is typically conducted in clinical trials involving healthy volunteers or surgical patients under general anesthesia.

General Experimental Workflow

A standardized methodology is employed to assess the degree of neuromuscular blockade over time. This involves the use of a peripheral nerve stimulator to deliver electrical impulses to a motor nerve and measuring the resulting muscle contraction.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Patient Anesthetized Patient PNS Peripheral Nerve Stimulator Patient->PNS Electrodes Placed Monitor Neuromuscular Monitor (e.g., Acceleromyography) PNS->Monitor Sends Data Baseline Establish Baseline (Supramaximal Stimulation) Administer Administer Drug (Gantacurium or Succinylcholine) Baseline->Administer MonitorResponse Monitor Evoked Muscle Response (e.g., TOF, Single Twitch) Administer->MonitorResponse Onset Determine Onset Time (Time to max twitch depression) MonitorResponse->Onset Duration Determine Duration (Time to recovery of twitch height) MonitorResponse->Duration Recovery Determine Recovery Profile (e.g., TOF Ratio) MonitorResponse->Recovery

Caption: Neuromuscular Blockade Assessment Workflow

Key Methodological Components:
  • Patient Population: Studies are typically conducted in adult patients (ASA physical status I and II) undergoing elective surgery requiring general anesthesia and muscle relaxation.

  • Anesthesia: A standardized anesthetic regimen is used, often involving agents like propofol, fentanyl, and an inhaled anesthetic, to minimize confounding effects on neuromuscular function.

  • Neuromuscular Monitoring: The ulnar nerve is commonly stimulated at the wrist, and the evoked twitch response of the adductor pollicis muscle is measured. Quantitative monitoring techniques such as acceleromyography or mechanomyography are preferred over subjective visual or tactile assessments.

  • Stimulation Patterns:

    • Train-of-Four (TOF) Stimulation: This is the most common method for monitoring non-depolarizing blockade. It involves four consecutive stimuli, and the ratio of the fourth twitch to the first (TOF ratio) is a measure of recovery.

    • Single Twitch Stimulation: This can be used to determine the onset of both depolarizing and non-depolarizing blockade by observing the depression of a single twitch response from baseline.

  • Drug Administration: The neuromuscular blocking agent is administered as a rapid intravenous bolus.

  • Data Points:

    • Onset of Action: The time from the end of drug injection to the maximum depression of the first twitch of the TOF or a single twitch.

    • Clinical Duration: The time from drug administration to the recovery of the first twitch to 25% of its baseline value.

    • Recovery Index: The time taken for the first twitch to recover from 25% to 75% of its baseline value.

    • Time to TOF Ratio ≥ 0.9: The time to achieve a TOF ratio of 0.9 is considered the point of adequate recovery of neuromuscular function.

Conclusion

This compound and succinylcholine both offer a rapid onset of neuromuscular blockade. The primary distinction lies in their duration of action and mechanism of metabolism. This compound's ultra-short duration and its degradation via cysteine adduction, independent of renal or hepatic function, present a potentially different safety and recovery profile compared to succinylcholine, which is metabolized by plasma cholinesterase. The choice between these agents in a clinical or research setting will depend on the specific requirements of the procedure and the patient's physiological status. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two agents.

References

A Comparative Guide to Gantacurium Chloride, Atracurium, and Cisatracurium for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neuromuscular blocking agents gantacurium chloride, atracurium, and cisatracurium. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences in performance, mechanism of action, and experimental considerations for these compounds.

Executive Summary

This compound is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent, distinguishing itself from the established intermediate-acting agents, atracurium and cisatracurium. The primary difference lies in their metabolic pathways: gantacurium is degraded by adduction with the amino acid L-cysteine, a rapid and novel mechanism of inactivation. In contrast, atracurium and its stereoisomer, cisatracurium, are primarily eliminated via Hofmann elimination, a temperature- and pH-dependent process, and to a lesser extent by ester hydrolysis. These distinct elimination pathways result in different pharmacokinetic and pharmacodynamic profiles, as well as varying potential for side effects. While gantacurium offers the potential for rapid onset and offset of action, atracurium and cisatracurium have well-established clinical profiles. Cisatracurium, a single isomer of atracurium, was developed to reduce the incidence of histamine release associated with the parent compound.

Data Presentation: Quantitative Comparison of Neuromuscular Blocking Agents

The following tables summarize the key quantitative parameters for this compound, atracurium, and cisatracurium based on available clinical data. It is important to note that direct head-to-head clinical trials involving all three agents are limited; therefore, the data presented are compiled from various studies and should be interpreted with consideration of the different experimental conditions.

ParameterThis compoundAtracuriumCisatracurium
Potency (ED95) ~0.19 mg/kg[1][2]~0.2 mg/kg[3]~0.04 - 0.05 mg/kg[3][4]
Onset of Action (at 2-3x ED95) ≤ 90 seconds2.3 ± 1.1 minutes3.1 ± 1.0 minutes
Clinical Duration (T25%) ≤ 10 minutes35.4 ± 4.64 minutes64.6 ± 6.18 minutes
Recovery Index (25-75%) ~3 minutes18 ± 8 minutes18 ± 11 minutes

ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF). Onset of action and clinical duration can vary depending on the dose administered and the anesthetic technique used.

Experimental Protocols

To provide a framework for comparative studies, a representative experimental protocol for evaluating neuromuscular blocking agents is detailed below. This protocol is based on methodologies reported in randomized controlled trials comparing atracurium and cisatracurium.

Objective: To compare the pharmacodynamic profile (onset, duration, and recovery characteristics) and hemodynamic stability of two or more non-depolarizing neuromuscular blocking agents.

Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

Patient Population:

  • Inclusion Criteria: Adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation, with an anticipated duration of at least 90 minutes.

  • Exclusion Criteria: Patients with known neuromuscular, renal, or hepatic disease; history of allergic reaction to anesthetic agents; pregnancy; or those receiving medications known to interfere with neuromuscular transmission.

Anesthetic Technique:

  • Premedication: Intravenous midazolam (0.02-0.03 mg/kg) administered 5-10 minutes before induction of anesthesia.

  • Induction: Anesthesia is induced with propofol (2-2.5 mg/kg) and fentanyl (1-2 mcg/kg).

  • Maintenance: Anesthesia is maintained with a volatile anesthetic (e.g., sevoflurane) in an oxygen/air mixture to maintain a stable depth of anesthesia (e.g., Bispectral Index [BIS] between 40 and 60).

Neuromuscular Monitoring:

  • Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses of 0.2 ms duration in a train-of-four (TOF) pattern every 15 seconds.

  • Measurement: The evoked compound muscle action potential of the adductor pollicis muscle is recorded using acceleromyography.

  • Parameters Measured:

    • Onset Time: Time from the end of the neuromuscular blocking agent injection to 95% depression of the first twitch (T1) height.

    • Clinical Duration (T25%): Time from injection to the recovery of T1 to 25% of its baseline value.

    • Recovery Index (25-75%): Time taken for T1 to recover from 25% to 75% of its baseline value.

    • TOF Ratio Recovery: Time to recovery of the TOF ratio (T4/T1) to 0.9.

Drug Administration:

  • Following induction and stabilization of anesthesia, a baseline TOF measurement is obtained.

  • Patients are randomized to receive an intravenous bolus dose of the study drug (e.g., this compound, atracurium, or cisatracurium) at a specified multiple of its ED95.

  • The drug is administered as a rapid bolus over 5-10 seconds.

Data Collection and Analysis:

  • Neuromuscular data are continuously recorded.

  • Hemodynamic parameters (heart rate, mean arterial pressure) are recorded at baseline, immediately after induction, after administration of the neuromuscular blocking agent, at intubation, and at regular intervals thereafter.

  • Statistical analysis is performed to compare the pharmacodynamic and hemodynamic variables between the groups.

Mandatory Visualizations

Signaling Pathway: Neuromuscular Blockade at the Nicotinic Acetylcholine Receptor

Neuromuscular_Blockade cluster_Presynaptic Presynaptic Nerve Terminal cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Muscle Membrane Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_Influx Vesicle_Fusion ACh Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Released Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh nAChR_Closed Nicotinic ACh Receptor (Closed State) ACh->nAChR_Closed Binds NMBA Gantacurium / Atracurium / Cisatracurium NMBA->nAChR_Closed Competitively Binds No_Depolarization No Depolarization nAChR_Open Nicotinic ACh Receptor (Open State) nAChR_Closed->nAChR_Open Conformational Change Paralysis Muscle Paralysis Ion_Flow Na⁺ Influx / K⁺ Efflux nAChR_Open->Ion_Flow Depolarization End-Plate Potential (Depolarization) Ion_Flow->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Mechanism of non-depolarizing neuromuscular blockade.

Experimental Workflow: Comparative Clinical Trial

Experimental_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization cluster_Intervention Intervention cluster_Data_Collection Data Collection cluster_Analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Atracurium Randomization->Group_B Group_C Group C: Cisatracurium Randomization->Group_C Anesthesia Anesthesia Induction & Maintenance Group_A->Anesthesia Group_B->Anesthesia Group_C->Anesthesia NM_Monitoring Neuromuscular Monitoring (TOF) Anesthesia->NM_Monitoring Hemodynamic_Monitoring Hemodynamic Monitoring Anesthesia->Hemodynamic_Monitoring Data_Analysis Statistical Analysis of Pharmacodynamics & Hemodynamics NM_Monitoring->Data_Analysis Hemodynamic_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow of a randomized controlled trial comparing neuromuscular blockers.

Logical Relationship: Elimination Pathways

Elimination_Pathways cluster_Drugs Neuromuscular Blocking Agents cluster_Pathways Primary Elimination Pathways cluster_Metabolites Metabolites Gantacurium This compound Cysteine_Adduction Cysteine Adduction (Rapid, Organ-Independent) Gantacurium->Cysteine_Adduction Atracurium_Cisatracurium Atracurium & Cisatracurium Hofmann_Elimination Hofmann Elimination (pH & Temperature Dependent) Atracurium_Cisatracurium->Hofmann_Elimination Ester_Hydrolysis Ester Hydrolysis (Non-specific Esterases) Atracurium_Cisatracurium->Ester_Hydrolysis Minor Pathway Inactive_Adduct Inactive Cysteine Adduct Cysteine_Adduction->Inactive_Adduct Laudanosine Laudanosine & Acrylate Derivatives Hofmann_Elimination->Laudanosine Ester_Hydrolysis->Laudanosine

Caption: Contrasting elimination pathways of the neuromuscular blockers.

References

A Preclinical Head-to-Head: Gantacurium Chloride versus Mivacurium

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuromuscular blocking agents, the quest for compounds with a rapid onset and ultrashort duration of action continues. This guide provides a detailed preclinical comparison of gantacurium chloride, an investigational non-depolarizing neuromuscular blocking drug, and mivacurium, a clinically established short-acting agent. The following analysis is based on available preclinical data, primarily from studies conducted in Rhesus monkeys, to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative pharmacology.

Comparative Efficacy and Potency

Preclinical investigations in Rhesus monkeys have revealed that this compound and mivacurium exhibit identical potency.[1] However, significant differences were observed in their onset and duration of action, positioning gantacurium as a potentially faster and shorter-acting agent.

ParameterThis compoundMivacuriumAnimal Model
Potency (ED95) 0.16 mg/kg0.16 mg/kgRhesus Monkey
Onset of Action Significantly faster than mivacurium.[1] 100% neuromuscular block at the laryngeal adductors and larynx in 1 minute at doses of 2-3x ED95.[1]Slower onset compared to gantacurium.Rhesus Monkey, Humans
Duration of Action (3x ED95) 8.5 ± 0.5 minutes (to 95% twitch recovery)22 ± 2.6 minutes (to 95% twitch recovery)Rhesus Monkey
Spontaneous Recovery Spontaneous recovery of a train-of-four ratio ≥ 0.9 within 10 minutes following a 0.18 mg/kg dose.[1]Slower spontaneous recovery compared to gantacurium.[1]Rhesus Monkey

Mechanism of Action and Metabolism

Both this compound and mivacurium are non-depolarizing neuromuscular blocking agents that act by competitively antagonizing acetylcholine at the nicotinic receptors on the motor end-plate. This competitive inhibition prevents muscle depolarization and subsequent contraction. The key difference lies in their metabolic pathways, which dictates their duration of action and reversal mechanisms.

This compound: A Dual Pathway of Degradation

Gantacurium is uniquely metabolized through two chemical degradation pathways, independent of organ function. The primary and rapid route is cysteine adduction, where the amino acid L-cysteine binds to the gantacurium molecule, forming an inactive heterocyclic ring. A slower, secondary pathway is pH-sensitive hydrolysis. This dual mechanism contributes to its ultrashort duration of action.

Gantacurium_Metabolism Gantacurium This compound Active Active Neuromuscular Blockade Gantacurium->Active Cysteine L-cysteine Adduction (Fast) Active->Cysteine Hydrolysis pH-sensitive Hydrolysis (Slow) Active->Hydrolysis Inactive Inactive Metabolites Cysteine->Inactive Hydrolysis->Inactive

This compound Metabolism Pathway
Mivacurium: Enzymatic Degradation

Mivacurium's short duration of action is attributed to its rapid hydrolysis by plasma cholinesterase, an enzyme present in the blood. This enzymatic degradation results in inactive metabolites.

Mivacurium_Metabolism Mivacurium Mivacurium Active Active Neuromuscular Blockade Mivacurium->Active PlasmaCholinesterase Plasma Cholinesterase (Enzymatic Hydrolysis) Active->PlasmaCholinesterase Inactive Inactive Metabolites PlasmaCholinesterase->Inactive

Mivacurium Metabolism Pathway

Safety and Tolerability Profile

Preclinical studies have also shed light on the safety profiles of both compounds, particularly concerning histamine release and cardiovascular effects.

ParameterThis compoundMivacuriumAnimal Model
Histamine Release Minimal histamine release at 25-50x ED95. Histaminoid responses observed in humans at 3-4x ED95.Known to cause histamine release. Histaminoid responses in humans seen at 2.5x ED95.Beagles, Humans
Cardiovascular Effects 10-25% decrease in arterial pressure at 25-50x ED95.Can cause hypotension, particularly with rapid bolus administration.Beagles, Humans
Bronchoconstriction No pulmonary vasoconstriction or bronchoconstriction observed in beagles. Devoid of significant effects at airway muscarinic receptors in guinea pigs.Generally not associated with bronchospasm, though histamine release can be a contributing factor.Beagles, Guinea Pigs

Experimental Protocols

The preclinical comparison of gantacurium and mivacurium involved established animal models and methodologies to assess neuromuscular function.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating neuromuscular blocking agents in a preclinical setting.

Experimental_Workflow Start Animal Model (e.g., Rhesus Monkey) Anesthesia Anesthesia Induction and Maintenance Start->Anesthesia Monitoring Physiological Monitoring (HR, BP, etc.) Anesthesia->Monitoring NerveStimulation Nerve Stimulation (e.g., Train-of-Four) Anesthesia->NerveStimulation DrugAdmin Test Compound Administration (Gantacurium or Mivacurium) NerveStimulation->DrugAdmin DataCollection Measurement of Neuromuscular Blockade (Twitch Response) DrugAdmin->DataCollection Recovery Observation of Spontaneous Recovery DataCollection->Recovery DataAnalysis Data Analysis and Comparison Recovery->DataAnalysis

General Preclinical Experimental Workflow

Key Methodological Aspects:

  • Animal Models: Rhesus monkeys and beagles have been instrumental in the preclinical evaluation of these compounds.

  • Anesthesia: Anesthesia is maintained throughout the experiment to ensure the welfare of the animal and to avoid interference with the neuromuscular measurements.

  • Neuromuscular Monitoring: The degree of neuromuscular blockade is typically quantified by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., adductor pollicis muscle twitch). The train-of-four (TOF) stimulation pattern is a standard method used.

  • Dose-Response Studies: To determine the potency (ED95), incremental doses of the neuromuscular blocking agent are administered until a 95% reduction in twitch height is observed.

Conclusion

Preclinical data suggests that this compound offers a distinct pharmacological profile compared to mivacurium. While both are non-depolarizing neuromuscular blocking agents with similar potency, gantacurium exhibits a significantly faster onset and shorter duration of action. This is primarily attributed to its unique, non-enzymatic degradation pathway involving cysteine adduction. These characteristics position gantacurium as a compound of interest for clinical scenarios requiring rapid and predictable control of neuromuscular function. Further clinical studies are necessary to fully elucidate its therapeutic potential and safety in humans.

References

A Comparative Analysis of Gantacurium Chloride and CW002: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Gantacurium chloride and CW002 are novel, non-depolarizing neuromuscular blocking agents (NMBAs) belonging to the benzylisoquinolinium class of compounds. Both agents feature a unique, organ-independent mechanism of inactivation through chemical adduction with the endogenous amino acid L-cysteine, allowing for rapid and controllable reversal of neuromuscular blockade.[1][2][3] Gantacurium was developed as an ultra-short-acting NMBA to serve as a potential replacement for succinylcholine, while CW002 was designed as a structurally similar analogue with a more moderate, intermediate duration of action.[1][2] This guide provides a comparative analysis of their pharmacodynamics, pharmacokinetics, and safety profiles, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action and Inactivation

Both gantacurium and CW002 act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking the binding of acetylcholine, they prevent depolarization of the muscle fiber, leading to skeletal muscle relaxation.

The key innovation in this class of drugs is their unique inactivation pathway. Unlike older NMBAs that rely on organ-dependent metabolism or Hofmann elimination, gantacurium and CW002 are primarily degraded in the plasma via two chemical processes:

  • Cysteine Adduction (Fast): A rapid, covalent binding of the amino acid L-cysteine to the drug molecule. This process forms a pharmacologically inert adduct, effectively clearing the active drug from the circulation. This mechanism is independent of body pH and temperature.

  • Ester Hydrolysis (Slow): A slower, pH-sensitive hydrolysis of the ester linkages in the molecules.

This dual-pathway inactivation allows for a predictable duration of action and, critically, enables the rapid reversal of neuromuscular blockade at any depth by the administration of exogenous L-cysteine.

Fig 1. Mechanism of Action and Inactivation Pathway cluster_NMJ Neuromuscular Junction cluster_Inactivation Plasma Inactivation ACh Acetylcholine (ACh) Receptor Nicotinic ACh Receptor (Motor Endplate) ACh->Receptor Binds Active_Drug Active NMBA (Gantacurium / CW002) NMBA Gantacurium or CW002 Block Blockade NMBA->Block Block->Receptor Adduct Inert Cysteine Adduct Active_Drug->Adduct Adduction (Fast) Hydrolysis Inactive Metabolites Active_Drug->Hydrolysis Hydrolysis (Slow) Cysteine L-Cysteine Cysteine->Adduct

Caption: Mechanism of competitive blockade at the nAChR and subsequent plasma inactivation.

Structural and Pharmacological Differences

The primary structural difference between the two compounds dictates their distinct pharmacological profiles. Gantacurium is an asymmetric monochlorofumarate, whereas CW002 is a symmetrical fumarate lacking the chlorine atom. This modification makes CW002 interact more slowly with L-cysteine, resulting in a longer duration of action.

  • Gantacurium: Designed for an ultra-short duration of action, comparable to succinylcholine.

  • CW002: Designed for an intermediate duration of action, offering a longer window of muscle relaxation than gantacurium.

Comparative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters for gantacurium and CW002 from human and preclinical studies.

Table 1: Potency (ED95) in Various Species
CompoundHumanRhesus MonkeyDogGuinea PigRabbit
Gantacurium 0.19 mg/kgN/AN/A0.064 mg/kgN/A
CW002 0.077 mg/kgN/AN/A0.012 mg/kg0.01 mg/kg
Note: Potency can vary based on anesthetic regimen and species.
Table 2: Onset and Duration of Action in Humans (Anesthetized)
ParameterGantacuriumCW002
Dose ~2-3x ED951.8x ED95 (0.14 mg/kg)
Onset to Max Block ≤ 1.5 minutes~3.3 minutes (200s)
Clinical Duration (to 25% recovery) ~10 minutes~34 minutes
Time to TOF ratio ≥ 0.9 ~15 minutes59 - 86 minutes

Safety and Side Effect Profile

A critical aspect of NMBA development is the safety profile, particularly regarding histamine release and cardiovascular stability.

  • Gantacurium: In human volunteers, transient cardiovascular side effects and histamine release were observed at doses of 3x ED95 or higher.

  • CW002: Preclinical and human studies have shown minimal cardiopulmonary side effects and no significant histamine release at clinically relevant doses. In Rhesus monkeys, histamine release was only observed at very high doses (40x to 60x ED95), suggesting a wider safety margin compared to gantacurium in this regard. Neither compound has been found to potentiate airway smooth muscle constriction in guinea pig models, indicating a lower risk of bronchospasm compared to older agents like rapacuronium.

Table 3: Comparative Safety Profile
FeatureGantacuriumCW002
Histamine Release (Humans) Observed at ≥ 3x ED95Not observed at 1.8x ED95
Cardiovascular Effects Transient hypotension at ≥ 3x ED95Minimal changes at 1.8x ED95
Bronchoconstriction Potential Low; no potentiation in guinea pigsLow; no potentiation in guinea pigs

Experimental Protocols

The data cited in this guide were primarily generated using the following established methodologies.

A. In Vivo Neuromuscular Blockade Assessment
  • Animal Models: Studies have been conducted in various species, including Rhesus monkeys, dogs, cats, rabbits, and guinea pigs, under general anesthesia (e.g., isoflurane or sevoflurane).

  • Human Studies: Conducted in healthy adult volunteers under general anesthesia (e.g., sevoflurane/nitrous oxide).

  • Stimulation: The ulnar or sciatic nerve is stimulated supramaximally using a train-of-four (TOF) pattern.

  • Measurement: The evoked muscle response (twitch) of the adductor pollicis (in humans) or tibialis anterior (in animals) is measured using mechanomyography or acceleromyography.

  • Data Collection: Key parameters recorded include the time to maximum twitch depression (onset), time for twitch height to recover from 25% to 75% of baseline (recovery index), and time to a TOF ratio of ≥0.9 (duration).

Fig 2. Experimental Workflow for NMBA Assessment cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Anesthesia Induce & Maintain General Anesthesia Monitor Attach Electrodes & Transducer Anesthesia->Monitor Baseline Record Baseline Twitch (TOF) Monitor->Baseline Administer Administer NMBA (IV Bolus) Baseline->Administer Record Record Twitch Depression & Recovery Administer->Record Calculate Calculate Parameters: - Onset - Duration - ED95 Record->Calculate

Caption: Generalized workflow for in vivo pharmacodynamic studies of NMBAs.

B. Cardiovascular and Airway Safety Assessment
  • Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded via an arterial line.

  • Histamine Measurement: Arterial blood samples are drawn before and after drug administration to measure plasma histamine concentrations.

  • Airway Effects: In guinea pig models, pulmonary inflation pressure is monitored following vagal nerve stimulation to assess any potentiation of muscarinic receptor-mediated bronchoconstriction.

Conclusion

Gantacurium and CW002 represent a significant advancement in neuromuscular blocking drug design, offering predictable durations of action and a novel, rapid reversal mechanism via L-cysteine adduction.

  • Gantacurium demonstrates a pharmacodynamic profile similar to succinylcholine with an ultra-short duration, but its clinical development has been hampered by histamine release at higher doses.

  • CW002 , with its intermediate duration and improved safety profile regarding histamine release, presents a promising alternative for surgical procedures requiring a longer period of muscle relaxation than that provided by gantacurium.

The choice between these agents in a clinical context would depend on the required duration of neuromuscular blockade. The unique ability to be reversed by L-cysteine at any time is a key advantage for this entire class of compounds, potentially improving the safety and efficiency of anesthetic care.

References

Validation of Gantacurium Chloride's Ultra-Short Duration of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gantacurium chloride's performance against other neuromuscular blocking agents, focusing on the validation of its ultra-short duration of action. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its potential clinical utility. Gantacurium is an experimental, non-depolarizing neuromuscular blocker characterized by a rapid onset and an ultra-short duration of action.[1] Its unique inactivation pathway, independent of organ function, distinguishes it from other agents in its class.[1][2]

Comparative Pharmacodynamics: Gantacurium vs. Alternatives

The ultra-short duration of action of gantacurium is best understood in comparison to the established depolarizing agent, succinylcholine, and the widely used non-depolarizing agent, rocuronium.

ParameterThis compoundSuccinylcholineRocuronium
Class Non-depolarizing, Asymmetric isoquinolinium diester[2]DepolarizingNon-depolarizing, Aminosteroid
ED95 *0.19 mg/kg[3]~0.3 - 0.6 mg/kg~0.3 mg/kg
Onset of Max Block (at ~2x ED95) ≤ 1.5 minutes~ 1 minute~1 - 2 minutes
Clinical Duration (to 25% T1 recovery) ~10 minutes (for doses up to 0.72 mg/kg)4 - 6 minutes30 - 70 minutes
Spontaneous Recovery (to TOF ratio ≥ 0.9) ≤ 15 minutes9 - 13 minutes37 - 72 minutes
Mechanism of Inactivation Rapid chemical degradation via L-cysteine adduction and slower ester hydrolysisRapid hydrolysis by plasma butyrylcholinesterasePrimarily hepatic metabolism and biliary excretion

*ED95: The dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF).

Mechanism of Action and Inactivation

Gantacurium's distinct profile stems from its novel, organ-independent mechanism of inactivation. This process involves two key pathways. The primary and most rapid pathway is the adduction of the endogenous amino acid L-cysteine to the molecule. This forms a pharmacologically inert cysteine adduct. A second, slower pathway is pH-sensitive hydrolysis at the ester linkages. This dual-pathway degradation is not reliant on hepatic or renal function, offering a predictable recovery profile. Furthermore, the neuromuscular block induced by gantacurium can be rapidly and completely reversed at any point by the administration of exogenous L-cysteine.

G cluster_main Gantacurium This compound (Active) Adduct Inactive Cysteine Adduct Gantacurium->Adduct Rapid Adduction (Primary Pathway) Hydrolysis_Products Inactive Hydrolysis Products Gantacurium->Hydrolysis_Products Slow Ester Hydrolysis (Secondary Pathway) Cysteine Endogenous L-cysteine Cysteine->Adduct Adduct->Hydrolysis_Products Subsequent Hydrolysis

Caption: Chemical degradation pathway of this compound.

Experimental Protocols

The validation of gantacurium's pharmacodynamic profile is typically conducted through rigorous clinical trials. A generalized protocol for these studies is outlined below.

Objective:

To determine the dose-response, onset of action, duration of action, and recovery characteristics of this compound in adult patients undergoing general anesthesia.

Methodology:
  • Patient Selection: Healthy adult patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation are recruited. Exclusion criteria include neuromuscular diseases, significant renal or hepatic impairment, and known allergies to anesthetic agents.

  • Anesthesia Induction and Maintenance: Anesthesia is typically induced with an intravenous agent such as propofol, supplemented with an opioid like fentanyl. Anesthesia is maintained with an inhaled anesthetic (e.g., sevoflurane in N₂O/O₂) to ensure a stable level of anesthesia, which could otherwise interfere with neuromuscular monitoring.

  • Neuromuscular Monitoring:

    • Technique: Acceleromyography of the adductor pollicis muscle is used to quantify the neuromuscular block.

    • Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses.

    • Pattern: A train-of-four (TOF) stimulation pattern (four stimuli at 2 Hz every 15 seconds) is applied.

    • Calibration: A baseline TOF measurement is established after induction of anesthesia but before administration of the neuromuscular blocking agent.

  • Drug Administration and Data Collection:

    • This compound is administered as a rapid intravenous bolus at varying doses (e.g., 1x, 2x, 3x ED95).

    • The time from injection to the disappearance of the first twitch (T1) of the TOF is recorded as the onset of action .

    • The time from injection until T1 recovers to 25% of its baseline value is defined as the clinical duration .

    • The time from 25% to 75% recovery of T1 is the recovery index .

    • The time to achieve a TOF ratio (T4/T1) of ≥ 0.9 is recorded as the time to spontaneous recovery .

  • Reversal (if applicable): In specific study arms, a bolus of L-cysteine (e.g., 10 mg/kg) may be administered after the onset of neuromuscular block to evaluate the speed and efficacy of induced reversal.

Workflow Diagram

G cluster_workflow Start Patient Screening & Informed Consent Induction Anesthesia Induction (e.g., Propofol, Fentanyl) Start->Induction Baseline Establish Baseline Neuromuscular Function (TOF) Induction->Baseline Admin Administer Gantacurium (IV Bolus) Baseline->Admin Monitor Continuous Acceleromyography Monitoring Admin->Monitor Endpoints Record Endpoints: - Onset Time - Clinical Duration - Spontaneous Recovery (TOF ≥ 0.9) Monitor->Endpoints End End of Study Period Endpoints->End

Caption: Generalized experimental workflow for pharmacodynamic assessment.

References

A Comparative Analysis of L-Cysteine and Cholinesterase Inhibitors for the Reversal of Gantacurium Chloride-Induced Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct reversal strategies for the ultra-short-acting neuromuscular blocking agent, gantacurium chloride: the direct chemical inactivation by L-cysteine and the indirect physiological antagonism by cholinesterase inhibitors. This analysis is supported by a synthesis of available preclinical and clinical experimental data.

Introduction to this compound and its Reversal

This compound is a non-depolarizing neuromuscular blocking agent characterized by a rapid onset and an ultra-short duration of action.[1][2] Its primary mechanism of inactivation is chemical degradation through two pathways: a rapid adduction of the endogenous amino acid L-cysteine and a slower pH-sensitive hydrolysis.[1][2] This unique mechanism of breakdown allows for two potential avenues of pharmacological reversal. The first is the administration of exogenous L-cysteine, which directly and rapidly inactivates the gantacurium molecule.[1] The second, a more traditional approach for non-depolarizing blockers, involves the use of cholinesterase inhibitors to indirectly increase the concentration of acetylcholine at the neuromuscular junction.

Mechanism of Action of Reversal Agents

L-Cysteine: Direct Chemical Inactivation

The reversal of gantacurium by L-cysteine is a direct chemical process known as adduction. The thiol group of L-cysteine attacks the electron-deficient double bond in the chlorofumarate moiety of the gantacurium molecule. This reaction forms a stable, pharmacologically inactive cyclized adduct. This adduct has a significantly lower affinity for the nicotinic acetylcholine receptor at the neuromuscular junction, leading to a rapid restoration of neuromuscular function. This mechanism is independent of the depth of neuromuscular blockade.

Cholinesterase Inhibitors: Indirect Physiological Antagonism

Cholinesterase inhibitors, such as neostigmine and edrophonium, act by inhibiting the enzyme acetylcholinesterase at the neuromuscular junction. This inhibition leads to an accumulation of acetylcholine, the endogenous neurotransmitter. The increased concentration of acetylcholine then competes with the non-depolarizing neuromuscular blocking agent (gantacurium) for binding to the postsynaptic nicotinic acetylcholine receptors, thereby overcoming the blockade and restoring neuromuscular transmission. The effectiveness of this indirect mechanism is dependent on the depth of the neuromuscular block; reversal is generally slower and less effective in cases of profound blockade.

Comparative Efficacy and Speed of Reversal

Preclinical and clinical data consistently demonstrate that L-cysteine provides a more rapid and complete reversal of gantacurium-induced neuromuscular blockade compared to cholinesterase inhibitors.

Preclinical Data

Studies in rhesus monkeys have shown that intravenous administration of L-cysteine can abolish a deep neuromuscular blockade induced by gantacurium within minutes. In contrast, reversal with cholinesterase inhibitors is significantly slower. For instance, after administration of approximately 4-5 times the ED95 dose of gantacurium, L-cysteine (10-50 mg/kg) resulted in the abolishment of the block within 2-3 minutes.

Clinical Data

In human volunteers, the reversal of a gantacurium-induced neuromuscular block with edrophonium, a short-acting cholinesterase inhibitor, was able to decrease the time to a train-of-four (TOF) ratio of ≥ 0.90 to 3.8 minutes when administered at 10% recovery of the first twitch (T1). Spontaneous recovery to the same endpoint from a similar level of block occurred in 5.7 minutes. While clinical trial data on L-cysteine reversal in humans is limited as gantacurium is no longer in clinical development, preclinical evidence strongly suggests a significant superiority in the speed and completeness of reversal at any depth of blockade.

Quantitative Data Comparison

The following tables summarize the available quantitative data from preclinical and clinical studies comparing the reversal of gantacurium-induced neuromuscular blockade.

Table 1: Pharmacodynamic Properties of this compound

ParameterSpeciesValueReference
ED95Human Volunteers0.19 mg/kg
Onset of Action (2-3x ED95)Human Volunteers~1.5 minutes
Duration of Action (to TOF ratio ≥ 0.90)Human Volunteers~15 minutes
ED95Rhesus Monkey0.06 mg/kg
Onset of Action (3x ED95)Rhesus Monkey< 1 minute
Duration of Action (to 95% twitch recovery)Rhesus Monkey8.5 ± 0.5 minutes

Table 2: Reversal of Gantacurium-Induced Neuromuscular Blockade

Reversal AgentSpeciesDoseTime to Recovery (TOF ratio ≥ 0.90 or equivalent)ConditionsReference
L-Cysteine Rhesus Monkey10-50 mg/kg2-3 minutesAdministered 1 minute after ~4-5x ED95 dose
L-Cysteine Rhesus Monkey10 mg/kg1-2 minutesReversal of 8x ED95 dose
Edrophonium Human Volunteers0.5 mg/kg3.8 minutesAdministered at 10% T1 recovery
Spontaneous Recovery Human VolunteersN/A5.7 minutesFrom 10% T1 recovery

Experimental Protocols

In Vitro L-Cysteine Adduction Assay

Objective: To determine the rate of chemical inactivation of this compound by L-cysteine in a controlled in vitro environment.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a separate stock solution of L-cysteine in the same buffer.

  • Reaction Initiation: Mix the this compound and L-cysteine solutions at a defined molar ratio (e.g., 1:10) in a temperature-controlled environment (e.g., 37°C).

  • Sample Collection: At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquot by adding a suitable agent (e.g., a strong acid) to prevent further adduction.

  • Analysis: Analyze the concentration of remaining this compound in each aliquot using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

  • Data Analysis: Plot the concentration of this compound as a function of time and calculate the reaction half-time (t½) of the adduction process.

In Vivo Neuromuscular Blockade and Reversal in a Preclinical Model (Rhesus Monkey)

Objective: To compare the in vivo efficacy and speed of reversal of gantacurium-induced neuromuscular blockade by L-cysteine versus a cholinesterase inhibitor.

Methodology:

  • Animal Preparation: Anesthetize adult rhesus monkeys with a suitable anesthetic agent (e.g., isoflurane). Intubate the trachea and maintain ventilation. Catheterize a peripheral vein for drug administration and an artery for continuous blood pressure monitoring.

  • Neuromuscular Monitoring: Place stimulating electrodes along the path of the ulnar nerve at the wrist. Place a force-displacement transducer on the thumb to measure the evoked twitch response of the adductor pollicis muscle. Elicit supramaximal nerve stimulation using a train-of-four (TOF) pattern (four stimuli at 2 Hz every 15 seconds).

  • Induction of Blockade: Administer a bolus dose of this compound (e.g., 4-5x ED95) intravenously to induce a deep neuromuscular blockade (e.g., >95% twitch depression).

  • Reversal Administration:

    • L-Cysteine Group: At a predetermined time after gantacurium administration (e.g., 1 minute), administer a bolus dose of L-cysteine (e.g., 10-50 mg/kg) intravenously.

    • Cholinesterase Inhibitor Group: At a predetermined level of spontaneous recovery (e.g., 10% recovery of the first twitch, T1), administer a bolus dose of a cholinesterase inhibitor (e.g., edrophonium with atropine to counteract muscarinic side effects).

    • Control Group: Allow for spontaneous recovery without the administration of a reversal agent.

  • Data Recording: Continuously record the twitch responses, heart rate, and mean arterial pressure throughout the experiment.

  • Data Analysis: Determine the time from the administration of the reversal agent to the recovery of the TOF ratio to ≥ 0.9. Compare the recovery times between the different reversal groups and the spontaneous recovery group using appropriate statistical analysis.

Visualizations

G cluster_Gantacurium This compound cluster_Receptor Neuromuscular Junction Gantacurium Gantacurium (Active) Receptor Nicotinic ACh Receptor Gantacurium->Receptor Binds to Block Neuromuscular Blockade Receptor->Block Leads to

Caption: this compound binding to nicotinic receptors.

G cluster_L_Cysteine L-Cysteine Reversal LCysteine L-Cysteine Gantacurium_Active Gantacurium (Active) LCysteine->Gantacurium_Active Adduction Gantacurium_Inactive Inactive Adduct Gantacurium_Active->Gantacurium_Inactive Forms Reversal Reversal of Blockade Gantacurium_Inactive->Reversal Leads to

Caption: L-Cysteine direct inactivation of gantacurium.

G cluster_Cholinesterase Cholinesterase Inhibitor Reversal ChE_Inhibitor Cholinesterase Inhibitor AChE Acetylcholinesterase ChE_Inhibitor->AChE Inhibits ACh Acetylcholine (Increased) AChE->ACh Breaks down Receptor Nicotinic ACh Receptor ACh->Receptor Competes with Gantacurium Gantacurium Gantacurium->Receptor for binding Reversal Reversal of Blockade Receptor->Reversal Leads to

Caption: Cholinesterase inhibitor indirect reversal mechanism.

G cluster_Workflow Experimental Workflow: In Vivo Comparison start Anesthetized Animal (e.g., Rhesus Monkey) monitoring Establish Neuromuscular Monitoring (TOF) start->monitoring blockade Induce Deep Blockade with Gantacurium monitoring->blockade decision Administer Reversal Agent blockade->decision lcysteine L-Cysteine decision->lcysteine Group 1 che_inhibitor Cholinesterase Inhibitor decision->che_inhibitor Group 2 control Spontaneous Recovery decision->control Group 3 record Record Recovery (Time to TOF ratio ≥ 0.9) lcysteine->record che_inhibitor->record control->record analysis Compare Recovery Times record->analysis

Caption: Workflow for in vivo reversal agent comparison.

Conclusion

References

Gantacurium Chloride: A Comparative Analysis of a Rapid-Onset, Ultra-Short-Acting Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gantacurium chloride, an investigational non-depolarizing neuromuscular blocking agent, garnered significant interest for its rapid onset and ultra-short duration of action, positioning it as a potential alternative to succinylcholine for rapid sequence intubation. Despite promising preclinical and early clinical data, its development was discontinued. This guide provides a comparative overview of this compound against key neuromuscular blocking agents, based on available experimental data.

Performance Comparison

Gantacurium's key feature was its unique degradation pathway, independent of organ function, via adduction with the endogenous amino acid L-cysteine. This mechanism was designed to provide a rapid and predictable offset of action. The following tables summarize the available quantitative data from preclinical and early-phase clinical studies, comparing gantacurium with succinylcholine and mivacurium. Data for other commonly used neuromuscular blockers are included for broader context.

Pharmacodynamic Comparison: Onset and Duration of Action
AgentClassED95Onset of Action (at 2-3x ED95)Clinical Duration (Time to 25% Recovery)Spontaneous Recovery Index (25-75%)
This compound Benzylisoquinolinium0.19 mg/kg (Humans)[1][2][3]≤ 90 seconds (Humans)[1]≤ 10 minutes (Humans)[1]3 minutes (Humans)
Succinylcholine Depolarizing~0.3 mg/kg (Humans)~60 seconds (Humans)4-6 minutes (Humans)2-3 minutes (Humans)
Mivacurium Benzylisoquinolinium0.07-0.08 mg/kg (Humans)2-3 minutes (Humans)12-20 minutes (Humans)5-7 minutes (Humans)
Rocuronium Aminosteroid0.3 mg/kg (Humans)60-90 seconds (at 2x ED95)30-40 minutes (Humans)10-15 minutes (Humans)
Cisatracurium Benzylisoquinolinium0.05 mg/kg (Humans)3-5 minutes (Humans)35-45 minutes (Humans)10-15 minutes (Humans)
Atracurium Benzylisoquinolinium0.2 mg/kg (Humans)3-5 minutes (Humans)20-35 minutes (Humans)10-15 minutes (Humans)
Preclinical Head-to-Head Data: Gantacurium vs. Mivacurium in Rhesus Monkeys
Parameter (at 3x ED95)This compound (0.16 mg/kg)Mivacurium (0.16 mg/kg)
Time to 95% Twitch Recovery 8.5 ± 0.5 minutes22 ± 2.6 minutes
Spontaneous Recovery to TOF ratio ≥ 0.9 Within 10 minutes (at 0.18 mg/kg)Not reported in snippet
Safety Profile: Histamine Release
AgentDoseObservation
This compound ≤ 2.5x ED95 (≤ 0.45 mg/kg)Not associated with histamine release in healthy volunteers.
~3x ED95 (0.54 mg/kg)One of four volunteers experienced histamine release with transient hypotension.
~4x ED95 (0.72 mg/kg)Three of four volunteers experienced histamine release with transient hypotension and cutaneous flushing.
Mivacurium ≥ 2x ED95Associated with histamine release, leading to transient hypotension and flushing.
Atracurium ≥ 2.5x ED95Can cause histamine release, particularly with rapid injection.
Cisatracurium Up to 8x ED95Not associated with clinically significant histamine release.
Rocuronium Clinically relevant dosesMinimal to no histamine release.

Experimental Protocols

While full, peer-reviewed publications of late-phase clinical trials are unavailable, the following outlines the methodology for key investigations based on published abstracts, preclinical studies, and clinical trial registry information.

Phase II Clinical Trial for Tracheal Intubation (NCT00235976)

This multicenter, randomized, controlled, observer-blinded, dose-response study aimed to evaluate the efficacy and safety of this compound for tracheal intubation in healthy adult patients undergoing surgery with general anesthesia.

  • Objective: To determine the dose-response relationship of a single bolus intravenous dose of this compound on tracheal intubation conditions at 60 seconds.

  • Patient Population: Healthy adult patients (ASA physical status I and II) scheduled for elective surgery requiring general anesthesia and tracheal intubation.

  • Anesthetic Induction: A standardized induction sequence of propofol and an opioid was used.

  • Intervention: Patients were randomized to receive a single rapid bolus intravenous dose of this compound, succinylcholine (as a reference drug), or placebo.

  • Primary Efficacy Endpoint: The quality of tracheal intubation at 60 seconds, assessed by a blinded intubator.

  • Neuromuscular Monitoring: While not explicitly detailed in the summary, standard neuromuscular monitoring using train-of-four (TOF) stimulation of the ulnar nerve and measurement of the adductor pollicis muscle response would have been employed to assess the onset and duration of neuromuscular block.

Preclinical Evaluation of Airway Muscarinic Receptor Interaction in Guinea Pigs

This study aimed to assess the potential of gantacurium and a related compound, CW002, to interact with airway muscarinic receptors, a mechanism associated with bronchospasm.

  • Animal Model: Male Hartley guinea pigs.

  • Anesthesia: Urethane-anesthetized, pancuronium-paralyzed, and mechanically ventilated.

  • Experimental Groups: Cumulative doses of gantacurium, CW002, cisatracurium (negative control), or rapacuronium (positive control) were administered.

  • Measurements:

    • Neuromuscular Blockade (ED95): Determined by stimulating the sciatic nerve and measuring the gastrocnemius twitch response.

    • Airway Effects: Pulmonary inflation pressure was monitored to assess changes in airway tone.

    • Muscarinic Receptor Interaction: The effects of the drugs on vagal nerve stimulation-induced and intravenous acetylcholine-induced increases in pulmonary inflation pressure and bradycardia were measured.

  • Results: Gantacurium and CW002, similar to cisatracurium, did not potentiate muscarinic receptor-mediated airway constriction, in contrast to rapacuronium.

Visualizations

This compound Metabolism Pathway

Gantacurium_Metabolism Gantacurium This compound (Active Drug) Adduct Inactive Cysteine Adduct Gantacurium->Adduct Cysteine Adduction (Rapid Inactivation) Hydrolysis_Products Inactive Hydrolysis Products Gantacurium->Hydrolysis_Products Ester Hydrolysis (Very Slow) Cysteine L-cysteine (Endogenous) Cysteine->Adduct Adduct->Hydrolysis_Products Ester Hydrolysis (Slow)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Neuromuscular Blockade Assessment

NMB_Workflow cluster_prep Preparation cluster_intervention Intervention & Monitoring cluster_data Data Collection Patient_Prep Patient Preparation & Anesthetic Induction Baseline_TOF Establish Baseline TOF Stimulation Patient_Prep->Baseline_TOF Drug_Admin Administer Neuromuscular Blocking Agent Baseline_TOF->Drug_Admin Monitor_Onset Monitor Onset of Block (TOF Count = 0) Drug_Admin->Monitor_Onset Intubation Perform Tracheal Intubation (Assess Conditions) Monitor_Onset->Intubation Record_Onset Record Onset Time Monitor_Onset->Record_Onset Monitor_Recovery Monitor Spontaneous Recovery (Return of TOF) Intubation->Monitor_Recovery Record_Duration Record Clinical Duration (Time to T1 25%) Monitor_Recovery->Record_Duration Record_Recovery Record Recovery Index (T1 25-75%) Monitor_Recovery->Record_Recovery

Caption: Generalized workflow for clinical assessment of neuromuscular blockade.

References

gantacurium chloride's lack of laudanosine metabolite compared to atracurium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuromuscular blocking agents gantacurium chloride and atracurium, with a specific focus on their metabolic pathways and the consequential absence of the laudanosine metabolite in gantacurium. The information presented is supported by experimental data and methodologies to assist in research and drug development.

Executive Summary

This compound is a non-depolarizing neuromuscular blocking agent that, unlike atracurium, does not produce the central nervous system (CNS) stimulant metabolite, laudanosine.[1][2] Atracurium undergoes Hofmann elimination and ester hydrolysis, both of which generate laudanosine, a compound that can cross the blood-brain barrier and potentially lead to seizures at high concentrations.[3][4][5] In contrast, gantacurium is primarily metabolized through rapid cysteine adduct formation, a unique pathway that does not yield laudanosine. This fundamental difference in metabolism represents a significant potential safety advantage for this compound.

Metabolic Pathways: A Tale of Two Molecules

The distinct metabolic routes of this compound and atracurium are central to their differing side-effect profiles.

This compound Metabolism

Gantacurium is inactivated in the body via two main processes:

  • Rapid Cysteine Adduct Formation: This is the primary and rapid inactivation pathway. The endogenous amino acid cysteine binds to the gantacurium molecule, forming a pharmacologically inert cysteine adduct. This process is not dependent on body pH or temperature.

  • Slow Ester Hydrolysis: A secondary, slower degradation occurs through the hydrolysis of the ester bonds in the molecule.

Crucially, neither of these pathways leads to the formation of laudanosine. The metabolites of gantacurium are reported to have no neuromuscular activity.

Atracurium Metabolism

Atracurium is eliminated through two parallel pathways, both of which result in the formation of laudanosine:

  • Hofmann Elimination: This is a non-enzymatic chemical breakdown that occurs at physiological pH and temperature, accounting for a significant portion of atracurium's metabolism. This process cleaves the molecule, releasing laudanosine.

  • Ester Hydrolysis: This process is catalyzed by non-specific plasma esterases and also contributes to the breakdown of atracurium, yielding laudanosine as a metabolite.

The dual pathways of atracurium metabolism are illustrated in the following diagram.

Atracurium_Metabolism Atracurium Atracurium Hofmann Hofmann Elimination (pH and Temperature Dependent) Atracurium->Hofmann Ester Ester Hydrolysis (Non-specific Esterases) Atracurium->Ester Laudanosine Laudanosine Hofmann->Laudanosine Other_Metabolites Other Metabolites Hofmann->Other_Metabolites Ester->Laudanosine Ester->Other_Metabolites Gantacurium_Metabolism Gantacurium This compound Cysteine_Adduction Rapid Cysteine Adduct Formation Gantacurium->Cysteine_Adduction Ester_Hydrolysis Slow Ester Hydrolysis Gantacurium->Ester_Hydrolysis Inert_Adduct Inert Cysteine Adduct Cysteine_Adduction->Inert_Adduct Hydrolysis_Products Hydrolysis Products Ester_Hydrolysis->Hydrolysis_Products HPLC_Workflow Start Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (Reversed-phase column) Supernatant_Collection->HPLC Detection Detection (Fluorometric or MS/MS) HPLC->Detection Quantification Quantification Detection->Quantification

References

A Comparative Analysis of the Pharmacokinetics of Gantacurium and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Gantacurium and its analogs represent a class of non-depolarizing neuromuscular blocking agents designed for rapid onset and predictable, controllable duration of action. Their unique metabolic pathways offer advantages over existing clinical options. This guide provides a detailed comparison of the pharmacokinetic profiles of gantacurium and its key analogs, CW002 and CW011, supported by experimental data for researchers, scientists, and drug development professionals.

Pharmacokinetic Profiles: A Tabular Comparison

The pharmacokinetic parameters of gantacurium and its analogs have been characterized in both preclinical and clinical studies. The following table summarizes the key quantitative data available for comparison.

ParameterGantacuriumCW002CW011
Drug Class Asymmetric enantiomeric isoquinolinium diester of chlorofumaric acid[1]Symmetrical benzoquinolinium fumarate diester[1]Asymmetrical maleate, non-halogenated olefinic diester[1]
ED95 (Humans) 0.19 mg/kg[1][2]0.077 mg/kg0.025 mg/kg (in animals)
Onset of Action (at ~2-3x ED95) ~1.5 minutes~1.5 minutesNot specified in humans
Clinical Duration (to 25% recovery) Ultra-short (≤10 minutes)Intermediate (~33.8 minutes)Longer than gantacurium, shorter than cisatracurium (~20.8 min in animals)
Recovery Index (25-75%) ~3 minutes~14 minutesNot specified in humans
Spontaneous Recovery (to TOF ≥0.9) ~15 minutes~73 minutesNot specified in humans
Metabolism Rapid inactivation by L-cysteine adduction and slower ester hydrolysisSlower L-cysteine adduction and alkaline hydrolysisL-cysteine adduction
Half-life (t½) of Hydrolysis 56 minutes495 minutesNot specified
Reversal Agent L-cysteineL-cysteineL-cysteine

Experimental Protocols

The pharmacokinetic and pharmacodynamic data presented above are derived from a series of preclinical and clinical studies. While specific parameters may vary between individual studies, the general methodologies are outlined below.

Preclinical Studies (Animal Models):

  • Animal Models: Studies have been conducted in various animal models, including Rhesus monkeys, dogs, cats, and guinea pigs.

  • Dose-Ranging Studies: To determine the ED95 (the dose required to produce 95% suppression of the first twitch of the train-of-four), escalating doses of the neuromuscular blocking agent are administered intravenously.

  • Pharmacodynamic Measurements: Neuromuscular function is typically monitored by stimulating a peripheral nerve (e.g., the ulnar nerve) and measuring the evoked muscle response (e.g., adductor pollicis muscle twitch) using a force transducer. Parameters such as onset time, clinical duration, and recovery indices are recorded.

  • Cardiovascular Safety: Hemodynamic parameters, including blood pressure and heart rate, are monitored to assess for potential cardiovascular side effects, such as histamine release.

  • In Vitro Studies: The rate of L-cysteine adduction and hydrolysis is determined in vitro to predict the duration of action and the effectiveness of L-cysteine as a reversal agent.

Clinical Studies (Human Volunteers):

  • Study Design: Phase I clinical trials are typically single-ascending dose, randomized, placebo-controlled studies conducted in healthy adult volunteers under general anesthesia.

  • Subject Population: Healthy volunteers are enrolled to assess safety, tolerability, pharmacokinetics, and potency.

  • Anesthetic Regimen: Anesthesia is maintained with agents such as sevoflurane, propofol, and fentanyl to ensure a stable level of neuromuscular blockade assessment.

  • Pharmacokinetic Sampling: Serial arterial or venous blood samples are collected at predefined time points following drug administration. Plasma concentrations of the drug are then quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacodynamic Monitoring: Similar to preclinical studies, neuromuscular function is monitored using acceleromyography or mechanomyography of the adductor pollicis muscle following ulnar nerve stimulation.

  • Population Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The collected plasma concentration and neuromuscular function data are analyzed using population PK/PD modeling software to characterize the dose-concentration-response relationship and to simulate the effects at different doses.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the pharmacokinetic evaluation of these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of pharmacokinetic parameter derivation.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase I cluster_analysis Data Analysis in_vitro In Vitro Studies (L-cysteine adduction, hydrolysis) animal_models Animal Model Selection (e.g., Monkeys, Dogs) dose_ranging_animal Dose-Ranging Studies (Determine ED95) animal_models->dose_ranging_animal pd_animal Pharmacodynamic Assessment (Onset, Duration, Recovery) dose_ranging_animal->pd_animal safety_animal Cardiovascular Safety (Histamine Release) pd_animal->safety_animal volunteer_recruitment Healthy Volunteer Recruitment safety_animal->volunteer_recruitment anesthesia General Anesthesia Induction volunteer_recruitment->anesthesia drug_administration Single Ascending Dose Administration anesthesia->drug_administration pk_sampling Pharmacokinetic Blood Sampling drug_administration->pk_sampling pd_monitoring Pharmacodynamic Monitoring (Neuromuscular Function) drug_administration->pd_monitoring bioanalysis Bioanalytical Assay (HPLC-MS/MS) pk_sampling->bioanalysis pk_pd_modeling Population PK/PD Modeling pd_monitoring->pk_pd_modeling bioanalysis->pk_pd_modeling parameter_estimation Parameter Estimation pk_pd_modeling->parameter_estimation

Figure 1: Experimental workflow for pharmacokinetic evaluation.

logical_relationship cluster_data_collection Data Collection cluster_pk_analysis Pharmacokinetic Analysis cluster_pd_analysis Pharmacodynamic Analysis cluster_comparison Comparative Assessment plasma_conc Plasma Drug Concentration vs. Time pk_model Pharmacokinetic Model plasma_conc->pk_model nm_block Neuromuscular Blockade vs. Time pd_model Pharmacodynamic Model (e.g., Sigmoid Emax) nm_block->pd_model clearance Clearance pk_model->clearance volume_dist Volume of Distribution pk_model->volume_dist half_life Half-life pk_model->half_life comparison Comparative Profile clearance->comparison volume_dist->comparison half_life->comparison ed95 ED95 pd_model->ed95 onset Onset of Action pd_model->onset duration Duration of Action pd_model->duration ed95->comparison onset->comparison duration->comparison

Figure 2: Derivation of comparative pharmacokinetic parameters.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Gantacurium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Gantacurium chloride, an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Although clinical development of this compound has been discontinued, its handling and disposal in research settings demand strict adherence to safety protocols to ensure personnel safety and environmental protection.

Core Chemical Properties and Inactivation

This compound is known for its rapid inactivation through nonenzymatic binding to the amino acid L-cysteine under physiological conditions. This unique degradation pathway, which is independent of pH and temperature, is a critical consideration for its disposal. The resulting cysteine adduct is pharmacologically inert and subsequently undergoes slower ester hydrolysis.

Disposal Procedures

Given the absence of specific federal or institutional guidelines for this compound disposal, the following procedures are based on general principles of laboratory chemical waste management and the known chemical properties of the compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must wear appropriate PPE to minimize exposure. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A laboratory coat

Step 2: Chemical Inactivation (Neutralization)

Due to its rapid inactivation by L-cysteine, a preliminary neutralization step is highly recommended to render the compound inert before disposal.

  • Protocol for Inactivation:

    • Prepare a solution of L-cysteine. A suggested starting concentration is a 10-fold molar excess of L-cysteine to this compound to ensure complete adduction.

    • Slowly add the this compound waste to the L-cysteine solution while stirring.

    • Allow the mixture to react for a minimum of one hour to ensure complete inactivation. The resulting mixture contains the pharmacologically inert cysteine adduct.

Step 3: Final Disposal

The neutralized this compound solution should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Container: Transfer the inactivated solution to a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste," the chemical name (inactivated this compound), and the date.

  • Waste Stream: Dispose of the container through your institution's official hazardous waste management program. Do not pour this compound, either in its active or inactivated form, down the drain.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste bag or container and disposed of through the institutional hazardous waste program.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation in the spill area.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the recommended workflow for the safe disposal of this compound.

GANTACURIUM_DISPOSAL cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal PPE Don Personal Protective Equipment PrepareCysteine Prepare L-cysteine Solution PPE->PrepareCysteine Mix Mix Gantacurium Waste with L-cysteine Solution PrepareCysteine->Mix React Allow Reaction (min. 1 hour) Mix->React Container Transfer to Labeled Hazardous Waste Container React->Container WasteStream Dispose via Institutional Hazardous Waste Program Container->WasteStream

Essential Safety and Logistical Information for Handling Gantacurium Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Gantacurium chloride. As an investigational neuromuscular blocking agent, this compound should be handled with care, adhering to strict laboratory safety protocols. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to PPE is warranted, treating it as a potent pharmacological compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]

Body Protection Eye and Face Protection Hand Protection Respiratory Protection
Laboratory coat (fire-resistant recommended when handling flammable solvents)Safety glasses with side shields (minimum)Double-gloving with nitrile gloves is recommendedA NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form to avoid inhalation.
Full-body protective suit for large quantities or risk of splashChemical splash goggles for handling solutionsChemically resistant gloves (e.g., neoprene or butyl rubber) for prolonged contactWork in a certified chemical fume hood to minimize inhalation exposure
Closed-toe shoesFace shield worn over safety glasses or goggles when there is a significant splash riskInspect gloves for any tears or holes before use

Operational Plan for Handling this compound

The following step-by-step guidance ensures the safe handling of this compound during routine laboratory operations.

Preparation and Engineering Controls
  • Designated Area: All work with this compound, especially handling of the solid compound, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory. A certified chemical fume hood is the primary engineering control to prevent inhalation of the compound.

  • Emergency Equipment: An eyewash station and emergency shower should be readily accessible and tested regularly.

Weighing and Reconstitution
  • Weighing: When weighing the powdered form of this compound, do so within a chemical fume hood or a balance enclosure to prevent the generation of airborne dust.

  • Reconstitution: When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing. The product should be stored at room temperature in the continental US, but specific storage conditions should be confirmed with the Certificate of Analysis.

Experimental Use
  • Labeling: All containers holding this compound solutions must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Handling Solutions: Use appropriate labware (e.g., glassware, syringes) that is compatible with the chemical and solvents being used. Always wear the recommended PPE when handling solutions.

  • Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of unused or expired this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste container.

Disposal Procedure
  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance on proper waste container selection, labeling, and pickup scheduling.

  • Decontamination: All non-disposable labware that has been in contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is generally sufficient. The initial rinsate should be collected as hazardous waste.

  • Documentation: Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research laboratory setting.

Gantacurium_Handling_Workflow start Start: Obtain this compound prep Preparation: - Don appropriate PPE - Prepare designated workspace - Verify emergency equipment start->prep weigh Weighing and Reconstitution: - Handle powder in fume hood - Prepare solution prep->weigh experiment Experimental Use: - Conduct experiment - Label all solutions weigh->experiment spill Spill? experiment->spill spill_proc Follow Spill Procedure: - Absorb and contain - Decontaminate area spill->spill_proc Yes decon Decontamination: - Clean reusable labware - Collect rinsate as waste spill->decon No spill_proc->decon disposal Waste Disposal: - Segregate solid, liquid, and contaminated waste - Label and store for EHS pickup decon->disposal end End of Procedure disposal->end

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gantacurium chloride
Reactant of Route 2
Gantacurium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.